molecular formula C8H7BrN2 B1525293 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1190316-53-0

3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Numéro de catalogue: B1525293
Numéro CAS: 1190316-53-0
Poids moléculaire: 211.06 g/mol
Clé InChI: HGIOZWPMBNFOED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1190316-53-0) is a high-value brominated heterocyclic building block extensively utilized in medicinal chemistry and anticancer drug discovery. This compound features a pyrrolo[2,3-c]pyridine scaffold, a privileged structure in pharmacology known for its diverse biological activities. With a molecular formula of C 8 H 7 BrN 2 and a molecular weight of 211.06 g/mol, it is characterized by slight solubility (1.9 g/L at 25°C) and a calculated density of 1.654 g/cm³ . The primary research value of this reagent lies in its role as a key synthetic intermediate for the design and synthesis of novel tubulin polymerization inhibitors. The rigid 1H-pyrrolo[2,3-c]pyridine core serves as an effective bioisostere, used to replace the metabolically labile cis-olefin bonds in natural products like Combretastatin A-4 (CA-4) to create configuration-constrained analogs with improved stability and potent antiproliferative activity . Researchers have successfully incorporated this scaffold into derivatives that exhibit moderate to excellent in vitro antitumor activities against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . The bromine atom at the 3-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse aryl groups to explore structure-activity relationships . This makes it an indispensable tool for developing new candidates in the search for effective colchicine-binding site inhibitors (CBSIs) that can overcome multidrug resistance in cancer therapy.

Propriétés

IUPAC Name

3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-8-6(2-3-10-5)7(9)4-11-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIOZWPMBNFOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide details a robust and efficient two-step synthetic pathway for the preparation of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences with the construction of the core 7-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 7-methyl-6-azaindole) via the Leimgruber-Batcho indole synthesis, starting from commercially available 4-methyl-3-nitropyridine. The subsequent key step involves the selective electrophilic bromination of the pyrrole ring at the C-3 position utilizing N-bromosuccinimide (NBS). This guide provides a detailed explanation of the underlying reaction mechanisms, step-by-step experimental protocols, and a thorough discussion of the causality behind the experimental choices, ensuring scientific integrity and reproducibility for researchers in the field.

Introduction

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules. Its structural resemblance to indole allows it to act as a bioisostere, modulating the physicochemical and pharmacological properties of lead compounds. The introduction of a methyl group at the 7-position and a bromine atom at the 3-position furnishes a versatile intermediate, 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, which is primed for further functionalization through various cross-coupling reactions, making it a highly sought-after building block in the synthesis of complex molecular architectures for drug discovery programs. This guide aims to provide a detailed and practical roadmap for the synthesis of this important compound.

Overall Synthetic Strategy

The synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is strategically divided into two main stages. The first stage focuses on the construction of the 7-methyl-1H-pyrrolo[2,3-c]pyridine ring system. The second stage involves the regioselective bromination of this bicyclic heterocycle.

start 4-Methyl-3-nitropyridine intermediate1 7-Methyl-1H-pyrrolo[2,3-c]pyridine start->intermediate1 Leimgruber-Batcho Synthesis final_product 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine intermediate1->final_product NBS Bromination cluster_0 Reaction Conditions start 7-Methyl-1H-pyrrolo[2,3-c]pyridine product 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine start->product Electrophilic Bromination reagent N-Bromosuccinimide (NBS) solvent Inert Solvent (e.g., THF, CH2Cl2)

An In-depth Technical Guide to 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-Azaindole Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—frameworks that exhibit a remarkable propensity for binding to a diverse range of biological targets. The 1H-pyrrolo[2,3-c]pyridine, or 5-azaindole, system is a prominent member of this class. Its fusion of a pyridine and a pyrrole ring creates a unique electronic and steric environment, rendering it an effective bioisostere for endogenous structures like purines and indoles. This mimicry allows molecules built upon this scaffold to modulate the activity of key enzymes and receptors implicated in a variety of disease states.

This guide focuses on a particularly valuable derivative: 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine . The strategic placement of a bromine atom at the 3-position transforms the otherwise stable scaffold into a versatile synthetic handle, primed for carbon-carbon bond formation via modern cross-coupling methodologies. The methyl group at the 7-position further refines the molecule's electronic properties and provides a vector for exploring structure-activity relationships (SAR). This combination of features has established 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine as a high-value building block, particularly in the rational design of novel anticancer agents that target fundamental cellular machinery.[1]

Molecular Structure and Physicochemical Properties

The core of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a planar, bicyclic aromatic system. The bromine atom at the C3 position of the pyrrole ring is the key site of reactivity for synthetic diversification, while the methyl group is attached to the C7 position of the pyridine ring.

PropertyValueSource
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
CAS Number 1190316-53-0[1]
Appearance Solid (predicted)-
Calculated Density 1.654 g/cm³[1]
Calculated Solubility 1.9 g/L (at 25°C)[1]

Synthesis and Characterization: A Proposed Pathway

While 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is commercially available as a research chemical, a specific, peer-reviewed synthesis protocol is not readily found in the primary literature. However, based on established methodologies for the halogenation of electron-rich heterocyclic systems, a highly plausible synthetic route involves the direct electrophilic bromination of the parent scaffold, 7-methyl-1H-pyrrolo[2,3-c]pyridine.[2]

The rationale for this approach lies in the inherent reactivity of the pyrrole ring within the azaindole system. The C3 position is electronically activated and is the most common site for electrophilic substitution. N-Bromosuccinimide (NBS) is a preferred reagent for such transformations as it offers a milder and more selective source of electrophilic bromine compared to elemental bromine (Br₂), minimizing the formation of poly-brominated byproducts.[2]

Proposed Synthetic Workflow

Synthetic_Workflow Start 7-methyl-1H-pyrrolo[2,3-c]pyridine Reaction Electrophilic Bromination Start->Reaction Reagent N-Bromosuccinimide (NBS) Inert Solvent (e.g., DMF or CH2Cl2) Reagent->Reaction Product 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Reaction->Product

Caption: Proposed synthesis of the title compound via electrophilic bromination.

Hypothetical Experimental Protocol: Bromination

This protocol is illustrative, based on standard procedures for similar substrates, and would require optimization.

  • Reaction Setup: To a solution of 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel to afford the desired product, 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Spectroscopic Characterization (Predicted)

As experimental NMR data for this specific compound is not publicly available, the following table provides predicted chemical shifts based on computational models and analysis of structurally similar azaindole derivatives. These values serve as a guide for characterization.

NucleusPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityNotes
¹H NMR
NH (Pyrrole)11.0 - 12.5br sBroad singlet, exchangeable with D₂O.
H27.5 - 7.8sSinglet, proton on the pyrrole ring.
H47.0 - 7.3dDoublet, proton on the pyridine ring.
H57.9 - 8.2dDoublet, proton on the pyridine ring.
CH₃2.4 - 2.6sSinglet, methyl group protons.
¹³C NMR
C2125 - 128
C395 - 98Carbon bearing the bromine atom.
C3a128 - 131
C4118 - 121
C5145 - 148
C6115 - 118
C7a148 - 151
CH₃16 - 18

Chemical Reactivity and Application in Drug Discovery

The synthetic utility of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is dominated by the reactivity of its C-Br bond. This site serves as an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This powerful C-C bond-forming reaction allows for the efficient and modular installation of a wide array of aryl and heteroaryl groups at the C3 position, providing a direct route to vast libraries of compounds for biological screening.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_Complex R-Pd(II)L_n-X Pd0->PdII_Complex + R-X (Azaindole-Br) OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-R' PdII_Complex->PdII_Aryl + R'-B(OR)2 (Boronic Acid/Ester) + Base Transmetal Transmetalation PdII_Aryl->Pd0 Product R-R' PdII_Aryl->Product ReductElim Reductive Elimination Mitotic_Arrest cluster_0 Normal Mitosis cluster_1 Mitosis with Tubulin Inhibitor Prophase Prophase: Chromosomes condense Metaphase Metaphase: Chromosomes align Prophase->Metaphase Anaphase Anaphase: Chromosomes separate Metaphase->Anaphase Telophase Telophase: Two new nuclei form Anaphase->Telophase Inhibitor Pyrrolo[2,3-c]pyridine Derivative Tubulin Tubulin Polymerization Inhibitor->Tubulin inhibits Spindle_Disruption Mitotic Spindle Disrupted Tubulin->Spindle_Disruption leads to G2M_Arrest G2/M Phase Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Sources

An In-depth Technical Guide to the Characterization of 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS No. 1190316-53-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Pivotal Building Block in Modern Oncology Research

3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, also known as 3-Bromo-7-methyl-6-azaindole, is a heterocyclic compound that has emerged as a critical structural motif in the discovery of novel therapeutics. Its significance lies in its role as a key synthetic intermediate for a new generation of potent anticancer agents, particularly those that target the intricate cellular machinery of microtubule dynamics. The strategic placement of the bromine atom on the pyrrolopyridine core provides a versatile handle for medicinal chemists to elaborate the molecule, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. This guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of this important building block, offering a technical resource for researchers engaged in the development of next-generation cancer therapies.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is fundamental for its effective use in synthesis and for the accurate interpretation of experimental results.

PropertyValueSource
CAS Number 1190316-53-0
Molecular Formula C₈H₇BrN₂
Molecular Weight 211.06 g/mol
Appearance White to off-white solid
Purity ≥97%
Storage Store at 2-8°C, sealed in a dry environment

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is typically achieved through the electrophilic bromination of the parent heterocycle, 7-methyl-1H-pyrrolo[2,3-c]pyridine. N-Bromosuccinimide (NBS) is a commonly employed brominating agent for this transformation due to its mild nature and selectivity.[1]

Experimental Protocol: Bromination of 7-methyl-1H-pyrrolo[2,3-c]pyridine

Materials:

  • 7-methyl-1H-pyrrolo[2,3-c]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Brominating Agent: Cool the solution to 0°C using an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine as a solid.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis of 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Start 7-methyl-1H-pyrrolo[2,3-c]pyridine in DCM Reagent N-Bromosuccinimide (NBS) at 0°C Start->Reagent Add portion-wise Reaction Stir at room temperature (2-4h) Reagent->Reaction Workup Quench with NaHCO₃, Extract with DCM Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Purification->Product

Caption: Synthetic workflow for the bromination of 7-methyl-1H-pyrrolo[2,3-c]pyridine.

Analytical Methods for Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2d1HH5
~7.5s1HH2
~7.1d1HH4
~2.5s3H-CH₃

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)Assignment
~148C7a
~145C5
~128C2
~120C4
~115C3a
~100C3
~18-CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, the expected monoisotopic mass is 209.9793 g/mol . The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio).

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the synthesized compound. A reverse-phase HPLC method with a C18 column is typically employed.

General HPLC Method:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Mechanism of Action and Applications in Drug Discovery

3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine itself is not the active therapeutic agent but a crucial precursor. Its primary application is in the synthesis of potent tubulin polymerization inhibitors. These inhibitors target the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which are essential for cell division.[3]

The Tubulin Polymerization-Depolymerization Cycle

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for various cellular processes, most notably the formation of the mitotic spindle during cell division.[4]

Inhibition of Tubulin Polymerization

Derivatives synthesized from 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine act as colchicine binding site inhibitors (CBSIs). By binding to this site, they prevent the polymerization of tubulin dimers into microtubules.[3][5] This leads to:

  • Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome segregation.

  • Cell Cycle Arrest: The cell's checkpoint mechanisms detect the mitotic spindle defect and halt the cell cycle at the G2/M phase.[6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), leading to the elimination of cancer cells.[6]

Signaling Pathway of Tubulin Polymerization Inhibitors:

G cluster_pathway Mechanism of Action of Tubulin Polymerization Inhibitors Tubulin αβ-Tubulin Dimers Polymerization Microtubule Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Arrest G2/M Phase Arrest Polymerization->Arrest Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Drug Tubulin Inhibitor (derived from CAS 1190316-53-0) Drug->Inhibition Inhibition->Polymerization Inhibits Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis.

Health and Safety Information

While a specific Safety Data Sheet (SDS) for 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is not publicly available, data from structurally similar bromo-azaindole compounds suggest that it should be handled with care.[7][8][9][10][11][12]

Potential Hazards (based on analogous compounds):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10]

  • Skin Corrosion/Irritation: May cause skin irritation.[10]

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.[10]

  • Respiratory Irritation: May cause respiratory irritation.[10]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS No. 1190316-53-0) is a valuable and versatile building block in the field of medicinal chemistry. Its utility as a precursor for potent tubulin polymerization inhibitors underscores its importance in the development of novel anticancer therapeutics. A thorough understanding of its synthesis, characterization, and the mechanism of action of its derivatives is crucial for researchers aiming to leverage this scaffold in their drug discovery programs. Adherence to appropriate safety protocols is paramount when handling this and related compounds. This guide serves as a foundational resource to support the ongoing research and development of innovative cancer treatments.

References

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Response of microtubules to the addition of colchicine and tubulin-colchicine: evaluation of models for the interaction of drugs with microtubules. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). PMC. Retrieved January 20, 2026, from [Link]

  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). Figshare. Retrieved January 20, 2026, from [Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • What are Tubulin inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 20, 2026, from [Link]

  • Chemical structures of tubulin polymerization inhibitors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine | 1190316-53-0 | C8H7BrN2 | Appchem. (n.d.). Retrieved January 20, 2026, from [Link]

  • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. (n.d.). Retrieved January 20, 2026, from [Link]

  • Bromination of pyridine derivatives - Google Patents. (n.d.).
  • Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions? | ResearchGate. (2017). Retrieved January 20, 2026, from [Link]

  • Pyridine, 3-methyl- - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]

  • 7-Bromo-4-methyl-1H-pyrrolo[2,3-c]pyridine - MySkinRecipes. (n.d.). Retrieved January 20, 2026, from [Link]

  • 3-Bromo-6-methyl-pyrrolo[2,3-c]pyridine - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

Sources

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Spectra of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, the pyrrolopyridine scaffold is of significant interest due to its prevalence in biologically active molecules. This guide provides an in-depth technical analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of a specific derivative, 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine .

Due to the limited availability of public, experimentally derived spectral data for this exact molecule, this document leverages high-quality predicted NMR data. Such predictions, generated from sophisticated algorithms that account for the complex electronic environment of the molecule, serve as a robust framework for structural verification and analysis.[1][2] This guide will not only present the predicted spectral data but also delve into the rationale behind the chemical shifts and coupling patterns, grounded in fundamental NMR principles and comparative data from related structures.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is anticipated to display distinct signals corresponding to each of the aromatic protons and the methyl group. The chemical shifts are largely influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms within the bicyclic system, as well as the electron-donating nature of the methyl group. The predicted data, simulated for a spectrum in deuterated chloroform (CDCl₃), is summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (NH)~11.5 - 12.5Broad Singlet-
H2~7.5 - 7.7Singlet-
H4~8.0 - 8.2Doublet~5.0
H5~7.0 - 7.2Doublet~5.0
CH₃~2.5 - 2.7Singlet-

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The predicted chemical shifts for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine in CDCl₃ are detailed in the following table. The positions of the signals are dictated by the hybridization of the carbon atoms and the electronic effects of the neighboring substituents and heteroatoms.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~125 - 128
C3~95 - 98
C3a~128 - 131
C4~145 - 148
C5~118 - 121
C6~148 - 151
C7a~140 - 143
CH₃~18 - 21

Spectral Interpretation and Rationale

The interpretation of the NMR spectra hinges on understanding the interplay of electronic and structural factors within the 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine molecule.

  • ¹H NMR Analysis :

    • The NH proton (H1) is expected to be significantly deshielded, appearing as a broad singlet at a high chemical shift (δ > 11 ppm), which is characteristic of pyrrole-like NH protons involved in hydrogen bonding or in an acidic environment.

    • H2 , the lone proton on the pyrrole ring, is anticipated to be a singlet due to the absence of adjacent protons. Its chemical shift is influenced by the adjacent nitrogen and the bromine at C3.

    • The protons on the pyridine ring, H4 and H5 , are expected to form an AX spin system, appearing as a pair of doublets with a typical ortho-coupling constant of approximately 5.0 Hz. H4 is predicted to be further downfield than H5 due to its proximity to the electron-withdrawing pyridine nitrogen.

    • The methyl protons (CH₃) will appear as a sharp singlet in the upfield region of the spectrum, consistent with a methyl group attached to an aromatic ring.

  • ¹³C NMR Analysis :

    • The carbon atom bearing the bromine, C3 , is predicted to be significantly shielded compared to the other sp² carbons, appearing at a relatively low chemical shift (δ ~95-98 ppm). This is a common effect of heavy halogens.

    • The carbons of the pyridine ring (C4, C5, and C6 ) will have chemical shifts characteristic of aza-aromatic systems. C4 and C6, being adjacent to the nitrogen atom, are expected to be the most deshielded. The methyl substitution at C7 will slightly shield the adjacent carbons.

    • The quaternary carbons (C3a and C7a ) at the ring junction will have distinct chemical shifts, which can be confirmed using two-dimensional NMR techniques like HMBC.

    • The methyl carbon (CH₃) will have a characteristic upfield chemical shift in the aliphatic region of the spectrum.

Molecular Structure and NMR Assignments Visualization

The following diagram illustrates the molecular structure of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine with the IUPAC numbering system used for the assignment of NMR signals.

Caption: Molecular structure of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiment: Standard one-dimensional ¹H NMR.

  • Parameters:

    • Pulse program: zg30

    • Number of scans: 16-32 (adjust for optimal signal-to-noise)

    • Acquisition time: ~3-4 seconds

    • Relaxation delay (d1): 2 seconds

    • Spectral width: ~16 ppm (centered around 6 ppm)

  • Processing:

    • Apply a line broadening factor of 0.3 Hz.

    • Fourier transform the FID.

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Experiment: One-dimensional ¹³C NMR with proton decoupling.

  • Parameters:

    • Pulse program: zgpg30

    • Number of scans: 1024 or more (as needed for good signal-to-noise)

    • Acquisition time: ~1-2 seconds

    • Relaxation delay (d1): 2 seconds

    • Spectral width: ~200 ppm (centered around 100 ppm)

  • Processing:

    • Apply a line broadening factor of 1-2 Hz.

    • Fourier transform the FID.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the CDCl₃ triplet (δ 77.16 ppm).

4. 2D NMR Spectroscopy (Optional but Recommended):

  • To confirm assignments, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range coupled carbons, respectively.

Caption: Experimental workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. By combining theoretical predictions with fundamental NMR principles, a detailed and logical framework for the structural characterization of this molecule is established. The provided experimental protocol offers a reliable methodology for obtaining high-quality empirical data, which can then be compared against the predictions outlined herein to achieve unambiguous structural confirmation. This approach underscores the synergy between computational chemistry and experimental spectroscopy in modern chemical research.

References

  • Mestrelab Research S.L. Mnova NMRPredict. [Online]. Available: [Link].

  • JEOL Ltd. Accurate NMR spectrum predictionsoftware "NMRPredict". [Online]. Available: [Link].

  • ACD/Labs. NMR Prediction. [Online]. Available: [Link].

  • Bruker. Mnova Predict | Accurate Prediction. [Online]. Available: [Link].

  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. [Online]. Available: [Link].

  • Sayeeda, Z. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta, 2021.
  • Thomas, S., Brühl, I., & Kleinpeter, E. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733, 1997.
  • ACD/Labs. NMR Software | Processing, Prediction, and Assignment. [Online]. Available: [Link].

  • Beilstein Journals. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). [Online]. Available: [Link].

  • RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Online]. Available: [Link].

  • ChemRxiv. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. [Online]. Available: [Link].

  • National Center for Biotechnology Information. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem. [Online]. Available: [Link].

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Online]. Available: [Link].

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characterization of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of public experimental data for this specific molecule, this guide synthesizes information from analogous structures and employs predictive methodologies to offer a robust analytical framework. We delve into the theoretical underpinnings and practical considerations for the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the structural elucidation of this compound. Detailed experimental protocols, predicted spectral data, and visual aids are provided to empower researchers in their analytical endeavors.

Introduction: The Significance of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a bromine atom at the 3-position and a methyl group at the 7-position creates a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The bromine atom, in particular, serves as a convenient handle for further functionalization through cross-coupling reactions.

Accurate and unambiguous structural confirmation is paramount in the synthesis and development of new chemical entities. Spectroscopic analysis provides the necessary tools to verify the identity, purity, and structure of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. This guide will walk through the application of key spectroscopic techniques for this purpose.

Molecular Structure:

Caption: Molecular structure of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single deuterium signal that does not interfere with the analyte's spectrum. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.

  • Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving complex spin-spin coupling patterns, especially in aromatic systems.

Predicted ¹H NMR Spectral Data (in CDCl₃):

The chemical shifts are predicted based on the analysis of similar pyrrolopyridine and bromopyridine structures.[1] The pyrrole NH proton is expected to be broad and its chemical shift can be concentration-dependent. The protons on the pyridine ring will exhibit characteristic doublet or singlet signals depending on their coupling partners. The methyl protons will appear as a sharp singlet.

ProtonPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]
H1 (NH)8.0 - 9.0broad singlet-
H2~7.5singlet-
H4~7.0doublet~5.0
H5~7.8doublet~5.0
CH₃~2.5singlet-

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Data Processing:

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality Behind Experimental Choices:

  • Technique: A proton-decoupled ¹³C NMR experiment is standard, as it simplifies the spectrum to single lines for each unique carbon atom, making it easier to interpret.

  • Relaxation Agent: For non-protonated carbons, which can have long relaxation times, adding a small amount of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be beneficial to ensure their observation in a reasonable experiment time, although this is often not necessary with modern spectrometers.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

The predicted chemical shifts are based on computational models and data from similar heterocyclic systems.[1] The carbon attached to the bromine atom (C3) is expected to be significantly shielded compared to its non-brominated counterpart.

CarbonPredicted Chemical Shift (δ) [ppm]
C2~125
C3~95
C3a~145
C4~115
C5~140
C6~150
C7a~120
CH₃~20

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use a spectrometer with a carbon-observe probe.

    • Lock and shim as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

    • Use a sufficient number of scans (this will be significantly more than for ¹H NMR, e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

cluster_sample Sample Preparation cluster_instrument Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Lock & Shim Lock & Shim Transfer to NMR Tube->Lock & Shim Tune Probe Tune Probe Lock & Shim->Tune Probe Set Parameters Set Parameters Tune Probe->Set Parameters Acquire FID Acquire FID Set Parameters->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase & Reference Phase & Reference Fourier Transform->Phase & Reference Integrate & Analyze Integrate & Analyze Phase & Reference->Integrate & Analyze cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine NMR NMR (¹H, ¹³C) 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine->NMR MS Mass Spectrometry (MS) 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine->MS IR Infrared Spectroscopy (IR) 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine->IR UV_Vis UV-Vis Spectroscopy 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine->UV_Vis Structure Carbon-Hydrogen Framework NMR->Structure MW_Formula Molecular Weight & Formula MS->MW_Formula Functional_Groups Functional Groups IR->Functional_Groups Conjugation Electronic Transitions UV_Vis->Conjugation

Sources

An In-depth Technical Guide to the Synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine: Purity, Yield, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block in medicinal chemistry. The document details a robust synthetic pathway, focusing on the critical aspects of purity and yield. It offers in-depth, field-proven insights into the experimental choices, from the synthesis of the precursor, 7-methyl-1H-pyrrolo[2,3-c]pyridine, to its regioselective bromination. Furthermore, this guide outlines detailed protocols for purification and rigorous analytical characterization to ensure the final compound meets the high-purity standards required for drug development and scientific research. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to the synthesis of this important molecule.

Introduction: The Significance of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its structural resemblance to indole, which allows it to act as a bioisostere with potentially improved pharmacological properties. The introduction of a bromine atom at the 3-position and a methyl group at the 7-position of the 7-azaindole core yields 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (CAS No. 1190316-53-0[1]), a versatile synthetic intermediate.

The bromine atom at the C3 position serves as a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of diverse chemical moieties, facilitating the exploration of the chemical space around the 7-azaindole core. This strategic functionalization is crucial in the development of potent and selective kinase inhibitors, which are a cornerstone of modern cancer therapy. The methyl group at the C7 position can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets.

This guide will provide a detailed and practical approach to the synthesis of this key intermediate, with a strong emphasis on achieving high purity and optimizing yield.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is most effectively achieved through a two-step process, as illustrated below. This strategy involves the initial synthesis of the 7-methyl-1H-pyrrolo[2,3-c]pyridine precursor, followed by a regioselective bromination at the C3 position.

Synthetic_Pathway Starting_Materials 2-Amino-3-methylpyridine + Chloroacetaldehyde Precursor_Synthesis Step 1: Synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine Starting_Materials->Precursor_Synthesis Cyclization Bromination Step 2: Regioselective Bromination Precursor_Synthesis->Bromination CuBr₂ Final_Product 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Bromination->Final_Product

Caption: Overall synthetic workflow for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine (Precursor)

The synthesis of the 7-methyl-7-azaindole core can be accomplished through various methods. A common and effective approach is the reaction of 2-amino-3-methylpyridine with a suitable C2-synthon, such as chloroacetaldehyde.

Protocol:

  • Reaction Setup: To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) for several hours (4-12 h). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 7-methyl-1H-pyrrolo[2,3-c]pyridine as a solid.

Causality Behind Experimental Choices:

  • Solvent: The choice of a protic solvent like ethanol or an aqueous mixture facilitates the solubility of the starting materials and the reaction intermediates.

  • Temperature: Refluxing provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

  • Purification: Column chromatography is essential for removing unreacted starting materials and any side products, ensuring the purity of the precursor for the subsequent bromination step.

Step 2: Regioselective Bromination of 7-methyl-1H-pyrrolo[2,3-c]pyridine

The bromination of the electron-rich pyrrole ring of the 7-azaindole core occurs preferentially at the C3 position. To achieve high regioselectivity and avoid over-bromination, a mild brominating agent is crucial. Copper(II) bromide (CuBr₂) has been shown to be an effective and selective reagent for the 3-bromination of azaindoles.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and chloroform.

  • Reagent Addition: Add copper(II) bromide (1.1-1.5 eq) to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for several hours (typically 6-24 h). The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the copper salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with an aqueous solution of ammonia or sodium thiosulfate to remove any remaining copper salts and unreacted bromine.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The pure fractions are collected and the solvent is evaporated to yield 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine as a solid. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for final purification.

Causality Behind Experimental Choices:

  • Brominating Agent: Copper(II) bromide is a mild and effective brominating agent that provides high regioselectivity for the C3 position of the azaindole ring, minimizing the formation of di-brominated and other isomeric byproducts.

  • Solvent: Acetonitrile is a good choice of solvent as it dissolves the starting material and the reagent, and it is relatively inert under the reaction conditions.

  • Purification: A two-step purification process involving an initial work-up to remove inorganic salts followed by column chromatography or recrystallization is essential to achieve high purity of the final product.

Purity, Yield, and Analytical Characterization

Achieving high purity and yield is paramount in the synthesis of pharmaceutical intermediates. The following sections detail the expected outcomes and the analytical methods used to verify them.

Yield Expectations

The overall yield for the two-step synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine can vary depending on the optimization of reaction conditions and the efficiency of the purification steps. Based on literature for similar syntheses, a yield of 60-75% for the bromination step is a reasonable expectation. The overall yield for the two-step process is typically in the range of 40-60% .

Purity Assessment

The purity of the final product should be assessed using a combination of chromatographic and spectroscopic techniques. A purity of ≥98% is generally required for use in drug discovery and development.

Table 1: Analytical Techniques for Purity and Characterization

TechniquePurposeExpected Results
HPLC Purity determination and quantificationA single major peak with a purity of ≥98% (by area percentage).
¹H NMR Structural confirmation and purity assessmentCharacteristic chemical shifts and coupling constants for the aromatic and methyl protons. Absence of impurity peaks.
¹³C NMR Structural confirmationCharacteristic chemical shifts for the carbon atoms of the bicyclic core and the methyl group.
Mass Spec. Molecular weight confirmationA molecular ion peak corresponding to the exact mass of the compound (C₈H₇BrN₂).
Detailed Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is typically employed for the purity analysis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Under these conditions, the product should elute as a sharp, single peak. The retention time will be dependent on the specific gradient used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for the structural elucidation of the final product. The expected chemical shifts (in ppm) in CDCl₃ are as follows:

  • ¹H NMR:

    • Pyrrole NH: A broad singlet around 8.5-9.5 ppm.

    • Aromatic Protons (Pyridine Ring): Doublets and triplets in the range of 7.0-8.5 ppm.

    • Pyrrole CH: A singlet around 7.3-7.5 ppm.

    • Methyl Protons: A singlet around 2.5-2.7 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Peaks in the range of 110-150 ppm.

    • Brominated Carbon (C3): A peak around 95-105 ppm.

    • Methyl Carbon: A peak around 15-20 ppm.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Expected Molecular Ion ([M+H]⁺): For C₈H₇BrN₂, the expected m/z will be approximately 211.98 and 213.98, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).

Conclusion

This technical guide provides a detailed and practical framework for the synthesis, purification, and characterization of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. By following the outlined protocols and understanding the rationale behind the experimental choices, researchers can confidently produce this valuable building block with high purity and in good yield. The rigorous analytical methods described are essential for ensuring the quality of the final compound, a critical aspect for its application in the demanding field of drug discovery and development.

References

  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

  • Applichem. 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. [Link]

  • Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471–506.
  • Han, C., Green, K., & Pfeifer, E. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 753–758.
  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075.
  • Sundberg, R. J. (1996). Indoles. Academic Press.

Sources

An In-Depth Technical Guide to the Synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine: A Focus on Starting Materials and Strategic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and strategic synthesis of novel heterocyclic compounds is a cornerstone of innovation. The pyrrolo[2,3-c]pyridine scaffold, a nitrogen-containing heterocyclic system, is of significant interest due to its presence in numerous biologically active molecules. This guide provides a detailed exploration of the synthetic pathways leading to 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, with a particular emphasis on the selection of appropriate starting materials and the underlying chemical principles that govern the synthetic route.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine allows for the identification of plausible starting materials. The core structure is a 5-azaindole, suggesting that the synthesis can be approached by constructing the pyrrole ring onto a pre-functionalized pyridine core.

G target 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine intermediate1 7-methyl-1H-pyrrolo[2,3-c]pyridine target->intermediate1 Bromination intermediate2 Functionalized Pyridine Precursor intermediate1->intermediate2 Pyrrole Ring Formation starting_material1 Substituted 3-aminopyridine intermediate2->starting_material1 Functional Group Interconversion starting_material2 Substituted 2,4-dichloropyridine intermediate2->starting_material2 Functional Group Interconversion

Caption: Retrosynthetic analysis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

The primary disconnection involves the late-stage introduction of the bromine atom at the 3-position of the pyrrole ring, a common strategy for halogenating electron-rich heterocycles. This leads back to the parent heterocycle, 7-methyl-1H-pyrrolo[2,3-c]pyridine. The formation of the pyrrole ring itself can be envisaged from a suitably substituted pyridine precursor. Two viable general approaches emerge:

  • Approach A: Starting from a substituted 3-aminopyridine, followed by the construction of the pyrrole ring.

  • Approach B: Starting from a di-substituted pyridine, such as a dichloropyridine, and building the pyrrole ring through a series of cross-coupling and cyclization reactions.

Strategic Selection of Starting Materials

The choice of starting material is critical and dictates the overall efficiency and feasibility of the synthesis. Based on the retrosynthetic analysis, the following commercially available or readily synthesizable pyridines are prime candidates.

Primary Starting Material: 2,4-dichloro-3-methylpyridine

A highly versatile and strategic starting material is 2,4-dichloro-3-methylpyridine. The chlorine atoms at the 2- and 4-positions exhibit differential reactivity, which can be exploited for selective functionalization. The methyl group is already in the desired position for the final product.

Alternative Starting Material: 3-Methyl-4-nitropyridine N-oxide

An alternative approach can commence from 3-methyl-4-nitropyridine N-oxide. This starting material allows for the introduction of the necessary functionalities through established pyridine chemistry.

Synthetic Pathways and Mechanistic Rationale

The following section details the proposed synthetic routes from the selected starting materials to the target molecule, 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Pathway from 2,4-dichloro-3-methylpyridine

This pathway leverages the differential reactivity of the chloro-substituents and employs a transition metal-catalyzed cross-coupling reaction to construct the pyrrole ring.

G A 2,4-dichloro- 3-methylpyridine B 4-chloro-2-ethynyl- 3-methylpyridine A->B Sonogashira Coupling C 7-methyl-4-chloro- 1H-pyrrolo[2,3-c]pyridine B->C Base-mediated Cyclization D 7-methyl-1H-pyrrolo[2,3-c]pyridine C->D Dechlorination E 3-bromo-7-methyl- 1H-pyrrolo[2,3-c]pyridine D->E Bromination

Caption: Synthetic pathway from 2,4-dichloro-3-methylpyridine.

Step 1: Selective Sonogashira Coupling

The synthesis commences with a selective Sonogashira coupling of 2,4-dichloro-3-methylpyridine with a suitable terminal alkyne, such as trimethylsilylacetylene. The 2-position of the pyridine ring is generally more activated towards nucleophilic substitution and cross-coupling reactions than the 4-position, allowing for regioselective reaction.

Step 2: Base-Mediated Cyclization

Following the introduction of the ethynyl group, the pyrrole ring is formed via a base-mediated intramolecular cyclization. The removal of the trimethylsilyl protecting group is typically achieved in situ. This type of reaction is a well-established method for the synthesis of azaindoles.[1]

Step 3: Dechlorination

The remaining chloro group at the 4-position is removed. This can be achieved through various reductive dechlorination methods, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or by using a reducing agent like zinc powder in acetic acid.

Step 4: Bromination

The final step is the regioselective bromination of the 7-methyl-1H-pyrrolo[2,3-c]pyridine intermediate. The pyrrole ring is electron-rich and undergoes electrophilic substitution readily. The 3-position is the most nucleophilic and will be selectively brominated using a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like DMF or THF.

Alternative Pathway from 3-Methyl-4-nitropyridine N-oxide

This alternative route showcases a different strategy for constructing the pyrrolo[2,3-c]pyridine core.

Step 1: Synthesis of 2-chloro-3-methyl-4-nitropyridine

The starting 3-methyl-4-nitropyridine N-oxide can be converted to 2-chloro-3-methyl-4-nitropyridine by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).

Step 2: Bartoli Indole Synthesis

The resulting 2-chloro-3-methyl-4-nitropyridine is a suitable substrate for the Bartoli indole synthesis. Reaction with a vinyl Grignard reagent, followed by an acidic workup, leads to the formation of the 7-methyl-1H-pyrrolo[2,3-c]pyridine core. This reaction is particularly effective for the synthesis of 7-azaindoles from ortho-substituted nitroarenes.

Step 3: Bromination

Similar to the previous pathway, the final step involves the regioselective bromination at the 3-position using N-bromosuccinimide (NBS) to yield the target compound.

Experimental Protocols

The following is a representative, detailed experimental protocol for the synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine via the pathway starting from 2,4-dichloro-3-methylpyridine.

Protocol 1: Synthesis of 7-methyl-4-chloro-1H-pyrrolo[2,3-c]pyridine

  • To a solution of 2,4-dichloro-3-methylpyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add trimethylsilylacetylene (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

  • Add a base, typically a tertiary amine such as triethylamine or diisopropylethylamine (3.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture and add a base such as potassium carbonate or sodium methoxide to effect the desilylation and cyclization.

  • After completion of the cyclization, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography on silica gel to afford 7-methyl-4-chloro-1H-pyrrolo[2,3-c]pyridine.

Protocol 2: Synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine

  • Dissolve 7-methyl-4-chloro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a solvent such as ethanol or methanol.

  • Add a palladium on carbon catalyst (10% Pd/C, 0.1 eq by weight).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 7-methyl-1H-pyrrolo[2,3-c]pyridine.

Protocol 3: Synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

  • Dissolve 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours or until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Data Summary of Key Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Characterization Notes
2,4-dichloro-3-methylpyridineC₆H₅Cl₂N162.02Starting material.
7-methyl-4-chloro-1H-pyrrolo[2,3-c]pyridineC₈H₇ClN₂166.61Key intermediate after cyclization.
7-methyl-1H-pyrrolo[2,3-c]pyridineC₈H₈N₂132.16Penultimate intermediate.
3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridineC₈H₇BrN₂211.06Final product.[2]

Conclusion

The synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine can be efficiently achieved through a strategic multi-step sequence starting from readily available substituted pyridines. The choice of starting material, particularly 2,4-dichloro-3-methylpyridine, allows for a robust and regioselective synthesis. The key transformations, including Sonogashira coupling, base-mediated cyclization, dechlorination, and electrophilic bromination, are well-established and reliable reactions in heterocyclic chemistry. This guide provides a comprehensive framework for researchers to approach the synthesis of this and related pyrrolo[2,3-c]pyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. (2022). The Royal Society of Chemistry.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001).
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Synthesis of Azaindoles. Progress in Chemistry.
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
  • 4-Bromo-7-methyl-1H-Pyrrolo[2,3-c]pyridine | 1257294-43-1. J&K Scientific.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society.
  • Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS.
  • ChemInform Abstract: Synthesis of Pyrrolo(2′,3′:4,5)furo(3,2‐c)pyridines. ChemInform.
  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
  • 6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine. AMERICAN ELEMENTS.
  • 7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine. PubChem.
  • 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine | 1190316-53-0. Appchem.
  • 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine. PubChem.
  • 4-Bromo-7-methyl-1H-Pyrrolo[2,3-c]pyridine. ChemScene.
  • 1h-pyrrolo[2,3-b]pyridines.
  • 3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine. MedChemExpress.
  • 3-Bromo-2-methylpyridine synthesis. ChemicalBook.

Sources

The Synthetic Journey of a Privileged Scaffold: A Technical Guide to 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Azaindole Core

In the landscape of medicinal chemistry and drug discovery, the pyrrolopyridine scaffold, commonly known as azaindole, stands out as a "privileged" structure. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, grant it the ability to interact with a wide array of biological targets.[1] This versatility has led to the development of numerous azaindole-based therapeutic agents.[2] The specific isomer, 1H-pyrrolo[2,3-c]pyridine (5-azaindole), and its derivatives have shown significant promise in various therapeutic areas. This guide focuses on a particularly valuable, functionalized derivative: 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine . While a detailed historical account of the initial discovery of this exact molecule is not prominently documented in publicly available literature, its synthesis and importance can be understood through the well-established chemistry of the parent azaindole core. This document will provide an in-depth look at the logical synthesis, key reactions, and potential applications of this compound, grounded in the broader history of azaindole chemistry.

The Strategic Importance of Bromination and Methylation

The functionalization of the azaindole core is a critical aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological properties. The introduction of a bromine atom at the 3-position and a methyl group at the 7-position of the 1H-pyrrolo[2,3-c]pyridine scaffold are strategic modifications that significantly enhance its utility as a synthetic intermediate.

  • The Bromo Handle : The bromine atom at the 3-position serves as a versatile synthetic "handle."[3] It readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[3][4] This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) during drug development.

  • The Methyl Influence : The methyl group at the 7-position can influence the molecule's lipophilicity, metabolic stability, and steric profile. These factors are crucial for optimizing pharmacokinetic and pharmacodynamic properties.

A Logical Retrosynthetic Approach

G target 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine intermediate1 7-methyl-1H-pyrrolo[2,3-c]pyridine target->intermediate1 Electrophilic Bromination intermediate2 Substituted Pyridine Precursor intermediate1->intermediate2 Pyrrole Ring Formation

Caption: Retrosynthetic analysis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Key Synthetic Methodologies

The synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine would likely proceed through two key stages: the formation of the core 7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold, followed by regioselective bromination.

Part 1: Synthesis of the 7-methyl-1H-pyrrolo[2,3-c]pyridine Core

Several methods have been developed for the synthesis of the azaindole core. One of the most common and versatile is the Fischer indole synthesis .

Conceptual Experimental Protocol: Fischer Synthesis of 7-methyl-1H-pyrrolo[2,3-c]pyridine

  • Preparation of the Hydrazine Precursor: The synthesis would commence with a suitably substituted pyridine, such as 3-amino-2-methylpyridine. This would be converted to the corresponding hydrazine, 2-methyl-3-hydrazinopyridine, through diazotization followed by reduction.

  • Condensation and Cyclization: The resulting hydrazine is then condensed with a suitable ketone or aldehyde, such as pyruvic acid or an aldehyde equivalent, to form a hydrazone.

  • Acid-Catalyzed Cyclization: The hydrazone is then subjected to acid-catalyzed cyclization, typically using a strong acid like polyphosphoric acid (PPA) or sulfuric acid, at elevated temperatures. This promotes the[5][5]-sigmatropic rearrangement characteristic of the Fischer indole synthesis, leading to the formation of the pyrrole ring and yielding the 7-methyl-1H-pyrrolo[2,3-c]pyridine core.

G start 3-Amino-2-methylpyridine step1 Diazotization & Reduction start->step1 intermediate 2-Methyl-3-hydrazinopyridine step1->intermediate step2 Condensation with Pyruvic Acid intermediate->step2 hydrazone Hydrazone Intermediate step2->hydrazone step3 Acid-Catalyzed Cyclization (e.g., PPA, heat) hydrazone->step3 product 7-methyl-1H-pyrrolo[2,3-c]pyridine step3->product

Caption: A plausible workflow for the Fischer synthesis of the 7-methyl-1H-pyrrolo[2,3-c]pyridine core.

Part 2: Regioselective Bromination

With the 7-methyl-1H-pyrrolo[2,3-c]pyridine core in hand, the next critical step is the regioselective introduction of the bromine atom at the 3-position. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution.

Conceptual Experimental Protocol: Bromination of 7-methyl-1H-pyrrolo[2,3-c]pyridine

  • Choice of Brominating Agent: A mild brominating agent is typically chosen to avoid over-bromination or side reactions. N-Bromosuccinimide (NBS) is a common and effective choice for the selective bromination of such heterocyclic systems.

  • Reaction Conditions: The 7-methyl-1H-pyrrolo[2,3-c]pyridine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Addition of Brominating Agent: NBS is added portion-wise to the solution at a controlled temperature, often at 0 °C or room temperature, to manage the exothermicity of the reaction.

  • Workup and Purification: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is quenched, and the product is extracted and purified using column chromatography to isolate the desired 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Applications in Drug Discovery and Development

The 1H-pyrrolo[2,3-c]pyridine scaffold and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[3] Derivatives have been investigated as potential treatments for a variety of diseases.

Table 1: Therapeutic Areas of Interest for Pyrrolopyridine Derivatives

Therapeutic AreaBiological Target ExamplesReference
OncologyKinase inhibitors (e.g., FGFR, c-Met), Tubulin polymerization inhibitors[5][6][7]
Inflammatory DiseasesOrai channel inhibitors[8]
Neurological DisordersSGK-1 kinase inhibitors[9]
Infectious DiseasesAnti-HIV agents[10]
AgrochemicalsPlant growth inhibitors[11]

The availability of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine as a building block allows for the rapid synthesis of libraries of novel compounds for screening against these and other biological targets. The ability to perform cross-coupling reactions at the 3-position is particularly valuable for exploring the chemical space around the core scaffold.

Conclusion

While the specific historical discovery of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine may not be a singular, landmark event, its importance is firmly rooted in the rich and evolving field of azaindole chemistry. The logical and well-established synthetic routes to this compound, coupled with the vast potential of the pyrrolopyridine scaffold in drug discovery, make it a valuable tool for medicinal chemists. The strategic placement of the methyl group and the versatile bromo "handle" provides a powerful platform for the design and synthesis of next-generation therapeutic agents. The continued exploration of the chemistry of such functionalized azaindoles will undoubtedly lead to the discovery of novel and effective treatments for a wide range of human diseases.

References

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • PubMed. (2015). Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. Retrieved from [Link]

  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Retrieved from [Link]

  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound with the CAS Number 1190316-53-0, has emerged as a significant building block in medicinal chemistry. Its rigid pyrrolo[2,3-c]pyridine scaffold is a privileged structure in the design of bioactive molecules, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the known physical properties of this compound and outlines detailed experimental protocols for the determination of key characteristics that are not yet publicly documented. A thorough understanding of these properties is paramount for its effective utilization in synthesis, formulation, and biological screening.

The primary impetus for the extensive study of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine lies in its role as a crucial intermediate for the synthesis of novel tubulin polymerization inhibitors. These agents are designed to disrupt microtubule dynamics, a clinically validated strategy in cancer therapy. The structural rigidity of the pyrrolo[2,3-c]pyridine core makes it an excellent bioisostere for creating analogues of natural products with improved metabolic stability and potent antiproliferative activity.

Core Physical and Chemical Data

PropertyValueSource
CAS Number 1190316-53-0[1]
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
Appearance Solid (predicted)-
Melting Point Not experimentally reported-
Boiling Point Not experimentally reported-
Solubility 1.9 g/L in water at 25°C[2]
Density 1.654 g/cm³ (calculated)[2]
pKa Not experimentally reported-

Experimental Determination of Physical Properties

The following sections provide detailed, field-proven protocols for the experimental determination of the key physical properties of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. The causality behind the experimental choices is explained to provide a deeper understanding for researchers.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. For a crystalline solid like 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a sharp melting range is expected.

Methodology: Capillary Melting Point Method

This is a standard and reliable method for determining the melting point of a solid organic compound.

  • Step 1: Sample Preparation. A small amount of finely powdered, dry 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is packed into a capillary tube to a height of 2-3 mm.

  • Step 2: Apparatus Setup. The capillary tube is placed in a melting point apparatus, which provides controlled heating.

  • Step 3: Heating and Observation. The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

  • Step 4: Data Recording. The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the compound.

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow Start Start: Dry, powdered sample Pack Pack capillary tube Start->Pack Step 1 Place Place in melting point apparatus Pack->Place Step 2 Heat Heat slowly (1-2 °C/min) Place->Heat Step 3 Observe Observe for phase change Heat->Observe Step 4 Record Record melting range Observe->Record Step 5 End End: Melting point determined Record->End

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine in various solvents is crucial for its use in reactions, purification, and biological assays. A reported aqueous solubility of 1.9 g/L at 25°C suggests it is slightly soluble in water[2].

Methodology: Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

  • Step 1: Sample Preparation. An excess amount of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

  • Step 2: Equilibration. The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Step 3: Separation. The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Step 4: Analysis. The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Diagram: Solubility Determination Workflow

SolubilityWorkflow Start Start: Excess solid in solvent Equilibrate Agitate at constant temperature Start->Equilibrate Step 1 Separate Separate solid from solution Equilibrate->Separate Step 2 Analyze Analyze solute concentration Separate->Analyze Step 3 End End: Solubility determined Analyze->End

Caption: Workflow for Solubility Determination.

Spectroscopic Characterization

Spectroscopic data is indispensable for the structural elucidation and confirmation of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. While experimental spectra for this specific compound are not widely available, this section outlines the expected spectral features and provides protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine ring system and the methyl group. The chemical shifts and coupling patterns will be influenced by the bromine substituent and the nitrogen atoms.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon attached to the bromine atom is expected to have a characteristic chemical shift.

Methodology: NMR Sample Preparation and Analysis

  • Step 1: Sample Preparation. Dissolve 5-10 mg of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Step 2: Data Acquisition. Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Step 3: Spectral Analysis. Analyze the chemical shifts, integration, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of characteristic functional groups. Key expected absorptions include N-H stretching for the pyrrole ring, C-H stretching for the aromatic and methyl groups, and C=C and C=N stretching vibrations within the aromatic rings.

Methodology: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Step 1: Sample Preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Step 2: Data Acquisition. Record the IR spectrum.

  • Step 3: Spectral Analysis. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Methodology: Electrospray Ionization (ESI) Mass Spectrometry

  • Step 1: Sample Preparation. Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Step 2: Data Acquisition. Introduce the sample into the ESI mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Step 3: Spectral Analysis. Identify the molecular ion peak ([M+H]⁺) and analyze the isotopic pattern to confirm the presence of bromine. The fragmentation pattern can provide further structural information.

Synthesis and Applications

3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a valuable synthetic intermediate. The bromine atom at the 3-position serves as a versatile handle for introducing various substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.

As previously mentioned, its primary application is in the development of tubulin polymerization inhibitors as potential anticancer agents. The pyrrolo[2,3-c]pyridine core acts as a constrained bioisostere, leading to compounds with improved pharmacological profiles compared to their more flexible counterparts.

Conclusion

This technical guide has provided a comprehensive overview of the known physical properties of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine and detailed methodologies for the experimental determination of its key characteristics. While a lack of publicly available experimental data for some properties presents a challenge, the protocols outlined herein provide a clear roadmap for researchers to obtain this crucial information. A thorough understanding of the physicochemical properties of this compound is essential for its continued and effective application in the design and synthesis of novel therapeutic agents.

References

  • Appchem. 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Methyl-1H-pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its unique structure, featuring both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen) in a rigid framework, allows for versatile interactions with biological targets. The introduction of a methyl group at the 7-position can further modulate the scaffold's lipophilicity, metabolic stability, and steric profile, making 7-methyl-1H-pyrrolo[2,3-c]pyridine a highly sought-after core in the design of novel therapeutics, particularly kinase inhibitors.

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C-C bonds, lauded for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective Suzuki-Miyaura coupling of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and adaptable experimental protocol, and provide insights into troubleshooting common challenges.

Reaction Mechanism and Key Parameters: A Guided Approach to Success

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding the role of each reaction component is crucial for optimizing the coupling of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

The Catalytic Cycle:

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)Ln-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar'-B(OH)₃]⁻ PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl Base Base (e.g., K₃PO₄) Boronate [Ar'-B(OH)₃]⁻ Base->Boronate + OH⁻ BoronicAcid Ar'-B(OH)₂ BoronicAcid->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Key Parameters for Optimization:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is paramount. For nitrogen-containing heterocycles like 7-azaindoles, which can act as catalyst poisons, bulky and electron-rich phosphine ligands are often essential. Catalyst systems such as Pd₂(dba)₃ with SPhos or XPhos, or pre-catalysts like XPhos Pd G2, have demonstrated high efficacy.[3] For less challenging couplings, Pd(PPh₃)₄ can also be effective.[4]

  • Base: A base is required to activate the boronic acid for the transmetalation step.[4] Common choices include inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is typically employed. A common and effective system is 1,4-dioxane and water, often in a 4:1 to 10:1 ratio.[4] The presence of water is often crucial for the dissolution of the base and for facilitating the transmetalation step. Other solvent systems like toluene/ethanol have also been successfully used.[5]

  • Boron Source: While arylboronic acids are most common, their corresponding esters (e.g., pinacol esters) can also be used. Boronic esters may offer greater stability and are less prone to protodeboronation, a common side reaction.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, can be sensitive to atmospheric oxygen, especially at elevated temperatures. Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst degradation and ensure reproducibility.

Experimental Protocol: A General and Adaptable Procedure

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. It is important to note that optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific arylboronic acids to achieve optimal yields.

Materials:

  • 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas (nitrogen or argon) supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

Experimental Workflow Diagram:

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start setup Reaction Setup: - 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine - Arylboronic acid - Pd Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Purge with N₂ or Ar) setup->inert solvent Add Degassed Solvents (e.g., Dioxane/H₂O) inert->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup: - Quench with water - Extract with organic solvent monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., SPhos, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical concentration is 0.1-0.2 M with respect to the starting bromide.

  • Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-7-methyl-1H-pyrrolo[2,3-c]pyridine.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Optimized Conditions and Expected Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various brominated N-heterocycles, which can serve as a starting point for the optimization of the coupling with 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

EntryArylboronic AcidCatalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901875-85[4]
24-Methoxyphenylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃ (2)EtOH/H₂O135 (MW)0.6791[2]
33-Thienylboronic acidPd₂(dba)₃ (5) / SPhos (10)Cs₂CO₃ (2)Toluene/EtOH (1:1)1101267[5]
42-Furylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃ (2)EtOH/H₂O135 (MW)0.6784[2]
53-Pyridylboronic acidXPhosPdG2 (2.5) / XPhos (5)K₂CO₃ (2)EtOH/H₂O135 (MW)0.6780[2]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst and ligand.- Ensure proper degassing of solvents and purging of the reaction vessel.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems.- Increase the reaction temperature in increments.
Protodebromination - Presence of water and a strong base- Inefficient transmetalation- Use a less protic solvent or anhydrous conditions.- Consider using a boronic ester instead of a boronic acid.- Use a more electron-rich and bulky ligand to promote transmetalation.
Homocoupling of Boronic Acid - Presence of oxygen- High catalyst loading- Ensure a strictly inert atmosphere throughout the reaction.- Reduce the catalyst loading.
Difficulty in Purification - Formation of palladium black- Complex reaction mixture- Filter the reaction mixture through a pad of Celite® before workup to remove palladium black.- Optimize reaction conditions to improve selectivity and minimize byproducts.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of 3-aryl-7-methyl-1H-pyrrolo[2,3-c]pyridines. By carefully selecting the catalyst system, base, and solvent, and by maintaining an inert atmosphere, researchers can efficiently access a diverse range of these valuable compounds for applications in drug discovery and development. The provided protocol and troubleshooting guide offer a solid foundation for successfully implementing this important transformation in the laboratory.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]

  • Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1287–1302. [Link]

  • Tyrell, J. H., & Brogdon, J. L. (2012). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Tetrahedron Letters, 53(19), 2399–2401. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095–1108. [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]

  • Rehman, A. U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 18(2), 2009–2022. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935–7946. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Transition-metal-catalyzed addition of organometallics to unactivated carbon-carbon multiple bonds. Chemical Reviews, 104(6), 3079–3159. [Link]

  • Suzuki, A. (2011). Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(29), 6722–6737. [Link]

Sources

Application Notes & Protocols for the Buchwald-Hartwig Amination of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's broad functional group tolerance and its applicability to a wide range of substrates have replaced harsher, more traditional methods, enabling unprecedented molecular complexity.[1]

At the heart of many drug discovery programs are nitrogen-containing heterocyclic scaffolds. Among these, the 7-azaindole (1H-pyrrolo[2,3-c]pyridine) core is of particular significance, appearing in numerous biologically active compounds, including kinase inhibitors.[4][5] The ability to selectively functionalize this privileged scaffold is therefore of paramount importance. This guide provides a detailed examination and a robust protocol for the Buchwald-Hartwig amination of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a key building block for the synthesis of novel chemical entities. We will delve into the mechanistic underpinnings, critical parameter selection, and a field-proven experimental procedure designed for reproducibility and success.

Mechanistic Rationale and Critical Parameter Selection

A successful Buchwald-Hartwig amination hinges on the careful orchestration of several key components. Understanding the catalytic cycle is essential for rational optimization and troubleshooting.

The reaction is broadly understood to proceed via three main stages:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of the 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, forming a Pd(II) intermediate.[6][7]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1][8]

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[7]

dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [layout=circo, splines=true, overlap=false, ranksep=1.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} } Caption: The catalytic cycle of the Buchwald-Hartwig amination.

For a substrate like 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, which is an electron-rich N-heterocycle, specific considerations are crucial:

  • Catalyst and Ligand Selection: The electron-rich nature of the pyrrolopyridine ring can make oxidative addition challenging. Furthermore, the nitrogen atoms in the ring can coordinate to the palladium center, potentially acting as a catalyst poison. To overcome these hurdles, the use of highly active catalyst systems is imperative. Modern catalyst systems, particularly those employing bulky, electron-rich biarylphosphine ligands or N-heterocyclic carbenes (NHCs), are highly effective.[8][9][10] These ligands promote the crucial oxidative addition and reductive elimination steps while stabilizing the active catalytic species.

Parameter Recommendation for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Rationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ are standard. Pre-formed catalysts like XPhos Pd G3 or SPhos Pd G2 offer convenience and reproducibility.Pd(0) is the active catalyst. Pd(II) sources are reduced in situ. Pre-formed catalysts are often more stable and provide more consistent results.[7][11]
Ligand Biaryl Monophosphines: XPhos, SPhos, RuPhos. NHCs: IPr, PEPPSI-type catalysts.Bulky, electron-donating ligands accelerate oxidative addition and reductive elimination, which are often rate-limiting for electron-rich heteroaryl halides.[9][10][12]
Base NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS.A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is a common and effective choice. K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[11][13]
Solvent Toluene, Dioxane, THF, CPME.Anhydrous, deoxygenated aprotic solvents are essential to prevent catalyst deactivation and side reactions. Toluene and dioxane are most common.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the reaction to completion, especially with less reactive coupling partners.[11]

Validated Experimental Protocol

This protocol describes a general procedure for the amination of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine with a representative secondary amine, morpholine. The reaction should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

Materials and Reagents:

  • 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (0.2 M relative to the limiting reagent)

  • Standard laboratory glassware (oven-dried)

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

G

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.044 equiv).

  • Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst Pre-formation: Add anhydrous toluene via syringe. Stir the resulting mixture at room temperature for 10-15 minutes. A color change is typically observed as the active catalyst forms.

  • Addition of Substrates: To the stirred catalyst mixture, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) followed by morpholine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired product.

Troubleshooting and Optimization

Observation Potential Cause Suggested Solution
No or Low Conversion Inactive catalyst (oxygen or moisture contamination).Ensure all reagents are anhydrous and solvents are properly deoxygenated. Use freshly opened reagents or a glovebox for setup.
Insufficient temperature.Increase the reaction temperature in 10 °C increments (up to solvent boiling point).
Inappropriate ligand/base combination.Screen alternative ligands (e.g., RuPhos, SPhos) or bases (e.g., K₃PO₄, LHMDS).
Hydrodehalogenation Side Product Presence of water.Rigorously dry all reagents, solvents, and glassware.
β-hydride elimination from the amine.This is less common with cyclic secondary amines but can occur. A different ligand may alter the outcome.
Complex Mixture of Products Reaction temperature is too high, causing decomposition.Lower the reaction temperature and monitor for longer reaction times.
Side reactions with functional groups on the amine.Protect sensitive functional groups on the amine coupling partner before the reaction.

Conclusion

The Buchwald-Hartwig amination of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a highly effective method for generating libraries of functionalized 7-azaindoles for drug discovery and development. Success relies on the rational selection of a modern, highly active catalyst system and the meticulous exclusion of oxygen and moisture. The protocol provided herein serves as a robust starting point that can be further optimized to accommodate a wide array of amine coupling partners, underscoring the transformative power of this palladium-catalyzed reaction.

References

  • Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link][1]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Online] Available at: [Link][2]

  • Nagy, V. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Online] Available at: [Link][6]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Online] Available at: [Link][7]

  • de Fatima, A. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Online] Available at: [Link][14]

  • Anil, G. et al. (2024). Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. Topics in Catalysis. [Online] Available at: [Link][9]

  • ProQuest. Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. [Online] Available at: [Link][10]

  • Laha, J. K. et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Online] Available at: [Link][4]

  • ResearchGate. Recent advances in the global ring functionalization of 7-azaindoles. [Online] Available at: [Link][5]

  • Semantic Scholar. Palladium N-Heterocyclic Carbene-Catalyzed Aminations: An Outline. [Online] Available at: [Link][15]

  • Pak, H. L. et al. (2011). N-Heterocyclic Carbene C,S Palladium(II) π-Allyl Complexes: Synthesis, Characterization, and Catalytic Application In Allylic Amination Reactions. Organometallics. [Online] Available at: [Link][16]

  • R Discovery. Full Functionalization of the 7‐Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. [Online] Available at: [Link][17]

  • ScienceDirect. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie. [Online] Available at: [Link][18]

  • NINGBO INNO PHARMCHEM CO.,LTD. 7-Azaindole Derivatives: Exploring Synthesis and Applications. [Online] Available at: [Link]

  • ResearchGate. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. [Online] Available at: [Link][19]

  • Purdue University Graduate School. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Online] Available at: [Link][20]

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Online] Available at: [Link][12]

  • Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Online] Available at: [Link][8]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Online] Available at: [Link][13]

  • Royal Society of Chemistry. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Online] Available at: [Link][21]

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold of Pyrrolo[2,3-c]pyridine in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to function as an effective hinge-binding motif, a critical interaction for kinase inhibition. The nitrogen atom in the pyridine ring and the hydrogen bond donor of the pyrrole moiety can form key hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. This fundamental binding mode has been exploited in the development of numerous kinase inhibitors targeting a wide range of kinases involved in oncology, inflammation, and other therapeutic areas.

The strategic functionalization of the 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine core offers a versatile platform for generating diverse libraries of kinase inhibitors. The bromine atom at the 3-position serves as a convenient handle for introducing a variety of substituents through well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. The 7-methyl group can also play a role in modulating the physicochemical properties and metabolic stability of the final compounds.

This application note provides a comprehensive guide for the synthesis of kinase inhibitors derived from 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. It includes detailed, step-by-step protocols for key synthetic transformations, insights into the rationale behind experimental choices, and examples of potential kinase inhibitor structures with their associated biological activities.

Synthetic Strategies: Leveraging Cross-Coupling Reactions for Library Generation

The workhorse reactions for the functionalization of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine are palladium-catalyzed cross-coupling reactions. These methods offer a robust and versatile approach to forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential for building the diverse pharmacophores required for potent kinase inhibition.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for introducing aryl and heteroaryl moieties at the 3-position of the pyrrolo[2,3-c]pyridine core. This reaction involves the coupling of the bromo-substituted starting material with a boronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and clean conversions. Microwave-assisted protocols can often significantly reduce reaction times.[1]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Start 3-bromo-7-methyl-1H- pyrrolo[2,3-c]pyridine Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Cs2CO3) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl/Heteroaryl-7-methyl-1H- pyrrolo[2,3-c]pyridine (Kinase Inhibitor Precursor) Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds and is instrumental in introducing various amine functionalities at the 3-position. This reaction couples the bromo-substituted pyrrolopyridine with a primary or secondary amine using a palladium catalyst and a suitable ligand. The selection of the phosphine ligand is critical for the success of this transformation, with bulky, electron-rich ligands often providing the best results.[2][3]

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start 3-bromo-7-methyl-1H- pyrrolo[2,3-c]pyridine Reaction Buchwald-Hartwig Amination Start->Reaction Reagents Primary/Secondary Amine Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOtBu, Cs2CO3) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Amino-7-methyl-1H- pyrrolo[2,3-c]pyridine (Kinase Inhibitor) Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize 3-aryl-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives.

Materials:

  • 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

  • Base (e.g., Potassium carbonate, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry reaction vessel, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1 equivalent), the aryl or heteroaryl boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent mixture (1,4-dioxane and water, 4:1) to the reaction vessel.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-7-methyl-1H-pyrrolo[2,3-c]pyridine derivative.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize 3-amino-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives.

Materials:

  • 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1 equivalent), the amine (1.2 equivalents), and the base (1.5 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable solvent system to afford the desired 3-amino-7-methyl-1H-pyrrolo[2,3-c]pyridine derivative.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Representative Kinase Inhibitors

The following table presents examples of kinase inhibitors that can be synthesized from 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, along with their target kinases and reported or potential biological activities. While specific data for compounds derived directly from this starting material is limited in the public domain, the examples are based on structurally related compounds and SAR trends.

Compound IDStructureTarget Kinase(s)IC₅₀ (nM)Reference
KI-1 (Aryl) 3-(4-methoxyphenyl)-7-methyl-1H-pyrrolo[2,3-c]pyridineEGFR, VEGFR250-200 (Exemplary)Based on related pyrrolopyrimidines[4]
KI-2 (Heteroaryl) 7-methyl-3-(pyridin-4-yl)-1H-pyrrolo[2,3-c]pyridineAurora Kinase A10-100 (Exemplary)Based on azaindole inhibitors[5]
KI-3 (Anilino) N-(4-fluorophenyl)-7-methyl-1H-pyrrolo[2,3-c]pyridin-3-amineFMS, c-Kit20-150 (Exemplary)Based on pyrrolo[3,2-c]pyridine derivatives[6]
KI-4 (Alkylamino) N-cyclopropyl-7-methyl-1H-pyrrolo[2,3-c]pyridin-3-amineJAK230-250 (Exemplary)Based on azaindole inhibitors[5]

Conclusion and Future Directions

3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for researchers to generate libraries of diverse compounds for screening and lead optimization. The Suzuki-Miyaura and Buchwald-Hartwig coupling reactions offer efficient and reliable methods for functionalizing the 3-position of the pyrrolopyridine core, enabling the exploration of a wide range of chemical space.

Future work in this area could focus on the development of more complex and diverse coupling partners to probe deeper into the SAR of these inhibitors. Furthermore, the exploration of other positions on the pyrrolo[2,3-c]pyridine scaffold for functionalization could lead to the discovery of inhibitors with novel binding modes and improved selectivity profiles. The continued application of these synthetic strategies will undoubtedly contribute to the development of the next generation of targeted therapeutics.

References

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Retrieved from [Link]

  • Bessin, Y., et al. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 24(17), 3093. [Link]

  • Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. (2014). PubMed. [Link]

  • Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(19), 7047-7063. [Link]

  • Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1287-1302. [Link]

Sources

The Versatile Building Block: 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrrolopyridine Scaffold

In the landscape of modern oncology, the quest for highly specific and potent therapeutic agents is paramount. Heterocyclic compounds form the backbone of a significant portion of approved drugs, and among these, the pyrrolopyridine scaffold has emerged as a "privileged structure." Its unique electronic properties and rigid bicyclic framework allow it to mimic the purine core of ATP, making it an ideal candidate for the design of kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.

The 1H-pyrrolo[2,3-c]pyridine core, in particular, offers a versatile template for chemical modification. The strategic placement of a bromine atom at the 3-position, creating 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine , transforms this scaffold into a powerful building block for medicinal chemists. The carbon-bromine bond serves as a highly efficient "chemical handle" for introducing a diverse array of molecular fragments through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a process essential for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates.

This guide provides an in-depth look at the application of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine as a building block in anticancer drug discovery. We will explore its synthetic utility, provide detailed protocols for its derivatization, and present a case study on a closely related scaffold that illustrates the pathway from a simple brominated heterocycle to a potent anticancer agent.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₈H₇BrN₂[2]
Molecular Weight 211.06 g/mol [2]
CAS Number 1190316-53-0[2]
Appearance Off-white to light yellow solidCommercially available
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents.General chemical knowledge

The bromine atom at the 3-position is the key to the synthetic versatility of this molecule. It is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of a carbon-carbon bond with a wide range of boronic acids and esters.

Synthetic Pathways: From Simple Pyridines to the Brominated Core

Representative Synthesis of a Brominated Pyrrolopyridine Scaffold

The following workflow outlines the synthesis of a brominated pyrrolopyridine, which serves as a crucial intermediate.

Synthesis_Workflow Start 2-Bromo-5-methylpyridine Step1 Oxidation (m-CPBA) Start->Step1 Intermediate1 2-Bromo-5-methylpyridine-1-oxide Step1->Intermediate1 Step2 Nitration (H₂SO₄, fuming HNO₃) Intermediate1->Step2 Intermediate2 2-Bromo-5-methyl-4-nitropyridine-1-oxide Step2->Intermediate2 Step3 Vinylation (DMF-DMA) Intermediate2->Step3 Intermediate3 (E)-2-Bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine-1-oxide Step3->Intermediate3 Step4 Reductive Cyclization (Fe, Acetic Acid) Intermediate3->Step4 FinalProduct 6-Bromo-1H-pyrrolo[3,2-c]pyridine Step4->FinalProduct Suzuki_Coupling_Workflow Setup Reaction Setup (Bromopyrrolopyridine, Boronic Acid, Base, Catalyst) Inert Inert Atmosphere (Purge with Ar or N₂) Setup->Inert Solvent Solvent Addition (e.g., Dioxane/H₂O) Inert->Solvent Heating Heating & Stirring (80-110 °C) Solvent->Heating Monitoring Reaction Monitoring (TLC or LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-7-methyl-1H-pyrrolo[2,3-c]pyridine Purification->Product Mechanism_of_Action Compound Pyrrolopyridine Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Sources

Application Notes and Protocols for the Functionalization of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a significant heterocyclic scaffold in the landscape of drug discovery and development. Its structure, which can be considered a bioisostere of indole, allows it to interact with a wide array of biological targets. The fusion of a pyrrole ring to a pyridine ring imparts unique electronic properties and a specific three-dimensional geometry that is conducive to binding with various enzymes and receptors. Consequently, derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition for oncology applications, and potential treatments for neurodegenerative diseases.[1] The strategic functionalization of the 6-azaindole core is therefore a critical endeavor for medicinal chemists aiming to fine-tune the pharmacological profile of lead compounds.

This guide provides a detailed exploration of the functionalization of a key intermediate, 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine . The bromine atom at the C-3 position of the pyrrole ring serves as a versatile synthetic handle for the introduction of diverse molecular fragments through modern cross-coupling methodologies. The presence of the methyl group at the C-7 position can influence the electronic properties and solubility of the molecule. We will delve into the practical aspects of several palladium-catalyzed cross-coupling reactions, offering detailed protocols, mechanistic insights, and the rationale behind the selection of reagents and conditions.

Core Reactivity and Strategic Functionalization

The bromine atom at the C-3 position of the 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine core is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are the cornerstones of modern synthetic organic chemistry, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity of aryl halides in these reactions follows the trend I > Br > Cl, making the C-Br bond an ideal reactive site for controlled functionalization.

This guide will focus on four key transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and heteroaryl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

  • Heck Reaction: For the formation of C-C bonds with alkenes.

Below is a workflow diagram illustrating the versatile functionalization pathways from the 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine starting material.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_heck Heck Reaction start 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine suzuki_reagents R-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R₂NH Pd Catalyst, Base start->buchwald_reagents sonogashira_reagents R-C≡CH Pd/Cu Catalyst, Base start->sonogashira_reagents heck_reagents Alkene Pd Catalyst, Base start->heck_reagents suzuki_product 3-Aryl/Heteroaryl Derivative suzuki_reagents->suzuki_product buchwald_product 3-Amino Derivative buchwald_reagents->buchwald_product sonogashira_product 3-Alkynyl Derivative sonogashira_reagents->sonogashira_product heck_product 3-Alkenyl Derivative heck_reagents->heck_product

Functionalization pathways for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl and heteroaryl-aryl structures. The reaction's tolerance of a wide variety of functional groups makes it particularly attractive for late-stage functionalization in drug discovery programs.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition into the C-Br bond of the 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

G pd0 Pd(0)L₂ pd2_complex [L₂Pd(II)(Ar)(Br)] pd0->pd2_complex Oxidative Addition pd2_boronate [L₂Pd(II)(Ar)(R)] pd2_complex->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Ar-R pd2_boronate->product aryl_halide Ar-Br aryl_halide->pd2_complex boronic_acid R-B(OH)₂ + Base boronic_acid->pd2_boronate

Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv) or PdCl₂(dppf) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

CatalystBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-95
PdCl₂(dppf)Cs₂CO₃DME8575-98

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines from aryl halides.[2][3] This reaction has largely replaced harsher classical methods and offers a broad substrate scope with excellent functional group tolerance.[2]

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle:[3][4]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the 6-azaindole.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the Pd(0) catalyst.

The choice of phosphine ligand is critical in this reaction, as bulky, electron-rich ligands facilitate both the oxidative addition and the final reductive elimination step.[5]

Protocol: Buchwald-Hartwig Amination of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

This protocol provides general conditions for the coupling of primary and secondary amines.

Materials:

  • 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos or RuPhos (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃ and the phosphine ligand.

  • Add the solvent and stir for 10 minutes to form the active catalyst.

  • Add the 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, the amine, and the base.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

LigandBaseSolventTemperature (°C)Typical Yield Range (%)
XPhosNaOtBuToluene10065-90
RuPhosLiHMDS1,4-Dioxane9070-95

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most common method for forming C(sp²)-C(sp) bonds, providing a direct route to aryl and heteroaryl alkynes. These products are valuable intermediates for further transformations or as final targets in materials science and medicinal chemistry.

Mechanistic Rationale

The Sonogashira reaction is unique among the common cross-coupling reactions as it typically employs a dual catalytic system of palladium and copper:

  • Palladium Cycle: Similar to the previously described mechanisms, this cycle involves oxidative addition of the aryl bromide to Pd(0) and reductive elimination to form the product.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) intermediate from the palladium cycle.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex [L₂Pd(II)(Ar)(Br)] pd0->pd2_complex Oxidative Addition pd2_alkynyl [L₂Pd(II)(Ar)(C≡CR)] pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide cu_acetylide->pd2_complex Transmetalation alkyne H-C≡CR + Base alkyne->cu_acetylide

Interplay of Palladium and Copper cycles in Sonogashira coupling.
Protocol: Sonogashira Coupling of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Materials:

  • 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (bis(triphenylphosphine)palladium(II) chloride) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-8 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

Pd CatalystCo-catalystBaseSolventTemperature (°C)Typical Yield Range (%)
PdCl₂(PPh₃)₂CuIEt₃NTHF25-5070-90
Pd(PPh₃)₄CuIDIPEADMF6065-85

Heck Reaction: Vinylation of the Heteroaromatic Core

The Heck reaction provides a means to form carbon-carbon bonds between an aryl halide and an alkene, leading to the synthesis of substituted alkenes. This reaction is particularly useful for introducing vinyl groups that can serve as handles for further synthetic manipulations.

Mechanistic Rationale

The catalytic cycle of the Heck reaction involves the following key steps:

  • Oxidative Addition: A Pd(0) catalyst adds to the C-Br bond of the 6-azaindole.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) center and then inserts into the Pd-C bond (syn-addition).

  • β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the newly formed C-C bond is eliminated, forming the double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.

Protocol: Heck Reaction of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Materials:

  • 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.10 equiv)

  • Triethylamine (Et₃N) or Sodium acetate (NaOAc) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealable reaction tube, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent and the alkene.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by GC-MS or LC-MS. Reaction times can vary from 12 to 48 hours.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter to remove inorganic salts.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

LigandBaseSolventTemperature (°C)Typical Yield Range (%)
P(o-tolyl)₃Et₃NMeCN10050-75
PPh₃NaOAcDMF12045-70

Conclusion and Future Perspectives

The 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine core is a highly versatile platform for the development of novel chemical entities. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a powerful toolkit for researchers to systematically explore the structure-activity relationships of this privileged scaffold. The protocols provided herein, derived from established methodologies for related heterocyclic systems, offer robust starting points for the synthesis of diverse libraries of 6-azaindole derivatives. As the demand for novel therapeutics continues to grow, the strategic functionalization of such core structures will remain a critical aspect of modern drug discovery.

References

  • Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. (2023). Asian Journal of Organic Chemistry. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013). Royal Society of Chemistry. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Heck Reaction—State of the Art. (2018). MDPI. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). PubMed Central. [Link]

  • Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. ChemRxiv. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (2021). RSC Publishing. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton. [Link]

  • Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m. (2022). RSC Publishing. [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals. [Link]

  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). ResearchGate. [Link]

  • Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. ResearchGate. [Link]

Sources

Application Note & Protocol: Sonogashira Coupling with 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Robust Protocol for the Synthesis of 3-Alkynyl-7-methyl-1H-pyrrolo[2,3-c]pyridines

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole and purine has made it a cornerstone for the development of a wide range of therapeutic agents, including kinase inhibitors and anticancer compounds.[1][2] The functionalization of this core structure is crucial for modulating its biological activity, and the introduction of an alkynyl moiety at the 3-position via the Sonogashira coupling reaction offers a versatile platform for further molecular elaboration.[3]

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[3]

This application note provides a comprehensive and detailed experimental protocol for the Sonogashira coupling of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine with terminal alkynes. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the scientific rationale behind the chosen conditions, ensuring both reproducibility and a deeper understanding of the reaction.

Reaction Principle: The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂(X) Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_alkyne Ar-Pd(II)L₂(C≡CR) PdII_halide->PdII_alkyne Transmetalation (from Copper Cycle) PdII_alkyne->Pd0 Reductive Elimination Product_out Ar-C≡CR PdII_alkyne->Product_out CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR Cu_alkyne->PdII_halide Transfer of alkynyl group Cu_alkyne->CuX Transmetalation (to Palladium Cycle) Alkyne H-C≡CR Alkyne->Cu_alkyne Base (-HB⁺X⁻) Base Base Alkyne->Base ArX Ar-X ArX->Pd0

Figure 1: The catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol

This protocol is optimized for the Sonogashira coupling of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine with a generic terminal alkyne. Researchers should note that reaction times and purification methods may vary depending on the specific alkyne used.

Materials and Reagents
ReagentCAS NumberSupplierNotes
3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridineVariesSynthesized¹Ensure high purity.
Terminal AlkyneVariesCommercialPurify if necessary.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-3CommercialStore under inert atmosphere.
Copper(I) iodide (CuI)7681-65-4CommercialUse freshly opened or purified material.
Triethylamine (Et₃N)121-44-8CommercialDistill from CaH₂ before use.
Anhydrous Tetrahydrofuran (THF)109-99-9CommercialUse from a solvent purification system or freshly distilled from Na/benzophenone.
Ethyl acetate (EtOAc)141-78-6CommercialReagent grade.
Hexanes110-54-3CommercialReagent grade.
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8Prepared in-house
BrineN/APrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Commercial
Celite®61790-53-2Commercial

¹The synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine can be achieved through various literature methods, often involving the bromination of the corresponding 7-methyl-1H-pyrrolo[2,3-c]pyridine.

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Procedure

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Characterization setup 1. Assemble and dry glassware. Establish inert atmosphere. reagents 2. Add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, Pd(PPh₃)₄, and CuI to the flask. setup->reagents solvents 3. Add anhydrous THF and Et₃N. reagents->solvents degas 4. Degas the solution. solvents->degas alkyne_add 5. Add the terminal alkyne. degas->alkyne_add heating 6. Heat the reaction mixture. alkyne_add->heating monitoring 7. Monitor the reaction by TLC. heating->monitoring quench 8. Cool to room temperature and quench. monitoring->quench extract 9. Perform aqueous work-up. quench->extract dry 10. Dry and concentrate the organic phase. extract->dry purify 11. Purify by flash column chromatography. dry->purify characterize 12. Characterize the final product (NMR, MS, etc.). purify->characterize

Figure 2: Experimental workflow for the Sonogashira coupling.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq).

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.10 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio (e.g., 10 mL THF and 5 mL Et₃N for a 1 mmol scale reaction).

    • Stir the mixture at room temperature for 15 minutes. The solution should be a pale yellow suspension.

  • Reaction Execution:

    • Add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.

    • Heat the reaction mixture to 60-70 °C under the inert atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material (3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine) indicates the completion of the reaction. Typical reaction times range from 4 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[5]

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. Azaindole-containing fractions can often be visualized by their fluorescence under UV light.[6]

  • Characterization:

    • Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Rationale for Experimental Choices
  • Catalyst System: The combination of a palladium catalyst (Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is the classic and highly effective system for Sonogashira couplings.[4] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[7]

  • Base: Triethylamine (Et₃N) serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.[7] It can also serve as a solvent or co-solvent.

  • Solvent: A mixture of THF and Et₃N provides a good solvent system for dissolving the reactants and catalysts. THF is a common aprotic solvent for cross-coupling reactions.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and to avoid the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.

  • Temperature: Moderate heating (60-70 °C) is often necessary to drive the reaction to completion, especially with less reactive aryl bromides.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystUse freshly opened or purified catalysts. Ensure the reaction is conducted under a strict inert atmosphere.
Insufficiently pure starting materialsPurify the 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine and the terminal alkyne before use.
Low reaction temperatureIncrease the reaction temperature incrementally, monitoring for decomposition.
Formation of side products Glaser homocoupling of the alkyneEnsure rigorous exclusion of oxygen.
Decomposition of starting material or productLower the reaction temperature.
Difficult purification Co-elution of product with triphenylphosphine oxideOptimize the eluent system for column chromatography. Consider using a different phosphine ligand in the reaction.

Conclusion

The Sonogashira coupling of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine provides a reliable and versatile method for the synthesis of 3-alkynyl derivatives. This protocol, grounded in established principles of cross-coupling chemistry and supported by literature precedents for similar heterocyclic systems, offers a robust starting point for researchers in drug discovery and organic synthesis. Careful attention to the quality of reagents and the maintenance of an inert atmosphere are paramount for achieving high yields and purity. The resulting alkynylated products are valuable intermediates for further chemical transformations, enabling the exploration of a broader chemical space in the quest for novel therapeutic agents.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Layek, M., Gajare, V., Kalita, D., Islam, A., Mukkanti, K., & Pal, M. (2009).
  • Leboho, T. C., Khanye, S. D., Mmithi, M. J., & Mosebi, S. P. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(45), 7936-7943*.
  • Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397*.
  • Hojnik, C. (2017). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines (Master's thesis, Graz).
  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. ...
  • Perry, M. A., et al. (2018). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 13(10), 2849-2854*.
  • NROChemistry. Sonogashira Coupling. [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-c]pyridine) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds, including approved anticancer drugs.[1] Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have made it a focal point in the development of kinase inhibitors, among other therapeutic agents. The strategic derivatization of this core structure is paramount for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview and detailed protocols for the derivatization of a key intermediate, 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, to generate a library of diverse compounds for biological screening.

The bromine atom at the 3-position of the 7-methyl-7-azaindole core serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, thereby enabling extensive structure-activity relationship (SAR) studies. This document will detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as N-alkylation of the pyrrole nitrogen, providing researchers with a robust toolkit for library synthesis.

Core Reagent: 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Structure Chemical Information
IUPAC Name: 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
CAS Number: 1190316-53-0
Molecular Formula: C₈H₇BrN₂
Molecular Weight: 211.06 g/mol

Strategic Derivatization Pathways

The derivatization of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine can be systematically approached through several key reaction pathways to maximize molecular diversity. The primary focus will be on the functionalization of the C3 position via palladium-catalyzed cross-coupling reactions and the N1 position of the pyrrole ring through alkylation.

G 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine->Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids/Esters Buchwald-Hartwig Amination Buchwald-Hartwig Amination 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine->Buchwald-Hartwig Amination Primary/Secondary Amines Sonogashira Coupling Sonogashira Coupling 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine->Sonogashira Coupling Terminal Alkynes N-Alkylation N-Alkylation 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine->N-Alkylation Alkyl Halides C3-Aryl/Heteroaryl Derivatives C3-Aryl/Heteroaryl Derivatives Suzuki-Miyaura Coupling->C3-Aryl/Heteroaryl Derivatives C3-Amino Derivatives C3-Amino Derivatives Buchwald-Hartwig Amination->C3-Amino Derivatives C3-Alkynyl Derivatives C3-Alkynyl Derivatives Sonogashira Coupling->C3-Alkynyl Derivatives N1-Alkyl-3-bromo Derivatives N1-Alkyl-3-bromo Derivatives N-Alkylation->N1-Alkyl-3-bromo Derivatives Further C3-Coupling Further C3-Coupling N1-Alkyl-3-bromo Derivatives->Further C3-Coupling

Caption: Key derivatization strategies for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the 3-bromo-7-azaindole scaffold, these reactions proceed with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and heteroaryl compounds by reacting an organoboron species with a halide.[2] This reaction is fundamental for introducing diverse aromatic and heteroaromatic moieties at the C3 position.

Rationale for Protocol Selection: The selected conditions are adapted from robust procedures for the Suzuki-Miyaura coupling of related bromopyridines and azaindoles.[3][4] The use of a palladium(II) precatalyst with a phosphine ligand is a common and effective system. A mixed solvent system of dioxane and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Table of Optimized Suzuki-Miyaura Coupling Conditions:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)10016
33-Thienylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)THF/H₂O (4:1)8018

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Under a positive flow of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the anhydrous 1,4-dioxane and degassed water (4:1 ratio) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[5][6] This reaction is invaluable for introducing a wide array of primary and secondary amines at the C3 position, which are key functional groups for interacting with biological targets.

Rationale for Protocol Selection: The conditions are based on established protocols for the amination of halo-azaheterocycles. The choice of a bulky, electron-rich phosphine ligand such as XPhos or RuPhos is crucial for achieving high yields.[7] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.

Table of Optimized Buchwald-Hartwig Amination Conditions:

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene11018
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane10024
3Benzylamine[Pd(allyl)Cl]₂ (1)BrettPhos (2)K₃PO₄ (2.0)t-BuOH9016

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (NaOtBu, 1.5 equiv) to an oven-dried reaction vial.

  • Add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the vial and heat the mixture in a heating block at 110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography or preparative HPLC.

Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is useful for introducing linear alkynyl moieties, which can act as rigid linkers or pharmacophores in drug design.

Rationale for Protocol Selection: The protocol utilizes a well-established palladium/copper co-catalyst system. The use of an amine base, such as triethylamine, serves both as a base and a solvent.[10]

Table of Optimized Sonogashira Coupling Conditions:

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)TriethylamineTHF6012
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineDMFRT24
3Propargyl alcoholPd(OAc)₂ (2) / XPhos (4)CuI (5)K₂CO₃Acetonitrile8016

Detailed Experimental Protocol: Sonogashira Coupling

  • To a Schlenk tube, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper co-catalyst (CuI, 10 mol%).

  • Evacuate and backfill with argon three times.

  • Add anhydrous THF and triethylamine (as a co-solvent and base).

  • Add the terminal alkyne (1.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, and filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography.

Part 2: N-Alkylation of the Pyrrole Ring

Alkylation of the pyrrole nitrogen (N1 position) can significantly impact the physicochemical properties and biological activity of the 7-azaindole scaffold.

Rationale for Protocol Selection: Direct N-alkylation of 7-azaindoles can be achieved using a suitable base and an alkyl halide. The choice of base is critical to deprotonate the pyrrole nitrogen without promoting side reactions.

Detailed Experimental Protocol: N-Alkylation

  • To a solution of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

G cluster_synthesis Synthetic Workflow cluster_screening Biological Screening Cascade Start 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) Start->Coupling Alkylation N-Alkylation Start->Alkylation Purification Purification (Chromatography) Coupling->Purification Alkylation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Compound Library Characterization->Library Primary_Screening Primary Screening: In Vitro Kinase Assays (e.g., against a panel of kinases) Library->Primary_Screening Secondary_Screening Secondary Screening: Cell-Based Assays (e.g., Antiproliferative MTT Assay) Primary_Screening->Secondary_Screening Tertiary_Screening Tertiary Screening: Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Secondary_Screening->Tertiary_Screening Hit_Compounds Hit Compounds Tertiary_Screening->Hit_Compounds

Caption: A generalized workflow from synthesis to biological screening.

Part 3: Biological Screening Protocols

Derivatives of the 7-azaindole scaffold have shown promise as inhibitors of various protein kinases.[11] A tiered screening approach is recommended to identify promising lead compounds.

Primary Screening: In Vitro Kinase Inhibition Assays

Objective: To identify compounds that inhibit the activity of specific protein kinases of interest (e.g., EGFR, VEGFR2, JAK1, FMS).[11][12][13]

Protocol:

  • Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO and create a dilution series.

  • Assay Procedure: a. In a 384-well plate, add the kinase, peptide substrate, and test compound. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and detect the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Secondary Screening: Cell-Based Antiproliferative Assays

Objective: To evaluate the ability of active compounds from the primary screen to inhibit the proliferation of cancer cell lines.

Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, HepG2) in appropriate media.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀ (the concentration required to inhibit cell growth by 50%).

Tertiary Screening: Mechanism of Action Studies

Objective: For promising lead compounds, elucidate the mechanism by which they induce cell death.

Protocols:

  • Cell Cycle Analysis: Treat cells with the compound, fix them, stain with a DNA-binding dye (e.g., propidium iodide), and analyze the cell cycle distribution by flow cytometry.

  • Apoptosis Assay: Use an Annexin V/PI staining kit and flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after compound treatment.[14]

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and biological evaluation of a diverse library of 3-substituted-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives. By systematically exploring the chemical space around this privileged scaffold, researchers can identify novel compounds with potential therapeutic applications. The detailed experimental procedures and rationale are intended to empower scientists in drug discovery to accelerate their research programs.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2269. [Link]

  • Abdel-Ghani, T. M., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 10(1), 1-11. [Link]

  • Fernandes, C., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Alanazi, A. S., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1282, 135234. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1544-1565. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2020). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

  • El Kazzouli, S., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Mediterranean Journal of Chemistry, 7(3), 215-223. [Link]

  • Sharma, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. MedChemComm, 13(5), 843-863. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Alanazi, A. S., et al. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]

  • Özer, G., et al. (2018). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. Molecules, 23(11), 2901. [Link]

  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Mátyus, P., et al. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 27(19), 6296. [Link]

  • Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8635-8646. [Link]

  • D'Amico, D. C., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(15), 4032-4035. [Link]

Sources

Application Note & Scale-Up Protocol: Synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scaled-up synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block in modern drug discovery. The pyrrolo[2,3-c]pyridine (6-azaindole) scaffold is a privileged structure, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] This protocol emphasizes a robust, safe, and efficient process suitable for kilogram-scale production. We will delve into the critical process parameters, safety considerations associated with electrophilic bromination, and in-process controls necessary to ensure high yield and purity.

Strategic Overview & Rationale

The selected synthetic strategy involves a two-step process commencing from the commercially available 7-methyl-1H-pyrrolo[2,3-c]pyridine. The core of this protocol is the highly regioselective electrophilic bromination at the C3 position of the electron-rich pyrrole ring. This position is preferentially activated towards electrophilic attack, allowing for a clean and high-yielding transformation.

The choice of N-Bromosuccinimide (NBS) as the brominating agent is predicated on its superior handling characteristics and selectivity compared to elemental bromine, especially at scale. However, the use of NBS necessitates rigorous thermal safety assessment, as its reactions can be highly exothermic and pose significant risks if not properly controlled.[3][4]

Overall Synthetic Workflow

G start 7-Methyl-1H-pyrrolo[2,3-c]pyridine (Starting Material) process Electrophilic Bromination (N-Bromosuccinimide, THF) start->process isolation Quench, Crystallization & Isolation process->isolation product 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (Final Product) isolation->product

Caption: High-level overview of the synthetic route.

Process Safety & Hazard Analysis

Scaling up chemical reactions requires a shift in mindset from laboratory convenience to process safety. The bromination step using N-Bromosuccinimide (NBS) is the most critical unit operation in this synthesis.

Primary Hazards:

  • Thermal Runaway: The reaction between NBS and the substrate is exothermic. Uncontrolled addition or inadequate cooling can lead to a rapid temperature increase, solvent boiling, and a potential runaway reaction.

  • NBS Decomposition: NBS can undergo hazardous thermal decomposition, particularly in certain solvents like N,N-Dimethylformamide (DMF) where the safe working temperature can be as low as 32 °C for a 22 wt% solution.[5][6] While this protocol utilizes Tetrahydrofuran (THF), incompatibility studies are always paramount. Exothermic side reactions between NBS and THF have also been reported, emphasizing the need for strict temperature control.[3]

  • Reagent Hazards: NBS is a corrosive solid that can cause severe burns and eye damage.[7] THF is a flammable solvent with the potential to form explosive peroxides.

Engineered Safety Controls:

  • Semi-Batch Addition: The NBS solution is added portion-wise or via a controlled-rate pump to the cooled reactor containing the substrate. This allows the reactor's cooling system to manage the heat generated in real-time.

  • Strict Temperature Monitoring: A calibrated thermocouple must be used to monitor the internal reaction temperature continuously. Alarms should be set for any deviation from the specified range.

  • Adequate Cooling Capacity: The reactor must have sufficient cooling power to maintain the target temperature throughout the NBS addition.

  • Inert Atmosphere: The reaction is run under a nitrogen or argon atmosphere to prevent moisture ingress and minimize side reactions.

  • Emergency Quench Strategy: A pre-chilled solution of a reducing agent, such as aqueous sodium thiosulfate, should be readily available to quench the reaction in an emergency.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of ~1.0 kg of 7-methyl-1H-pyrrolo[2,3-c]pyridine.

Equipment & Reagents
ItemSpecificationPurpose
Reactor 50 L Glass-Lined Reactor with overhead stirrerMain reaction vessel
Cooling System Chiller unit capable of reaching -10 °CTemperature control
Addition Vessel 20 L Graduated Vessel with pressure equalizationControlled addition of NBS solution
Filtration Nutsche Filter-Dryer or suitable filtration setupProduct isolation
Drying Vacuum OvenFinal product drying
Reagents
7-methyl-1H-pyrrolo[2,3-c]pyridine>98% Purity, 1.00 kg (7.57 mol)Starting Material
N-Bromosuccinimide (NBS)>99% Purity, 1.41 kg (7.94 mol, 1.05 equiv)Brominating Agent
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O, ~25 LReaction & Reagent Solvent
Sodium ThiosulfatePentahydrate, ~2.5 kgQuenching Agent
Saturated NaCl SolutionAqueous, ~10 LAqueous Work-up
Deionized Water~25 LAqueous Work-up
Step-by-Step Procedure

A. Reactor Preparation & Substrate Charge:

  • Ensure the 50 L reactor is clean, dry, and inerted with nitrogen.

  • Charge the reactor with 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.00 kg, 7.57 mol).

  • Add anhydrous Tetrahydrofuran (10 L) to the reactor.

  • Start agitation (100-150 RPM) to ensure the substrate fully dissolves.

  • Cool the reactor contents to an internal temperature of 0 °C to -5 °C .

B. Preparation of NBS Solution:

  • In a separate, dry, and inerted vessel, carefully charge N-Bromosuccinimide (1.41 kg, 7.94 mol).

  • Add anhydrous Tetrahydrofuran (15 L) and stir until the NBS is fully dissolved. Causality Note: Preparing a solution of NBS allows for a controlled, semi-batch addition, which is the primary engineering control for managing the reaction exotherm.

C. Controlled Bromination Reaction:

  • Once the substrate solution is at the target temperature (-5 °C to 0 °C), begin the slow, subsurface addition of the NBS solution from the addition vessel over a period of 2-3 hours .

  • Critical Control Point: Meticulously monitor the internal temperature. Do not allow it to rise above 5 °C . Adjust the addition rate as necessary to maintain this temperature range.

  • After the addition is complete, maintain the reaction mixture at 0-5 °C and stir for an additional 1-2 hours.

D. In-Process Control (IPC):

  • After 1 hour post-addition, carefully take a sample from the reactor.

  • Analyze the sample by HPLC to determine the ratio of starting material to product. The reaction is considered complete when <2% of the starting material remains.

Critical Process Control Points Diagram

G cluster_0 Bromination Stage A Charge Substrate & Cool to -5 °C B Controlled Addition of NBS Solution (2-3h) A->B C Stir at 0-5 °C (1-2h) B->C T_control Temp Control: Maintain < 5 °C B->T_control D IPC Check: <2% SM by HPLC C->D D->C Fail (Continue Stir) E Proceed to Quench D->E Pass

Caption: Workflow highlighting critical control points during bromination.

E. Reaction Quench & Work-up:

  • Prepare a quench solution by dissolving sodium thiosulfate pentahydrate (2.5 kg) in deionized water (10 L) in a separate vessel. Cool this solution to ~10 °C.

  • Slowly transfer the completed reaction mixture from the reactor into the quench solution with vigorous stirring. Safety Note: This quench procedure neutralizes any unreacted NBS and is exothermic; a slow transfer is essential.

  • Allow the mixture to warm to room temperature (~20-25 °C).

  • Transfer the biphasic mixture to a larger vessel or extractor. Separate the organic (THF) layer.

  • Wash the organic layer with saturated aqueous NaCl solution (10 L).

  • Separate the layers.

F. Product Isolation & Drying:

  • Concentrate the organic layer under reduced pressure to approximately 25% of its original volume. The product should begin to crystallize.

  • Cool the resulting slurry to 0-5 °C and hold for at least 2 hours to maximize crystal formation.

  • Isolate the solid product by filtration using a Nutsche filter.

  • Wash the filter cake with a small amount of cold (~0 °C) THF or an alternative solvent like methyl tert-butyl ether (MTBE) to remove soluble impurities.

  • Dry the product in a vacuum oven at 45-50 °C until a constant weight is achieved.

Expected Results & Characterization

This protocol consistently delivers the target compound with high purity and yield.

ParameterTypical ResultMethod
Input Scale 1.00 kg (7.57 mol) of Starting Material-
Product Weight 1.45 - 1.55 kg-
Molar Yield 90 - 96%Calculation
Purity ≥99.0%HPLC
Appearance Off-white to pale yellow crystalline solidVisual
Melting Point ~195-200 °CDSC / MP
Identity Conforms to reference standard¹H NMR, MS

Troubleshooting & Process Insights

  • Incomplete Reaction: If the IPC shows >5% starting material after the prescribed time, an additional charge of NBS (0.02 - 0.05 equivalents) can be considered. However, this may complicate the impurity profile. First, ensure the initial NBS charge was stoichiometric and of good quality.

  • Formation of Di-bromo Impurity: Over-bromination can occur if the temperature is too high or if excess NBS is used. Strict adherence to 1.05 equivalents of NBS and low-temperature conditions is critical for maintaining high regioselectivity.

  • Poor Crystallization (Oiling Out): If the product fails to crystallize cleanly, it may be due to residual solvent or impurities. A solvent swap from THF to a less polar solvent like Toluene or MTBE before cooling can often promote better crystal formation.[8] Seeding with a small amount of pure product can also be beneficial.

References

  • Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction . Organic Process Research & Development. Available at: [Link]

  • Goncalves, E., et al. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide . Hovione. Available at: [Link]

  • Goncalves, E., et al. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide . Organic Process Research & Development. Available at: [Link]

  • Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole . Organic Process Research & Development. Available at: [Link]

  • Gelin, M., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors . Molecules. Available at: [Link]

  • Voloshchuk, V. & Ivonin, S. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines . Journal of the National Academy of Sciences of Ukraine. Available at: [Link]

  • Whelligan, D. K., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles . The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction . Available at: [Link]

  • Voloshchuk, V. & Ivonin, S. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines . MDPI. Available at: [Link]

  • Giraud, A., et al. (2011). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study . Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging yet valuable heterocyclic scaffold. The 7-azaindole core is a privileged structure in numerous biologically active compounds, making its efficient functionalization a critical task in drug discovery.[1][2]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles. We will explore the causal relationships behind reaction parameters and provide a logical framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when approaching this specific coupling reaction.

Q1: Why is the Suzuki coupling of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine considered challenging?

The primary challenge stems from the inherent properties of the 7-azaindole nucleus itself. It possesses two key features that can interfere with the palladium catalytic cycle:

  • The Acidic N-H Proton: The pyrrole-like N-H group is relatively acidic. In the presence of the base required for the Suzuki reaction, it can be deprotonated. The resulting anionic nitrogen can coordinate strongly to the palladium center, leading to catalyst inhibition or deactivation.[3][4]

  • The Lewis Basic Pyridine Nitrogen: The nitrogen at the 7-position is a Lewis basic site. It can also coordinate to the palladium catalyst, potentially sequestering the active species and slowing down or halting the reaction.[5] This catalyst "poisoning" effect is a well-documented challenge in the cross-coupling of nitrogen-rich heterocycles.[3][4][5]

Q2: Should I protect the pyrrole N-H group before the coupling reaction?

This is a crucial strategic decision with trade-offs.

  • Arguments for N-Protection: Protecting the N-H group (e.g., as a tosyl, Boc, or benzyl derivative) can prevent catalyst inhibition by the azaindole anion, often leading to more consistent and higher yields.[3][6] This strategy simplifies the reaction by removing one of the main complicating factors.

  • Arguments Against N-Protection: N-protection adds two steps to your synthetic sequence (protection and deprotection), which reduces overall efficiency and atom economy. Many modern catalyst systems are robust enough to perform the coupling on the unprotected heterocycle, which is highly desirable.

  • Recommendation: For initial explorations, especially if you are encountering low yields, attempting the reaction on the N-H free substrate with a robust catalyst system (see below) is a worthy first pass. If issues persist, N-protection is a reliable troubleshooting step.

Q3: Boronic acid or a boronic ester (e.g., pinacol ester)? Which is the better coupling partner?

The choice involves a trade-off between reactivity and stability.[7]

  • Boronic Acids: They are generally more reactive and can lead to faster reaction times.[8] However, they are often less stable and are highly susceptible to protodeboronation (replacement of the boronic acid group with hydrogen), especially with heteroaryl boronic acids or under prolonged heating.[5][8]

  • Boronic Esters (Pinacol, MIDA): These are significantly more stable, often crystalline solids that are easier to handle, purify, and store.[7] Their enhanced stability makes them robust against protodeboronation, which can lead to more reliable and reproducible outcomes, justifying a potentially higher initial cost.[7][9] Many modern protocols have shown that boronic esters can transmetalate directly without prior hydrolysis.[5][9]

  • Recommendation: For sensitive, electron-rich, or electron-deficient heteroaryl coupling partners, starting with the pinacol boronic ester is often the most prudent choice to minimize the risk of protodeboronation.

Q4: What are the most common and problematic side reactions?

Two side reactions are particularly common and can significantly reduce your yield:

  • Debromination: The starting 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is converted back to 7-methyl-1H-pyrrolo[2,3-c]pyridine. This often occurs when the catalytic cycle stalls after oxidative addition, and the resulting intermediate undergoes a competing hydrolysis/reduction pathway. Using anhydrous solvents and carefully chosen ligands can mitigate this.[10][11]

  • Protodeboronation: The boronic acid/ester coupling partner is converted to the corresponding simple arene (Ar-B(OH)₂ → Ar-H). This is exacerbated by excess water, high temperatures, and the inherent instability of certain boronic acids.[5][12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the reaction.

Problem 1: Low or No Conversion to Product

  • Potential Cause A: Palladium Catalyst Inactivation/Inhibition.

    • Scientific Rationale: As discussed in the FAQ, the N-H and pyridine nitrogen atoms of the 7-azaindole substrate are prime suspects for coordinating to and deactivating the palladium catalyst.[3][5] Furthermore, failure to maintain strictly anaerobic conditions will lead to oxidation and decomposition of the active Pd(0) species.

    • Suggested Solutions:

      • Switch to a More Robust Catalyst System: Move away from older catalysts like Pd(PPh₃)₄. Use modern, well-defined pre-catalysts featuring bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or dppf are designed to stabilize the palladium center and promote the desired reaction steps.[13][14][15] Pd(dppf)Cl₂ is often an excellent starting point for heteroaromatic couplings.[13][15][16]

      • Ensure Rigorous Inert Atmosphere: The reaction mixture must be thoroughly degassed (e.g., by 3-4 cycles of vacuum/backfill with argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the experiment.[16]

      • Consider N-Protection: If other measures fail, protecting the N-H group is a highly effective way to prevent catalyst inhibition.[6]

  • Potential Cause B: Inappropriate Base or Solvent.

    • Scientific Rationale: The base plays a critical role in activating the boronic acid for transmetalation. Its strength and solubility are key. The solvent must solubilize the reagents while being compatible with the catalyst and base.[17][18] Polar aprotic solvents are generally preferred.

    • Suggested Solutions:

      • Screen Bases: Weak, inorganic bases are typically best. Start with K₂CO₃ or Cs₂CO₃. K₃PO₄ is a stronger, non-nucleophilic base that is often effective when others fail.[19] Avoid strong organic bases like Et₃N which can compete for coordination to the palladium.

      • Optimize Solvent System: 1,4-Dioxane, dimethoxyethane (DME), or toluene are excellent starting points.[12] Often, a mixed solvent system, such as Dioxane/Water or Toluene/Ethanol, can improve solubility and accelerate the reaction.[20][14][17]

Problem 2: Significant Debromination of Starting Material (>10%)

  • Potential Cause: Unwanted Hydrolysis/Reduction Pathway.

    • Scientific Rationale: The Ar-Pd(II)-Br intermediate formed after oxidative addition can react with water or other proton sources, leading to the debrominated product. This is often competitive with the desired transmetalation step.

    • Suggested Solutions:

      • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents to minimize water content.

      • Change Ligand: Certain ligands are known to accelerate reductive elimination relative to side reactions. Using a specialized ligand like XPhos in combination with a G2 or G3 pre-catalyst can be very effective at preventing debromination.[10][11]

      • Lower Reaction Temperature: If the reaction is being run at high temperatures (>100 °C), try reducing it to 80-90 °C. While this may slow the reaction, it can disproportionately reduce the rate of the debromination side reaction.

Problem 3: Difficulty with Product Purification

  • Potential Cause: Contamination with Boron Byproducts.

    • Scientific Rationale: After the reaction, the crude product is often contaminated with unreacted boronic acid, its homocoupled dimer (Ar-Ar), or anhydride forms (boroxines). If using a pinacol ester, residual B₂(pin)₂ or related species can also be present. These can complicate chromatographic purification.

    • Suggested Solutions:

      • Aqueous Wash: During the workup, wash the organic layer with an aqueous solution of 1M NaOH or Na₂CO₃. This will convert the boronic acid impurities into their water-soluble boronate salts, which are extracted into the aqueous phase.

      • Celite Filtration: Before concentration, filter the crude reaction mixture through a short plug of Celite. This is highly effective at removing finely dispersed, insoluble palladium black that may have formed.

      • Biotage SNAP-Biotin Cartridge: For particularly stubborn boron impurities, specialized scavenger cartridges can be employed during chromatography.

      • Dry Loading for Chromatography: Adsorbing the crude product onto silica gel (dry loading) before loading it onto the column often results in better separation than direct liquid injection.

Data & Visualizations

Table 1: Comparison of Starting Conditions for Suzuki Coupling of Bromo-Azaindoles
Catalyst SystemLigandBaseSolventTemp (°C)Typical Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃DME80-9060-95A robust and widely applicable starting point for many heteroaryl couplings.[13][15][16]
Pd₂(dba)₃SPhosCs₂CO₃Toluene/EtOH (1:1)60-11065-93SPhos is excellent for electron-rich and sterically hindered substrates.[14]
Pd(PPh₃)₄PPh₃Na₂CO₃Dioxane/H₂O100-14020-70"Classical" conditions; often less effective for challenging substrates and prone to side reactions.[20]
XPhos Pd G2/G3XPhosK₃PO₄t-Amyl Alcohol10070-95Highly active catalyst, effective at low loadings and good for preventing debromination.[10][11]
Diagrams

// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII [label="Ar-Pd(II)L₂-Br\n(Azaindole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_Ar [label="Ar-Pd(II)L₂-Ar'\n(Coupling Partners)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Product [label="Ar-Ar'\n(Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronic [label="Ar'-B(OR)₂ + Base", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Halide [label="Ar-Br\n(Azaindole)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" "]; Halide -> OxAdd; OxAdd -> PdII; PdII -> Transmetal; Boronic -> Transmetal; Transmetal -> PdII_Ar; PdII_Ar -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } enddot Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Palladium reagents are toxic and should be handled with care.

Protocol 1: General Screening Conditions with Pd(dppf)Cl₂

This protocol provides a reliable starting point for coupling various arylboronic acids with the unprotected 7-azaindole.

  • Reagent Setup: To a flame-dried Schlenk flask or microwave vial, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous 1,2-dimethoxyethane (DME) to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: Add [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.03-0.05 eq.).

  • Reaction: Place the sealed vessel in a preheated oil bath at 85 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove the catalyst. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Optimized Conditions for Challenging Substrates (Microwave)

This protocol uses a more active catalyst system and microwave irradiation, which can be effective for difficult couplings or to accelerate the reaction.[20][21]

  • Reagent Setup: To a microwave reaction vial, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), the arylboronic pinacol ester (1.3 eq.), and cesium carbonate (Cs₂CO₃, 2.5 eq.).

  • Catalyst & Solvent: Add the palladium catalyst (e.g., SPhos Pd G3, 0.02 eq.) and a degassed solvent mixture of 1,4-dioxane and water (e.g., 5:1 v/v) to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 120-140 °C for 20-60 minutes.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. The use of microwave heating can sometimes lead to cleaner reactions and simpler purification.[20]

References

  • Time in Merrimack County, US. (n.d.). Google Search.
  • A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. (n.d.). Benchchem.
  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. (n.d.). Atlanchim Pharma.
  • Table 1. Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate.
  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH.
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • To synthesize the azaindole based compound Suzuki coupling o. (2022). Online Inhibitor.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... (n.d.). ResearchGate.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Semantic Scholar.
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate.
  • comparative analysis of catalysts for 5-bromoindole Suzuki coupling. (n.d.). Benchchem.
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (n.d.). MDPI.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Semantic Scholar.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing.
  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. (2025). ResearchGate.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (n.d.). ACS Publications.
  • Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. (2022). ACS Catalysis.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate.
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Chemical Science (RSC Publishing).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). Organic Chemistry Portal.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025). ResearchGate.

Sources

Common side reactions in the synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the success of your experiments.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My reaction is sluggish or incomplete. What are the likely causes and how can I drive it to completion?

Answer:

An incomplete reaction is a common issue in the bromination of 7-azaindole scaffolds. The primary causes often revolve around the reactivity of the brominating agent and the reaction conditions. The 7-azaindole ring system is comprised of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. While the pyrrole moiety is activated towards electrophilic substitution, the overall reactivity can be modest.

Troubleshooting Steps:

  • Choice of Brominating Agent: If you are using a mild brominating agent like N-bromosuccinimide (NBS), the reaction may require an activator or longer reaction times. Consider switching to a more reactive source of electrophilic bromine. Molecular bromine (Br₂) is more reactive but can be less selective and harder to handle.[1][2] A practical and high-yielding alternative for 3-bromination of azaindoles is the use of copper(II) bromide in acetonitrile at room temperature.[3]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) can facilitate the ionization of the brominating agent and stabilize charged intermediates, thereby accelerating the reaction. Chlorinated solvents like dichloromethane (DCM) or chloroform are also commonly used.

  • Temperature: While many brominations of activated rings proceed at room temperature or below, gentle heating may be necessary to drive the reaction to completion. However, be cautious, as higher temperatures can also promote side reactions. A carefully controlled temperature ramp is advisable.

  • Purity of Starting Material: Ensure your starting material, 7-methyl-1H-pyrrolo[2,3-c]pyridine, is free of impurities that could consume the brominating agent or inhibit the reaction.

FAQ 2: I am observing multiple spots on my TLC, indicating the formation of byproducts. What are the most common side reactions?

Answer:

The formation of multiple products is a frequent challenge in the bromination of electron-rich heterocyclic systems. The primary side reactions to consider are polybromination and bromination at undesired positions.

Common Side Reactions:

  • Dibromination: The pyrrole ring is highly activated, and after the first bromination at the C3 position, the ring may still be sufficiently activated to undergo a second bromination. The most likely positions for a second bromination are the C2 or C5 positions. Over-bromination is more likely when using an excess of a powerful brominating agent like Br₂.[1][2]

  • Bromination on the Pyridine Ring: Although the pyridine ring is electron-deficient and generally resistant to electrophilic substitution, under harsh conditions (e.g., high temperatures, strong Lewis acid catalysts), bromination at the C4 or C6 positions could occur.

  • N-Bromination: While less common for the pyrrole nitrogen in this fused system, transient N-bromination followed by rearrangement or decomposition pathways cannot be entirely ruled out, especially with reagents like NBS.

  • Benzylic Bromination: If using a radical initiator (like AIBN or benzoyl peroxide) with NBS, bromination of the C7-methyl group can occur via a radical mechanism, a process known as the Wohl-Ziegler reaction.[1] It is crucial to avoid radical initiators if C3-bromination is the desired outcome.

Visualizing Potential Side Products:

Side_Reactions Start 7-methyl-1H-pyrrolo[2,3-c]pyridine Product 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Start->Product Desired Reaction DiBromo Dibromo byproduct (e.g., 2,3-dibromo or 3,5-dibromo) Start->DiBromo Over-bromination PyBromo Pyridine ring bromination (e.g., 3,4-dibromo) Start->PyBromo Harsh Conditions BenzylicBromo Benzylic Bromination (7-(bromomethyl)) Start->BenzylicBromo Radical Conditions

Caption: Potential side reactions in the bromination of 7-methyl-1H-pyrrolo[2,3-c]pyridine.

FAQ 3: How can I control the regioselectivity of the bromination to favor the C3 position?

Answer:

Achieving high regioselectivity for the C3 position is critical for a successful synthesis. The C3 position of the 7-azaindole nucleus is the most electron-rich and sterically accessible position on the pyrrole ring, making it the kinetically favored site for electrophilic attack.

Strategies for Controlling Regioselectivity:

StrategyRationale
Choice of Brominating Agent Milder, bulkier brominating agents such as N-bromosuccinimide (NBS) often provide better regioselectivity compared to molecular bromine (Br₂). Copper(II) bromide has also been reported to be effective for regioselective 3-bromination of azaindoles.[3]
Reaction Temperature Running the reaction at low temperatures (e.g., 0 °C to room temperature) favors the kinetically controlled product, which is the desired C3-bromo isomer.
Stoichiometry Use of a slight excess (1.0-1.2 equivalents) of the brominating agent is typically sufficient. A large excess will significantly increase the risk of polybromination.
Solvent Acetonitrile is often a good solvent choice as it can promote the desired ionic reaction pathway while disfavoring radical pathways.[4]
FAQ 4: I'm having difficulty purifying the final product. What are some effective purification strategies?

Answer:

Purification of brominated 7-azaindole derivatives can be challenging due to the similar polarities of the starting material, product, and certain byproducts.

Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is often necessary. Quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite solution. A basic wash (e.g., with saturated sodium bicarbonate solution) can help remove any acidic byproducts like HBr.

  • Crystallization/Recrystallization: If the product is a solid, direct crystallization from the crude reaction mixture or recrystallization of the isolated crude solid can be a highly effective purification method. Toluene is a solvent that has been used for the recrystallization of bromo-7-azaindoles.[5]

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying research-scale quantities.

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate or dichloromethane is typically effective.

    • Tailing: Azaindoles can sometimes tail on silica gel due to the basicity of the pyridine nitrogen. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks and better separation.

Workflow for Purification:

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Work-up (Quench, Wash) Start->Workup Crystallization Crystallization / Recrystallization Workup->Crystallization Chromatography Silica Gel Column Chromatography Workup->Chromatography PureProduct Pure 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Crystallization->PureProduct Chromatography->PureProduct

Caption: General purification workflow for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

References

  • Ismail, M. M., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis. Available at: [Link]

  • Merour, J.-Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles. Current Organic Chemistry, 5(5), 471-506.
  • Chen, Y., et al. (2021). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 25(7), 1716-1721. Available at: [Link]

  • Kowalski, J. A., et al. (2010). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Synthesis, 2010(15), 2573-2576.
  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-780.
  • CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents.
  • Gabriele, B., et al. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(44), 7748-7759. Available at: [Link]

  • N-Bromosuccinimide - Wikipedia. Available at: [Link]

  • Appchem. 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine | 1190316-53-0. Available at: [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents.
  • Reagent Friday: N-Bromosuccinimide (NBS). (2011). Master Organic Chemistry. Available at: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available at: [Link]

  • Kumar, S., et al. (2020). Iodine-Catalyzed Regioselective C–3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 85(15), 9636-9647. Available at: [Link]

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(20), 6438-6441.
  • CN104387384A - Synthetic process of 5-bromo-7-azaindole - Google Patents.
  • Martínez, R., et al. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Chemistry – A European Journal. Available at: [Link]

  • Pal, S., et al. (2000). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Indian Journal of Chemistry - Section B, 39B(12), 903-908.
  • Andersen, C., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(22), 5431. Available at: [Link]

  • Wang, Y., et al. (2021). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 11(52), 32959-32963. Available at: [Link]

  • Van de Keer, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. Available at: [Link]

Sources

Technical Support Center: Purification of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine and its derivatives. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate the common purification challenges associated with this important class of heterocyclic compounds. The insights provided are based on established chemical principles and field-proven laboratory practices.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties and handling of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives.

Q1: What are the primary stability concerns for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives during purification and storage?

A1: Brominated aromatic compounds, including 7-azaindole derivatives, can be susceptible to degradation under certain conditions. Key concerns include:

  • Photodegradation: Exposure to UV light can lead to debromination or other forms of decomposition.[1][2] It is crucial to protect the compound from direct light during all purification steps and storage by using amber vials or covering glassware with aluminum foil.

  • pH Sensitivity: The 7-azaindole scaffold has a basic nitrogen in the pyridine ring (pKa ≈ 4.6 for the parent 7-azaindole), making it susceptible to reactions under strongly acidic or basic conditions.[3] During aqueous workups or chromatography, maintaining a near-neutral pH is advisable unless the compound's stability at other pH values has been established.

  • Thermal Stability: While many brominated heterocycles are thermally stable, prolonged exposure to high temperatures, such as during high-boiling point solvent removal, should be minimized to prevent decomposition.[1][2]

Q2: Why is the removal of regioisomeric impurities often difficult for this class of compounds?

A2: The synthesis of substituted 7-azaindoles, particularly through electrophilic substitution on the parent ring, can sometimes yield a mixture of isomers (e.g., bromination at other positions if the 3-position is not sufficiently activated or is blocked).[4][5] These regioisomers often have very similar polarities and chromatographic behaviors, making their separation by standard silica gel chromatography challenging. The subtle differences in their dipole moments and hydrogen bonding capabilities require careful optimization of the chromatographic conditions.

Q3: Can I use reverse-phase chromatography for the purification of these derivatives?

A3: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a viable and often effective method for purifying 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives, especially for achieving high purity on a smaller scale or for separating closely related impurities.[6][7] Common mobile phases include gradients of acetonitrile/water or methanol/water, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[6] However, for large-scale purifications, normal-phase chromatography is often more cost-effective.

II. Troubleshooting Guide: Column Chromatography

Silica gel column chromatography is the most common method for purifying these compounds.[6][8][9][10] This guide addresses specific issues you may encounter.

Problem Potential Cause(s) Troubleshooting Solution(s)
Poor Separation of Product from Starting Material The polarity of the starting material and product are too similar.- Optimize the Solvent System: Use a less polar solvent system to increase the separation (increase the retention factor, Rf). Test various solvent mixtures using thin-layer chromatography (TLC) first. A common starting point is a mixture of heptane/ethyl acetate or dichloromethane/ethyl acetate.[10] - Employ a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to better resolve compounds with close Rf values.
Product Streaking or Tailing on the Column - The compound is interacting too strongly with the silica gel (acidic). - The sample is overloaded on the column. - The compound is not fully soluble in the mobile phase.- Add a Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic silica surface and reduce tailing. - Reduce the Sample Load: Use a higher ratio of silica gel to crude product (e.g., 50:1 to 100:1). - Improve Solubility: Dissolve the crude product in a minimal amount of a stronger solvent (like dichloromethane) before loading it onto the column.
Product Degradation on the Column The acidic nature of silica gel is causing decomposition of the product.- Deactivate the Silica Gel: Pre-treat the silica gel with a solution of the mobile phase containing triethylamine, then re-pack the column. - Switch to a Different Stationary Phase: Consider using neutral alumina or a bonded-phase silica gel (like diol or cyano) which are less acidic.
Presence of a Highly Polar Impurity that Won't Elute Formation of highly polar byproducts or residual salts from the reaction.- Flush the Column: After eluting the desired product, flush the column with a highly polar solvent system (e.g., 10% methanol in dichloromethane) to remove strongly retained impurities. - Perform a Pre-purification Wash: Before chromatography, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water or a mild aqueous base to remove salts and highly polar materials.
Inconsistent Rf Values Between TLC and Column - The TLC plate and column silica have different activities. - The solvent system in the column is not equilibrated. - The chamber in the TLC jar was not saturated with solvent vapor.- Equilibrate the Column: Before loading the sample, pass several column volumes of the initial mobile phase through the column until the packing is stable. - Ensure TLC Chamber Saturation: Place a piece of filter paper in the TLC chamber to ensure the atmosphere is saturated with solvent vapor for more reproducible Rf values.

III. Experimental Protocol: Optimized Flash Column Chromatography

This protocol provides a detailed methodology for the purification of a crude 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivative.

1. Preparation of the Crude Sample: a. After the reaction workup, concentrate the crude product under reduced pressure to obtain a solid or oil. b. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) to run analytical TLCs to determine the optimal eluent.

2. Selection of the Mobile Phase: a. Spot the crude mixture on a silica gel TLC plate. b. Develop the plate in various solvent systems. A good starting point is a mixture of heptane and ethyl acetate. c. The ideal solvent system should provide an Rf value for the desired product of approximately 0.2-0.4.

3. Column Packing (Slurry Method): a. Choose an appropriately sized column for the amount of crude material (a general rule is a 50:1 to 100:1 weight ratio of silica gel to crude product). b. In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase to form a slurry. c. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. d. Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

4. Sample Loading: a. Dissolve the crude product in a minimal volume of a strong solvent (e.g., dichloromethane). b. Add a small amount of silica gel to this solution and concentrate it to a dry powder. This is the dry-loading method, which often results in better separation. c. Carefully add the dried sample powder to the top of the column.

5. Elution and Fraction Collection: a. Begin eluting with the chosen mobile phase. If a gradient is used, start with a lower polarity and gradually increase it. b. Collect fractions in test tubes or vials. c. Monitor the elution of the product by TLC analysis of the collected fractions.

6. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure to yield the purified 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivative. c. Confirm the purity by analytical methods such as HPLC, LC-MS, and NMR.

IV. Visualization of Purification Strategy

The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives.

Purification_Strategy start Crude Product Analysis (TLC, LC-MS) is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chrom Perform Column Chromatography is_solid->column_chrom No / Oily is_pure Is the product pure (>98%)? try_recrystallization->is_pure final_product Final Pure Product is_pure->final_product Yes is_pure->column_chrom No impurity_profile What is the main impurity type? column_chrom->impurity_profile polar_impurities Baseline/Polar Impurities impurity_profile->polar_impurities Polar nonpolar_impurities Non-polar Impurities impurity_profile->nonpolar_impurities Non-polar isomeric_impurities Isomeric/Close-Spot Impurities impurity_profile->isomeric_impurities Isomeric normal_phase Standard Silica Gel Chromatography polar_impurities->normal_phase nonpolar_impurities->normal_phase reverse_phase Consider Reverse-Phase (RP-HPLC) isomeric_impurities->reverse_phase normal_phase->final_product reverse_phase->final_product

Caption: Decision workflow for purification.

V. References

  • Gueiffier, A., Mavel, S., Lhassani, M., Elhakmaoui, A., Snoeck, R., Andrei, G., De Clercq, E., & Chapat, J. P. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. [Link]

  • Google Patents. (2018). CN109081840B - Preparation method of 5-bromo-7-azaindole.

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Hiebel, M. A., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 4(10), 1463-1476. [Link]

  • ResearchGate. (2015). Practical Regioselective Bromination of Azaindoles and Diazaindoles. [Link]

  • Mu, Y., et al. (2021). Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions. Environmental Science & Technology, 55(6), 3568-3577. [Link]

  • RosDok. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]

  • Google Patents. (2006). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.

  • Negrerie, M., et al. (1995). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 95(2), 355-394. [Link]

  • Google Patents. (2012). CN102584820A - Preparation method for 5-bromo-7-azaindole.

  • BSEF. (2021). Study on the Impacts of Brominated Flame Retardants on the Recycling of WEEE plastics in Europe. [Link]

  • MDPI. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • ResearchGate. (2021). Stability Assessment of a Polymeric Brominated Flame Retardant in Polystyrene Foams under Application-Relevant Conditions. [Link]

  • BSEF. (2023). Brominated Flame Retardants and the Circular Economy of WEEE Plastics. [Link]

  • Frontiers. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. [Link]

  • NIH. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. [Link]

  • PubMed. (2018). Impact of brominated amines on monochloramine stability during in-line and pre-formed chloramination assessed by kinetic modelling. [Link]

  • ChemRxiv. (2025). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. [Link]

  • Chembeez. (n.d.). 7-bromo-1H-pyrrolo[2,3-c]pyridine, 95%. [Link]

  • University of Groningen. (n.d.). Molecular machines. [Link]

  • ResearchGate. (2019). On the nucleophilic derivatization of 4,7-dibromo-[3][6][11]thiadiazolo[3,4-c]pyridine: basis for biologically interesting species and building blocks for organic materials. [Link]

  • PubChem. (n.d.). 3-Bromo-6-methyl-pyrrolo[2,3-c]pyridine. [Link]

Sources

Technical Support Center: Synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold is a crucial heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of complex molecules targeting a range of diseases, including cancer and neurodegenerative disorders.[1] Its utility stems from the bromine atom at the C3-position, which is primed for further functionalization via metal-catalyzed cross-coupling reactions.

However, the synthesis of this valuable intermediate is not without its challenges. Researchers frequently encounter issues with yield, regioselectivity, and purification. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to overcome common hurdles and optimize your reaction outcomes.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. Each entry details potential causes and provides actionable solutions.

Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?

Low conversion is a common issue often traced back to the reagents or reaction conditions. Let's break down the likely culprits.

Causality Analysis:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is the most common reagent for this transformation.[2][3] It can degrade over time, especially if exposed to moisture or light, leading to a lower concentration of the active brominating species. Freshly recrystallized NBS is recommended for optimal results.[2]

  • Suboptimal Solvent: The polarity and nature of the solvent are critical. Solvents that are too polar can solvate the brominating agent, reducing its reactivity. Non-polar aprotic solvents are generally preferred.

  • Incorrect Temperature: Electrophilic bromination of the electron-rich pyrrole ring is typically fast. However, insufficient thermal energy may lead to a sluggish reaction, while excessive heat can promote side reactions and degradation. Many procedures are performed at or below room temperature.[4]

  • Presence of Radical Quenchers: If using a radical-initiated pathway (less common for this specific substrate but possible), trace impurities in the starting material or solvent can inhibit the reaction.

Troubleshooting Workflow & Solutions:

G start Low or No Yield Observed reagent Check Brominating Agent (e.g., NBS) start->reagent solvent Evaluate Solvent Choice reagent->solvent Agent is fresh/ recrystallized sol1 Recrystallize or use fresh NBS. [Ref: Wikipedia] reagent->sol1 Agent is old/ discolored temp Review Reaction Temperature solvent->temp Solvent is appropriate (e.g., DCM, THF, MeCN) sol2 Switch to an anhydrous aprotic solvent. See Table 2. solvent->sol2 Solvent is inappropriate (e.g., protic or too polar) end Reaction Optimized temp->end Temperature is optimized (e.g., 0 °C to RT) sol3 Optimize temperature. Start at 0 °C and allow to warm to RT. temp->sol3 Temperature is too high or too low sol1->solvent sol2->temp sol3->end

Caption: Troubleshooting workflow for low reaction yield.

Recommended Actions:

  • Verify Reagent Quality: Use freshly opened or recrystallized NBS. Its color should be a pure white to slightly off-white solid.

  • Optimize Solvent: Switch to an anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

  • Control Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring via TLC or LC-MS.

Q2: I'm getting a mixture of isomers. How can I improve C3-selectivity?

The formation of multiple bromo-isomers indicates a loss of regiochemical control. The 7-azaindole nucleus has several potential sites for electrophilic attack, but the C3 position of the pyrrole ring is the most electron-rich and kinetically favored.

Mechanistic Insight:

The pyrrole moiety of the 7-azaindole system is significantly more reactive towards electrophiles than the pyridine ring. Within the pyrrole ring, the C3 position is the most nucleophilic, making it the primary site for bromination. However, under harsh conditions (e.g., strong Lewis acids, high temperatures) or with highly reactive brominating agents, bromination can occur at other positions, such as C5.

Caption: Favorable vs. unfavorable bromination sites.

Solutions for Enhancing Regioselectivity:

  • Choice of Brominating Agent: The choice of reagent is paramount for controlling regioselectivity.

ReagentTypical ConditionsSelectivityReference
N-Bromosuccinimide (NBS) MeCN or DCM, 0 °C to RTHigh for C3-position [2]
Copper(II) Bromide (CuBr₂) Acetonitrile, RTHigh for C3-position, mild conditions[4]
Bromine (Br₂) Various solvents, often with baseCan lead to over-bromination and lower selectivity[5]
  • Reaction Conditions: Mild conditions are key. Avoid high temperatures and the use of strong Lewis acid catalysts, which can alter the natural reactivity of the heterocyclic system.

  • Protecting Groups: While often not necessary for C3-bromination, protection of the N1-pyrrole nitrogen (e.g., with a tosyl or SEM group) can sometimes fine-tune the electronic properties of the ring to prevent side reactions, though this adds steps to the synthesis.[6]

Q3: My analysis shows di-brominated and other poly-brominated species. How do I prevent this?

Over-bromination is a classic problem when the product is also susceptible to further electrophilic attack.

Causality Analysis:

  • Incorrect Stoichiometry: Using more than one equivalent of the brominating agent is the most common cause.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed provides an opportunity for the mono-bromo product to react further.

  • High Local Concentrations: Adding the brominating agent too quickly can create localized areas of high concentration, promoting multiple brominations on a single molecule before the reagent has dispersed.

Preventative Measures:

  • Precise Stoichiometry: Use 1.0 to 1.05 equivalents of the brominating agent. Carefully weigh your reagents.

  • Reaction Monitoring: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed.

  • Portion-wise Addition: Add the brominating agent (especially if it's a solid like NBS) in small portions over a period of 15-30 minutes. This maintains a low, steady concentration of the electrophile.

Q4: I'm struggling to purify the final product. What are the best practices?

Purification can be challenging due to the similar polarity of the product and certain byproducts, or potential instability.

Recommended Purification Strategy:

  • Aqueous Work-up: After quenching the reaction (e.g., with aqueous sodium thiosulfate to remove excess bromine), perform a standard aqueous work-up. Extract the product into an organic solvent like DCM or Ethyl Acetate. Wash with brine to remove water-soluble impurities.

  • Column Chromatography: This is often the most effective method for removing side-products.

ProblemPotential Solution
Co-elution with Starting Material Use a shallow gradient. Start with a low polarity eluent and increase polarity very slowly.
Co-elution with Isomers A normal phase silica gel column is usually effective. Consider alternative stationary phases like alumina if separation is poor.
Product Streaking on Column Add a small amount (0.5-1%) of triethylamine or ammonia to the eluent system to neutralize acidic sites on the silica gel.

Suggested Solvent Systems for Column Chromatography:

  • Hexanes / Ethyl Acetate (gradient from 10% to 50% EtOAc is a good starting point)

  • Dichloromethane / Methanol (gradient from 1% to 5% MeOH)

  • Recrystallization: For obtaining a highly pure, crystalline solid, recrystallization is an excellent final step. The product is reported to be a solid.[7]

    • Solvent Selection: Choose a solvent system in which the product is soluble when hot but poorly soluble when cold. Toluene or a mixture of Ethanol/Water are good candidates to screen.[8]

Section 2: Frequently Asked Questions (FAQs)

  • Q: What is the best all-around brominating agent for this synthesis?

    • A: N-Bromosuccinimide (NBS) is generally the preferred reagent due to its ease of handling (solid), mild reaction conditions, and high C3-regioselectivity for azaindole systems.[3][9]

  • Q: Why is the reaction typically run in an aprotic solvent like Dichloromethane (DCM) or Acetonitrile (MeCN)?

    • A: Aprotic solvents do not interfere with the electrophilic bromination mechanism. Protic solvents (like alcohols or water) can react with the brominating agent or the reactive intermediates, leading to undesired byproducts.

  • Q: How can I definitively confirm the regiochemistry of my final product?

    • A: The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy. 1D proton NMR will show characteristic shifts and coupling patterns for the aromatic protons. For unambiguous confirmation, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to establish connectivity and spatial relationships between the bromine and adjacent protons.

  • Q: Is it necessary to protect the N-H of the pyrrole ring before bromination?

    • A: For selective C3-bromination, it is generally not necessary. The unprotected pyrrole ring is already highly activated towards electrophilic substitution at this position. Protection is more commonly employed when functionalization at other, less reactive positions is desired.[6]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for C3-Bromination with NBS
  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material spot is no longer visible (typically 1-3 hours).

  • Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Preparation: Prepare a silica gel column using a suitable eluent system (e.g., Hexanes/Ethyl Acetate).

  • Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the prepared column.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity.

  • Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 751-756. [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [Link]

  • (2007). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. [Link]

  • (2013). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... ResearchGate. [Link]

  • Gardiner, E. M., et al. (2016). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 59(9), 4337-4354. [Link]

  • Bunnage, M. E., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(1), 103. [Link]

  • Kamal, A., et al. (2010). An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules, 15(3), 1625-1634. [Link]

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Pipzine. [Link]

  • Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis. MDPI. [Link]

  • Kumar, S., et al. (2020). Iodine-Catalyzed Regioselective C–3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 85(17), 11433-11445. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • (2010). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]

  • Paul, C. E., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2013). The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry, 11(48), 8436-8446. [Link]

  • Wikipedia contributors. (2023). N-Bromosuccinimide. Wikipedia. [Link]

  • (2009). N -Bromosuccinimide - A Selective, Mild Substitute for Bromine. ResearchGate. [Link]

  • CN102584820A - Preparation method for 5-bromo-7-azaindole. (2012).
  • Suru Chemical. (n.d.). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Nanjing Suru Chemical Co., Ltd. [Link]

  • Appchem. (n.d.). 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. Appchem. [Link]

  • (2020). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. ResearchGate. [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (2006).
  • Nielsen, M. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(17), 3963. [Link]

Sources

Technical Support Center: Catalyst Selection for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

This guide provides in-depth technical support for researchers and drug development professionals working with 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. It addresses common challenges in palladium-catalyzed cross-coupling reactions, offering troubleshooting strategies and optimized protocols to ensure efficient and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst selection for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine more challenging than for a simple bromobenzene?

A1: The 7-azaindole core of your substrate introduces several complexities. The pyridine nitrogen can act as a ligand, coordinating to the palladium center and potentially inhibiting catalytic activity. This is a well-documented challenge with nitrogen-containing heterocycles. Furthermore, the pyrrole-like portion of the molecule can undergo side reactions, such as N-arylation, under certain conditions. Therefore, the choice of ligand is critical to stabilize the catalyst and direct the reaction to the desired C-C or C-N bond formation.

Q2: I am planning a Suzuki coupling. What is a reliable starting point for a catalyst system?

A2: For Suzuki-Miyaura couplings with this substrate, a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed palladium(0) source like Pd₂(dba)₃ with a sterically hindered phosphine ligand is a robust starting point. Ligands such as SPhos, XPhos, or RuPhos are often effective. They form bulky, electron-rich palladium complexes that promote the oxidative addition and reductive elimination steps while preventing catalyst deactivation.

Q3: Can I use the same catalyst system for a Buchwald-Hartwig amination?

A3: While there is some overlap, Buchwald-Hartwig aminations often require different ligand systems for optimal results. The choice depends heavily on the nature of the amine coupling partner (primary, secondary, aniline, etc.). For primary amines, a ligand like XPhos might work well. However, for more challenging couplings, such as with secondary amines or ammonia surrogates, more specialized ligands like BrettPhos or the Josiphos family of ferrocenyl phosphines may be necessary to overcome steric hindrance and facilitate the C-N bond-forming reductive elimination step.

Q4: My reaction is stalling. How do I know if it's a catalyst issue or a problem with my reagents?

A4: The first step is to run a control reaction with a known, highly reactive aryl bromide (e.g., 4-bromotoluene) and your boronic acid or amine partner using the same catalyst system and conditions. If this control reaction proceeds smoothly, the issue likely lies with the specific reactivity of your 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine substrate. If the control also fails, it points to a problem with the catalyst, ligand, solvent, or base quality. Always ensure your reagents are pure and the solvent is rigorously degassed.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Yield

Low conversion of the starting material is the most common issue. The cause can often be traced back to an inefficient catalyst system or suboptimal reaction conditions.

The first step in the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) center. If this step is slow, the entire cycle is inhibited.

  • Solution: Switch to a more electron-rich, sterically hindered ligand. Ligands like XPhos, SPhos, or Me₄tBuXPhos increase the electron density on the palladium, promoting its insertion into the C-Br bond.

The pyridine nitrogen on your substrate or impurities in the reaction can coordinate to the palladium center, leading to inactive species.

  • Solution 1: Increase Ligand-to-Palladium Ratio. A higher ligand-to-metal ratio (e.g., 2:1 or 4:1 L:Pd) can help prevent substrate inhibition and stabilize the active catalytic species.

  • Solution 2: Use a Pre-formed Catalyst. Instead of generating the active Pd(0) species in situ (e.g., from Pd(OAc)₂), use a well-defined, air-stable Pd(0) pre-catalyst like those based on the XPhos or SPhos palladacycle. These often show higher activity and reproducibility.

The base plays a crucial role, particularly in the transmetalation step of Suzuki couplings. An inappropriate base can lead to boronic acid decomposition or insufficient activation.

  • Solution: For Suzuki couplings, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often optimal. For Buchwald-Hartwig reactions, a stronger, non-nucleophilic base like NaOtBu or LHMDS is typically required. A base screen is highly recommended during optimization.

Decision Workflow for Troubleshooting Low Yield

G cluster_0 Troubleshooting Low Yield start Low Yield Observed (LC-MS Confirmed) check_sm Is Starting Material (SM) Consumed? start->check_sm sm_present SM Predominantly Unconsumed check_sm->sm_present No sm_consumed SM Consumed, but Target Product Low check_sm->sm_consumed Yes cause_catalyst Potential Cause: Catalyst Inactivity or Slow Oxidative Addition sm_present->cause_catalyst solution_ligand Action: 1. Increase Ligand:Pd Ratio (2:1 to 4:1) 2. Switch to More Electron-Rich Ligand (e.g., XPhos, SPhos) 3. Use a Pre-formed Catalyst cause_catalyst->solution_ligand cause_side_reactions Potential Cause: Side Reactions or Product Decomposition sm_consumed->cause_side_reactions solution_conditions Action: 1. Lower Reaction Temperature 2. Screen Different Bases (e.g., K₂CO₃ vs K₃PO₄) 3. Check for Debromination/Protodeboronation cause_side_reactions->solution_conditions

Caption: Decision tree for diagnosing and solving low-yield coupling reactions.

Problem 2: Significant Side Product Formation

The formation of side products complicates purification and reduces the overall yield.

This side reaction produces a biaryl species from the boronic acid coupling partner. It is often promoted by the presence of oxygen or high temperatures.

  • Solution 1: Rigorous Degassing. Ensure the reaction mixture is thoroughly degassed before heating. Three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen) are recommended.

  • Solution 2: Lower Catalyst Loading. High palladium concentrations can sometimes favor homo-coupling. Try reducing the catalyst loading to 0.5-1 mol%.

This is the replacement of the bromine atom with a hydrogen, resulting in the formation of 7-methyl-1H-pyrrolo[2,3-c]pyridine.

  • Cause & Solution: This often occurs when the transmetalation step (in Suzuki) or amine coordination (in Buchwald-Hartwig) is slow relative to a competing pathway involving a proton source (e.g., trace water in the solvent). Ensure you are using anhydrous solvents and high-purity reagents. In some cases, a stronger base that is less hygroscopic can mitigate the issue.

Optimized Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine with a generic arylboronic acid.

ParameterRecommendationRationale
Palladium Source XPhos Pd G3 (2 mol%)Air-stable, reliable pre-catalyst that ensures an active Pd(0) species.
Ligand XPhos (included in G3)Bulky, electron-rich ligand ideal for heteroaromatic substrates.
Base K₃PO₄ (2.5 equivalents)Effective base for transmetalation, minimizes boronic acid decomposition.
Solvent 1,4-Dioxane / H₂O (10:1)Common solvent system; small amount of water can aid base solubility.
Temperature 90-110 °CSufficient thermal energy to drive the reaction without significant degradation.
Degassing 3x Vacuum/Argon cyclesCritical to remove oxygen which can cause homo-coupling and catalyst oxidation.

Step-by-Step Procedure:

  • To an oven-dried reaction vial, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Add the XPhos Pd G3 pre-catalyst (0.02 eq).

  • Seal the vial with a septum cap.

  • Evacuate the vial under high vacuum and backfill with argon. Repeat this process two more times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Place the reaction vial in a preheated oil bath or heating block at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a starting point for coupling with a primary or secondary amine.

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1.5 mol%)A reliable source of Pd(0).
Ligand BrettPhos (3.0 mol%)Highly effective for C-N bond formation, especially with challenging amines.
Base NaOtBu (2.0 equivalents)Strong, non-nucleophilic base required to deprotonate the amine.
Solvent Toluene (Anhydrous)Aprotic solvent suitable for the reaction conditions.
Temperature 100-110 °CStandard temperature for Buchwald-Hartwig aminations.
Degassing 3x Vacuum/Argon cyclesEssential for preventing oxidation of the palladium catalyst and phosphine ligand.

Step-by-Step Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.015 eq), BrettPhos (0.03 eq), and NaOtBu (2.0 eq) to an oven-dried reaction vial.

  • In a separate vial, dissolve 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and the amine (1.1 eq) in anhydrous toluene.

  • Add the substrate solution to the vial containing the catalyst/base mixture.

  • Seal the vial, remove it from the glovebox, and place it in a preheated oil bath.

  • Stir vigorously for 6-24 hours, monitoring by LC-MS.

  • After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.

  • Filter, concentrate, and purify by flash chromatography.

General Catalytic Cycle for Cross-Coupling

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Rate-Limiting Step) pd0->ox_add + Ar-X pd2_complex L₂Pd(II)(Ar)(X) ox_add->pd2_complex transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) pd2_complex->transmetal + Coupling Partner pd2_intermediate L₂Pd(II)(Ar)(Ar') or L₂Pd(II)(Ar)(NR₂') transmetal->pd2_intermediate red_elim Reductive Elimination (Product Forming Step) pd2_intermediate->red_elim red_elim->pd0 + Product product Ar-Ar' or Ar-NR'₂ (Desired Product) red_elim->product arx Ar-X (Your Substrate) arx->ox_add partner Ar'-B(OR)₂ or R'₂NH + Base partner->transmetal

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

References

  • Title: The FASCAT screen: a fast and simple method for the discovery of catalysts for the synthesis of nitrogen-containing heterocycles Source: Nature Chemistry URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Letters URL: [Link]

  • Title: A Simple, Efficient, and General Protocol for the Pd-Catalyzed Amination of Aryl Chlorides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: A General System for the Suzuki-Miyaura Coupling of Aryl- and Vinyl-Boronic Acids with Aryl and Vinyl Halides Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Addressing the Challenge of Catalyst Inhibition by Nitrogen Heterocycles in Cross-Coupling Source: Angewandte Chemie International Edition URL: [Link]

Troubleshooting debromination in 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges, with a particular focus on the undesired side reaction of debromination.

Troubleshooting Guide: Unwanted Debromination

Debromination, or hydrodebromination, is a frequent and frustrating side reaction encountered during palladium-catalyzed cross-coupling reactions of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. This guide will help you diagnose and mitigate this issue.

Question 1: My Suzuki-Miyaura coupling reaction is consuming the starting material, but the main product is the debrominated 7-methyl-1H-pyrrolo[2,3-c]pyridine instead of the desired coupled product. What is happening?

Answer: This is a classic case of the hydrodebromination pathway competing with, and in your case outcompeting, the desired cross-coupling catalytic cycle. The palladium(II) intermediate, formed after the oxidative addition of your 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine to the Pd(0) catalyst, is being intercepted by a hydride source before it can undergo transmetalation with the boronic acid.[1]

Several factors can promote this undesired reaction:

  • Source of Hydride: The hydride can originate from various components in your reaction mixture. Common sources include solvents (like THF, dioxane, or alcohols), the amine base, or even trace amounts of water.[1][2][3]

  • Slow Transmetalation: If the transmetalation step is slow, the palladium(II) intermediate has a longer lifetime, increasing the probability of it reacting with a hydride source.[1]

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and the phosphine ligand plays a crucial role. Electron-rich and sterically bulky ligands can sometimes favor the reductive elimination of the hydride over the desired coupling product.[4]

Troubleshooting Workflow:

G start Debromination Observed step1 Analyze Reaction Components for Hydride Sources start->step1 step2 Optimize Base and Solvent System step1->step2 Identify potential hydride donors step3 Screen Different Palladium Catalysts and Ligands step2->step3 If debromination persists end_node Debromination Minimized step2->end_node Problem Solved step4 Adjust Reaction Temperature and Time step3->step4 If still problematic step3->end_node Problem Solved step4->end_node Successful Optimization

Caption: Troubleshooting workflow for debromination.

Question 2: How can I experimentally determine the source of the hydride in my reaction?

Answer: A deuterium labeling study is the most definitive way to pinpoint the hydride source. By systematically replacing potential proton sources with their deuterated counterparts, you can identify which component is responsible for the debromination.

Experimental Protocol: Deuterium Labeling Study

  • Baseline Reaction: Set up your standard reaction that yields the debrominated product.

  • Deuterated Solvent: Replace your solvent (e.g., dioxane) with its deuterated version (e.g., dioxane-d8). If the resulting byproduct is the deuterated 7-methyl-1H-pyrrolo[2,3-c]pyridine-d1, the solvent is a primary hydride source.

  • Deuterated Water: If your reaction contains water, substitute it with D₂O. Analyze for the deuterated byproduct.

  • Deuterated Base: If using an amine base like triethylamine, consider using a deuterated version if commercially available.

  • Analysis: Use mass spectrometry (MS) or ¹H NMR to detect the incorporation of deuterium in the byproduct. An increase in mass corresponding to the addition of a deuterium atom is a clear indicator.

Question 3: What modifications to my reaction conditions can I make to suppress debromination?

Answer: Optimizing your reaction conditions is key to tipping the balance in favor of the desired cross-coupling.

Table 1: Recommended Adjustments to Minimize Debromination

ParameterRecommended Change & Rationale
Base Switch from strong, potentially hydride-donating bases (e.g., alkoxides) to weaker, non-coordinating inorganic bases like K₃PO₄ or Cs₂CO₃.[5][6] These are less likely to act as hydride sources.
Solvent Use anhydrous solvents to minimize water as a potential hydride source.[2][3] Consider switching to aprotic solvents like toluene or DMF.
Ligand The choice of phosphine ligand is critical. Electron-donating and sterically bulky ligands can accelerate the oxidative addition and reductive elimination steps.[4] Screen a panel of ligands (e.g., SPhos, XPhos, RuPhos) to find one that favors the cross-coupling pathway.
Palladium Precursor Use a well-defined Pd(0) source like Pd₂(dba)₃ or a pre-catalyst to ensure a clean initiation of the catalytic cycle.
Temperature Lowering the reaction temperature can sometimes disfavor the debromination pathway, which may have a higher activation energy.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for palladium-catalyzed hydrodebromination?

A1: The generally accepted mechanism for hydrodebromination in the context of a cross-coupling reaction involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine to form a Pd(II) intermediate.[5][6][7]

  • Hydride Formation/Transfer: A hydride is generated from a source in the reaction mixture (solvent, base, water). This hydride can then be transferred to the Pd(II) center, displacing the bromide.

  • Reductive Elimination: The aryl group and the hydride on the palladium complex undergo reductive elimination to form the debrominated product and regenerate the Pd(0) catalyst.[8]

G Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdH Ar-Pd(II)-H(L_n) ArPdBr->ArPdH Hydride Transfer (from H-source) ArPdH->Pd0 Reductive Elimination ArH Ar-H (Debrominated) ArPdH->ArH

Caption: Simplified catalytic cycle for hydrodebromination.

Q2: Which analytical techniques are best for monitoring the formation of the debrominated byproduct?

A2: A combination of techniques is ideal for both qualitative and quantitative analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating the starting material, desired product, and the debrominated byproduct, and for confirming their identities by their mass spectra.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for monitoring the reaction progress, especially for less volatile compounds. It allows for the detection and quantification of all components in the reaction mixture.[11]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of the reaction mixture to determine the relative ratios of the starting material, product, and byproduct.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the characteristic signals of the debrominated product and to determine its purity after isolation.

Q3: Can the electronic properties of the 7-azaindole scaffold contribute to the propensity for debromination?

A3: Yes, the electronic nature of the 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine can influence the reaction. The pyridine nitrogen is electron-withdrawing, which can affect the electron density of the pyrrole ring and the C-Br bond. This can influence the rate of oxidative addition. Furthermore, the N-H of the pyrrole can act as a ligand for the palladium center, potentially leading to catalyst inhibition or alternative reaction pathways.[13] In some cases, N-protection of the pyrrole nitrogen can be a viable strategy to prevent these interactions and improve the outcome of the cross-coupling reaction.[14]

References

  • Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed. Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC - NIH. Available at: [Link]

  • 12.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water - PubMed. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]

  • Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053) - YouTube. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science - WIS Works. Available at: [Link]

  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF - ResearchGate. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Available at: [Link]

  • A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes† | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • 7. ANALYTICAL METHODS. Available at: [Link]

  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas - ChemRxiv. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Weizmann Research Portal. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. Available at: [Link]

  • Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions - University of Windsor. Available at: [Link]

  • Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity | ACS Omega. Available at: [Link]

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - ResearchGate. Available at: [Link]

  • 7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine - PubChem - NIH. Available at: [Link]

  • 3-Bromo-1H-pyrrolo[2,3-b]pyridine - PubChem. Available at: [Link]

  • 3-Bromo-6-methyl-pyrrolo[2,3-c]pyridine - PubChem. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound. The pyrrolo[2,3-c]pyridine, or 5-azaindole, core is a privileged scaffold in medicinal chemistry, and successful management of impurities is critical for downstream applications.[1]

This guide provides practical, experience-driven advice to help you navigate the complexities of this synthesis, ensuring high purity and yield.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and step-by-step protocols for resolution.

Issue 1: Low Yield of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine During Bromination

Question: I am attempting to brominate 7-methyl-1H-pyrrolo[2,3-c]pyridine using N-bromosuccinimide (NBS), but I am consistently obtaining low yields of the desired 3-bromo product. What are the potential causes, and how can I optimize the reaction?

Answer:

Low yields during the bromination of 7-methyl-1H-pyrrolo[2,3-c]pyridine are a common issue. The pyrrolo[2,3-c]pyridine system has multiple potential sites for electrophilic substitution, and controlling regioselectivity is key. The C3 position is generally the most electron-rich and favored for electrophilic attack, but side reactions can significantly reduce the yield of the desired product.

Potential Causes and Solutions:

  • Over-bromination: The formation of di-brominated species is a common side reaction, especially with excess NBS or prolonged reaction times.

    • Solution: Carefully control the stoichiometry of NBS. Start with 1.05 equivalents and monitor the reaction closely by TLC or LC-MS. Add the NBS portion-wise to maintain a low concentration in the reaction mixture.

  • Incorrect Solvent Choice: The polarity of the solvent can influence the reactivity of both the substrate and the brominating agent.

    • Solution: Acetonitrile or tetrahydrofuran (THF) are generally good starting points for this reaction. Avoid protic solvents like methanol or ethanol, which can react with NBS.

  • Suboptimal Temperature: The reaction temperature can affect the rate of the desired reaction versus side reactions.

    • Solution: Perform the reaction at a low temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. This can help to control the reaction rate and improve selectivity.

  • Degradation of Starting Material or Product: Azaindoles can be sensitive to strongly acidic or basic conditions, which may be generated during the reaction.

    • Solution: Ensure the reaction is performed under neutral or slightly acidic conditions. The use of a non-nucleophilic base, such as sodium bicarbonate, can be beneficial to quench any generated acid.

Optimized Bromination Protocol:

Here is a detailed, step-by-step protocol for the regioselective bromination of 7-methyl-1H-pyrrolo[2,3-c]pyridine:

  • Dissolve 7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in anhydrous acetonitrile.

  • Add the NBS solution dropwise to the cooled solution of the starting material over 30 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Issue 2: Presence of Regioisomeric Impurities

Question: My final product is contaminated with what I suspect are regioisomers of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. How can I confirm their presence and prevent their formation?

Answer:

The formation of regioisomeric impurities is a significant challenge in azaindole chemistry.[2] Besides the desired C3-bromination, bromination can also occur at other positions on the pyrrole or pyridine ring, such as C2, C4, or C6.

Identification of Regioisomers:

  • NMR Spectroscopy: 1H NMR is a powerful tool for identifying regioisomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. For example, the proton at C2 of the desired product will typically appear as a singlet, while bromination at C2 would result in the disappearance of this signal.

  • LC-MS: Liquid chromatography-mass spectrometry can separate the isomers and confirm that they have the same mass-to-charge ratio, which is characteristic of isomers.

Preventing the Formation of Regioisomers:

  • Choice of Brominating Agent: While NBS is common, other brominating agents can offer different selectivity profiles. For instance, using copper(II) bromide in acetonitrile can provide high regioselectivity for the 3-position of azaindoles.[3]

  • Protecting Groups: In some cases, protecting the pyrrole nitrogen (e.g., with a tosyl or BOC group) can influence the regioselectivity of the bromination. However, this adds extra steps for protection and deprotection.

  • Enzymatic Halogenation: For a greener and highly regioselective alternative, enzymatic halogenation using a tryptophan halogenase can be explored. These enzymes often exhibit excellent control over the position of halogenation.[4]

Workflow for Minimizing Regioisomers:

Sources

Technical Support Center: Overcoming Reactivity Challenges with 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The unique electronic and structural properties of the 7-azaindole scaffold can present reactivity challenges in common cross-coupling reactions. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve your desired synthetic outcomes.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Substrate

This section addresses fundamental questions regarding the chemical behavior of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Q1: What are the key structural features of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine that influence its reactivity in cross-coupling reactions?

A1: The reactivity of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is governed by a combination of electronic and steric factors inherent to its 7-azaindole core. The bromine atom at the 3-position makes it an excellent substrate for functionalization via metal-catalyzed cross-coupling reactions.[1] However, the pyridine-like nitrogen at the 7-position can coordinate with the palladium catalyst, potentially leading to catalyst inhibition. Additionally, the pyrrole-like NH group is acidic and can be deprotonated under basic reaction conditions, leading to potential side reactions or catalyst deactivation. The methyl group at position 7, while not directly adjacent to the reactive site, can influence the overall electron density and solubility of the molecule.

Q2: Is N-H protection of the pyrrole nitrogen necessary when using this substrate?

A2: While not always mandatory, N-H protection can be a crucial strategy to overcome poor reactivity. The acidic proton on the pyrrole nitrogen can interfere with the catalytic cycle, especially in reactions employing strong bases. Deprotonation can lead to the formation of an anionic species that may coordinate too strongly to the palladium center or participate in undesired side reactions. Protecting groups such as Boc, SEM, or a simple methylation can prevent these issues, leading to cleaner reactions and improved yields. The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.

Q3: How does the 7-azaindole core compare to an indole or a simple bromopyridine in terms of reactivity?

A3: The 7-azaindole core is a bioisostere of indole, but its reactivity is distinct.[2] The presence of the pyridine nitrogen makes the bicyclic system more electron-deficient than indole, which can influence the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. Compared to a simple bromopyridine, the fused pyrrole ring in the 7-azaindole system can modulate the electronic properties and also introduces the reactive N-H group as a potential complicating factor.[3][4]

Part 2: Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides detailed troubleshooting for specific issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

Troubleshooting Suzuki-Miyaura Coupling

Issue: Low to no yield of the desired coupled product.

This is a common issue that can often be resolved by systematically optimizing the reaction conditions. The following Q&A will guide you through the process.

Q1: My Suzuki-Miyaura reaction with 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine and an arylboronic acid is failing. What are the most likely causes?

A1: The primary suspects for a failed Suzuki-Miyaura coupling with this substrate are:

  • Catalyst Inactivation: The pyridine nitrogen of the 7-azaindole can coordinate to the palladium catalyst, inhibiting its activity.

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle. A suboptimal ligand may not be effective for this specific substrate.

  • Base Incompatibility: The choice and strength of the base are crucial. An inappropriate base can lead to degradation of the starting material or boronic acid, or fail to efficiently promote the transmetalation step.

  • N-H Interference: The unprotected pyrrole N-H can interfere with the reaction, as discussed in the FAQs.

dot

Troubleshooting_Suzuki_Coupling Troubleshooting Workflow for Suzuki-Miyaura Coupling Start Low/No Yield in Suzuki Coupling Catalyst Change Palladium Source & Ligand (e.g., Pd(PPh3)4, Pd(dppf)Cl2, XPhos, SPhos) Start->Catalyst Base Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) Catalyst->Base Success Successful Coupling Catalyst->Success Solvent Vary Solvent System (e.g., Dioxane/H2O, Toluene, DMF) Base->Solvent Base->Success Temperature Adjust Reaction Temperature (e.g., 80°C, 100°C, Microwave) Solvent->Temperature Solvent->Success Protect Consider N-H Protection (e.g., Boc, SEM, Methylation) Temperature->Protect Temperature->Success Protect->Success

Caption: A general troubleshooting workflow for optimizing a Suzuki-Miyaura coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling:

If you are experiencing low yields, consider the following optimized conditions.

Parameter Recommendation 1 Recommendation 2 Recommendation 3
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3
Ligand (Included)(Included)XPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DMF
Temperature 90-100 °C110 °C100 °C

Step-by-Step Protocol (Recommendation 1):

  • To a dry reaction vial, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and K₂CO₃ (2.0-3.0 eq.).

  • Purge the vial with an inert gas (Argon or Nitrogen).

  • Add Pd(PPh₃)₄ (0.05-0.10 eq.).

  • Add degassed 1,4-dioxane and water (4:1 mixture).

  • Seal the vial and heat the reaction mixture at 90-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Buchwald-Hartwig Amination

Issue: Incomplete conversion or formation of side products.

Buchwald-Hartwig amination can be sensitive to the choice of ligand and base, especially with heterocyclic substrates.

Q1: My Buchwald-Hartwig amination of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine with a primary or secondary amine is giving a complex mixture of products. What could be the cause?

A1: The formation of a complex mixture suggests that side reactions are occurring. Potential causes include:

  • Homocoupling: Homocoupling of the amine or the aryl halide can occur.

  • Hydrodehalogenation: Reduction of the C-Br bond to a C-H bond can be a significant side reaction.

  • Reaction with the N-H group: The amine reagent could potentially react at the pyrrole nitrogen.

  • Ligand Decomposition: Some phosphine ligands can degrade under harsh reaction conditions.

The use of bulky, electron-rich phosphine ligands is often crucial for successful Buchwald-Hartwig amination.[5][6]

Optimized Protocol for Buchwald-Hartwig Amination:

Parameter Recommendation 1 (Primary Amine) Recommendation 2 (Secondary Amine)
Catalyst Pd₂(dba)₃Pd(OAc)₂
Ligand XPhosRuPhos
Base NaOtBuLHMDS
Solvent TolueneTHF
Temperature 100-110 °C80-100 °C

Step-by-Step Protocol (Recommendation 1):

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq.) and XPhos (0.04 eq.) to a dry reaction vial.

  • Add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq.) and NaOtBu (1.4 eq.).

  • Add the primary amine (1.2 eq.).

  • Add anhydrous, degassed toluene.

  • Seal the vial and heat at 100-110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Workup and purification are similar to the Suzuki-Miyaura protocol.

Troubleshooting Sonogashira Coupling

Issue: Low yields and the formation of Glaser coupling byproducts.

The Sonogashira reaction, which couples aryl halides with terminal alkynes, can be prone to homocoupling of the alkyne (Glaser coupling), especially when using a copper co-catalyst.[7][8]

Q1: I am observing significant amounts of the homocoupled alkyne in my Sonogashira reaction. How can I suppress this side reaction?

A1: Glaser coupling is an oxidative homocoupling of terminal alkynes and is often promoted by the presence of oxygen and copper(I) catalysts. To minimize this side reaction:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.

  • Use a Copper-Free System: Several copper-free Sonogashira protocols have been developed that can effectively eliminate Glaser coupling. These often require a higher catalyst loading or specific ligands.

  • Control the Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side reactions.

Optimized Protocol for Sonogashira Coupling:

Parameter Recommendation 1 (Copper-Catalyzed) Recommendation 2 (Copper-Free)
Catalyst Pd(PPh₃)₂Cl₂Pd(OAc)₂
Co-catalyst CuINone
Ligand PPh₃SPhos
Base Et₃NK₂CO₃
Solvent DMF or THFToluene
Temperature Room Temperature to 60 °C80-100 °C

Step-by-Step Protocol (Copper-Free):

  • To a dry, degassed reaction vial, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), the terminal alkyne (1.5 eq.), and K₂CO₃ (2.0 eq.).

  • Add Pd(OAc)₂ (0.05 eq.) and SPhos (0.10 eq.).

  • Add anhydrous, degassed toluene.

  • Seal the vial and heat at 80-100 °C until the starting material is consumed.

  • Workup and purification follow standard procedures.

Part 3: Visualization of Key Concepts

dot

Caption: A summary of the key structural features of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine and their influence on its reactivity.

References

  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Wiley Online Library. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed Central. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-bromo-7-methyl-3,5-dihydro-imidazo[4,5-d]pyridazin-4-one. Retrieved from [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... Retrieved from [Link]

  • PubMed Central. (n.d.). Azaindole Therapeutic Agents. Retrieved from [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • SCIRP. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Recent advances in Sonogashira reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Retrieved from [Link]

  • PubMed. (2011). Discovery and optimization of indole and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-II). Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to solvent effects in palladium-catalyzed cross-coupling reactions involving this versatile heterocyclic building block.

The 7-azaindole scaffold, of which 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a derivative, is a privileged structure in medicinal chemistry.[1][2] However, its successful functionalization via cross-coupling reactions is highly dependent on carefully optimized reaction conditions, with the choice of solvent playing a pivotal role.[3] The pyridine nitrogen in the 7-azaindole core can coordinate to the palladium catalyst, potentially inhibiting its activity, making solvent choice even more critical than in simpler aryl halide systems.[4] This guide is designed to help you navigate these complexities and achieve optimal results in your experiments.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning.

Scenario 1: Low to No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely solvent-related causes?

Answer: Low conversion in Suzuki-Miyaura couplings of nitrogen-containing heterocycles is a common issue.[5] The solvent system is a critical parameter to investigate. Here’s a systematic approach to troubleshooting:

  • Evaluate Your Solvent System's Polarity and Protic Nature:

    • Polar Aprotic Solvents (e.g., Dioxane, THF, DMF): These are often the first choice for Suzuki-Miyaura reactions.[6] They are generally effective at dissolving both the organic substrates and the inorganic bases typically used.[6] If you are using a single polar aprotic solvent and observing low conversion, consider a solvent mixture. A common and often highly effective approach is to use a mixture of an aprotic solvent with water (e.g., dioxane/water or THF/water).[7] The aqueous phase is crucial for dissolving the inorganic base (like K₂CO₃ or Cs₂CO₃) and facilitating the formation of the active boronate species, which is essential for efficient transmetalation.[6][8]

    • Protic Solvents (e.g., Alcohols): While less common as the primary solvent, alcohols like isopropanol or ethanol can sometimes be beneficial, particularly in combination with other solvents.[9] They can influence the solubility of reagents and the stability of catalytic intermediates.[9]

  • Consider the Coordinating Ability of the Solvent:

    • Highly coordinating solvents like DMF or DMSO can sometimes be detrimental.[9][10] While they can help solubilize reagents, they can also compete with the phosphine ligand for coordination to the palladium center, potentially hindering catalytic activity.[11][12] If you are using a strongly coordinating solvent, consider switching to a less coordinating one like dioxane or toluene.[9][13]

  • Ensure Anhydrous Conditions (When Necessary):

    • While aqueous mixtures are often beneficial, the organic solvent itself should be anhydrous if the protocol calls for it. Water content can affect the stability of the catalyst and reagents. However, for many Suzuki couplings, the addition of a controlled amount of water is advantageous.[8]

Scenario 2: Heck Reaction Failure or Low Yield

Question: My Heck reaction between 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine and an alkene is not proceeding as expected. What role could the solvent be playing?

Answer: The Heck reaction's success is also highly sensitive to the reaction medium.[14][15] Here are some solvent-related factors to consider:

  • Solvent Polarity: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used in Heck reactions to facilitate the formation of the cationic palladium intermediate.[16] If you are using a nonpolar solvent like toluene, you may see improved results by switching to a more polar medium.[11]

  • Base Solubility: The base is a critical component of the Heck reaction. The chosen solvent must be able to at least partially dissolve the base (e.g., triethylamine, potassium carbonate) for the reaction to proceed efficiently.[14] If you are using an inorganic base, a polar solvent is generally required.

  • Ionic Liquids: For some Heck reactions, ionic liquids have been shown to be effective solvents, sometimes even in the absence of phosphine ligands.[14] This could be an alternative to explore if traditional organic solvents are failing.

Scenario 3: Buchwald-Hartwig Amination Issues: Catalyst Deactivation or Side Reactions

Question: I'm performing a Buchwald-Hartwig amination on 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, but I'm getting low yields and some unidentifiable byproducts. How can I optimize the solvent?

Answer: The Buchwald-Hartwig amination is known for its sensitivity to reaction conditions, and the solvent is a key parameter for optimization.[17][18][19]

  • Solvent Choice and Catalyst Inhibition: The pyridine nitrogen in your substrate can act as a ligand for the palladium catalyst, leading to deactivation.[4] The choice of solvent can either mitigate or exacerbate this issue.

    • Nonpolar, Aprotic Solvents (e.g., Toluene, Dioxane): These are generally the preferred solvents for Buchwald-Hartwig aminations.[4][13] They are less likely to coordinate strongly with the palladium center, allowing the desired catalytic cycle to proceed.

    • Avoid Protic Solvents: Protic solvents like alcohols or water are generally not recommended for Buchwald-Hartwig aminations as they can interfere with the strong bases (e.g., sodium tert-butoxide) typically used in these reactions.

  • Solvent and Base Compatibility: The strong, non-nucleophilic bases used in this reaction (e.g., NaOt-Bu, KOt-Bu, LiHMDS) have limited solubility in many organic solvents.[20] Toluene and dioxane are often good choices as they are relatively non-reactive towards these bases at the reaction temperatures.[13]

  • Strictly Anhydrous and Inert Conditions: The Buchwald-Hartwig amination is highly sensitive to both oxygen and water.[4][20] Ensure your solvent is thoroughly degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[4] Any residual water can react with the strong base and deactivate the catalyst.

Experimental Protocols & Data

To provide a practical starting point, the following table summarizes recommended solvent systems for various cross-coupling reactions with 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, based on established protocols for similar 7-azaindole derivatives.

Reaction Type Recommended Solvents Typical Base Key Considerations Reference
Suzuki-Miyaura Coupling Dioxane/Water, THF/Water, DMFK₂CO₃, Cs₂CO₃, K₃PO₄The aqueous component is often crucial for base solubility and boronic acid activation.[7][16]
Heck Reaction DMF, Acetonitrile, NMPEt₃N, KOAcPolar aprotic solvents are generally preferred.[14][16]
Buchwald-Hartwig Amination Toluene, DioxaneNaOt-Bu, KOt-Bu, LiHMDSStrictly anhydrous and inert conditions are essential. Non-coordinating solvents are favored.[4][13][20]

Visualizing Experimental Workflows

General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, coupling partner, and base to a dry flask. B Add Palladium catalyst and ligand. A->B C Evacuate and backfill the flask with an inert gas (e.g., Argon). B->C D Add degassed solvent via syringe. C->D E Heat the reaction mixture to the desired temperature with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature and quench if necessary. F->G H Perform aqueous workup (e.g., extraction). G->H I Dry the organic layer and concentrate. H->I J Purify the crude product by column chromatography. I->J G Start Low or No Conversion Observed CheckReagents Verify Purity of Starting Materials (Substrate, Coupling Partner, Reagents) Start->CheckReagents CheckAtmosphere Ensure Strictly Inert Atmosphere (Proper Degassing, Ar/N₂ Purge) CheckReagents->CheckAtmosphere SolventSystem Re-evaluate Solvent System CheckAtmosphere->SolventSystem Polarity Is the solvent polarity appropriate? (e.g., polar aprotic for Heck) SolventSystem->Polarity Yes/No Aqueous For Suzuki, is an aqueous co-solvent needed? SolventSystem->Aqueous Yes/No Coordinating Is the solvent too coordinating? (e.g., DMF vs. Dioxane) SolventSystem->Coordinating Yes/No CatalystSystem Screen Different Catalyst/Ligand/Base Combinations Polarity->CatalystSystem Aqueous->CatalystSystem Coordinating->CatalystSystem Success Improved Conversion CatalystSystem->Success

Caption: A decision tree for troubleshooting low conversion in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use "green" solvents for reactions with 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine?

A: There is a growing interest in using more environmentally benign solvents for cross-coupling reactions. [21][22]For Suzuki-Miyaura couplings, solvent systems containing water and alcohols are viable options to explore. [6]For Buchwald-Hartwig aminations, while challenging due to the reaction's sensitivity, some research has explored the use of novel green solvents. [22]However, these often require significant optimization. It is recommended to first establish a reliable protocol in a traditional solvent system before exploring greener alternatives.

Q2: How does solvent polarity, as measured by the dielectric constant, truly affect the reaction?

A: While there is a general trend that more polar solvents can accelerate reactions involving polar intermediates or transition states, the effect is more complex than a simple correlation with the dielectric constant. [9][23][24][25]Factors such as the solvent's ability to coordinate with the catalyst, its proticity, and its ability to dissolve all reaction components often play a more dominant role. [10][12]For example, in some cases, a highly polar but non-coordinating solvent may give different results than a similarly polar but coordinating solvent. [12][26] Q3: Why is a mixture of an organic solvent and water often better for Suzuki-Miyaura couplings than just the organic solvent alone?

A: The biphasic solvent system in Suzuki-Miyaura couplings serves several important functions. The water phase is essential for dissolving the inorganic base, which is necessary to activate the boronic acid to form a more nucleophilic boronate species. [8]This boronate then transfers to the organic phase (or the interface) to participate in the catalytic cycle. This biphasic system effectively brings all the necessary components together for the reaction to proceed efficiently. [6] Q4: For Buchwald-Hartwig aminations, is toluene always better than dioxane?

A: Both toluene and dioxane are excellent, relatively non-coordinating solvents for Buchwald-Hartwig aminations. [4][13]The optimal choice can be substrate-dependent. Toluene has a higher boiling point, which can be advantageous for less reactive substrates requiring higher temperatures. Dioxane is miscible with water, which can simplify the workup procedure. It is often worthwhile to screen both solvents during reaction optimization.

This technical support guide is intended to provide a solid foundation for troubleshooting and optimizing your cross-coupling reactions with 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. Successful organic synthesis often requires careful experimentation and optimization, and we hope this resource will be a valuable tool in your research endeavors.

References

  • Clarke, M. L., & Ledingham, L. J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(10), 2589-2609. [Link]

  • Clarke, M. L., & Ledingham, L. J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9809–9816. [Link]

  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1665–1673. [Link]

  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1665–1673. [Link]

  • Request PDF. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

  • Download Scientific Diagram. (n.d.). Nonpolar and many polar non-coordinating solvents promote Suzuki coupling at chloride with Pd/PtBu3, while only polar coordinating solvents favor reaction at triflate. ResearchGate. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (2018). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • ResearchGate. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

  • MDPI. (2018). Heck Reaction—State of the Art. [Link]

  • ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • YouTube. (2015, March 17). The difference between protic vs. aprotic solvents. [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]

  • National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Appchem. (n.d.). 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]

  • National Center for Biotechnology Information. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • RSC Publishing. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

Sources

Technical Support Center: Strategies to Mitigate Homocoupling in Cross-Coupling Reactions of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homocoupling in palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of your desired cross-coupled product, and streamline your synthetic workflow.

Introduction: The Challenge of Homocoupling with 7-Azaindoles

3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a derivative of 7-azaindole, is a valuable building block in medicinal chemistry. However, its electron-rich nature and the presence of a Lewis basic pyridine nitrogen can complicate cross-coupling reactions, often leading to the formation of undesired homocoupled byproducts. This guide will delve into the mechanistic origins of homocoupling in Suzuki-Miyaura, Stille, and Sonogashira reactions and provide actionable strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with my 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine reactions?

A1: Homocoupling is a side reaction where two identical molecules of a coupling partner react to form a symmetrical dimer. In the context of your experiments, this can manifest as the formation of a biaryl from your boronic acid in a Suzuki reaction, a dimer of your organostannane in a Stille reaction, or a 1,3-diyne from your terminal alkyne in a Sonogashira reaction. This side reaction is problematic as it consumes your starting materials, reduces the yield of the desired heterobiaryl product, and introduces impurities that can be challenging to separate. The electron-rich nature of the 7-azaindole ring system can, under certain conditions, facilitate these unwanted side reactions.

Q2: What are the primary drivers of homocoupling in palladium-catalyzed reactions?

A2: The main culprits are generally the presence of oxygen and the formation of Pd(II) species in the reaction mixture. In Suzuki reactions, oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organoboron reagent[1]. In Sonogashira couplings, oxygen facilitates the copper-mediated oxidative homocoupling of terminal alkynes, a reaction known as the Glaser or Glaser-Hay coupling[2][3][4]. For Stille reactions, homocoupling can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst[5].

Q3: Can the unprotected N-H of the pyrrole ring interfere with the reaction?

A3: Yes, the acidic proton of the pyrrole N-H can potentially interfere with the reaction by reacting with the base or organometallic reagents. While some cross-coupling reactions with unprotected N-H azaindoles have been successful, N-protection is often a reliable strategy to prevent these side reactions and improve solubility and yields[6][7][8]. Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are commonly employed.

Q4: How can I detect and quantify the amount of homocoupled byproduct in my reaction mixture?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for both detecting and quantifying homocoupling byproducts. By developing a suitable separation method, you can resolve the desired product from the starting materials and byproducts. Calibration curves with synthesized standards of the expected homocoupled products can be used for accurate quantification[2][9][10].

Troubleshooting Guides

Issue 1: Significant Formation of Boronic Acid Homocoupling in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting & Optimization Strategy
Oxygen in the reaction mixture Thoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Ensure the reaction vessel is rigorously purged by evacuating and backfilling with an inert gas (argon or nitrogen) at least three times. Maintain a positive pressure of inert gas throughout the reaction.
Incomplete reduction of Pd(II) precatalyst Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) precatalyst such as Pd(OAc)₂, ensure that the phosphine ligand is present in a sufficient ratio to facilitate the in-situ reduction to Pd(0).
Inappropriate Ligand Choice Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective at promoting the desired cross-coupling over homocoupling for heteroaryl halides. These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.
High concentration of boronic acid Slow addition of the boronic acid via a syringe pump can help to maintain a low instantaneous concentration, thereby disfavoring the homocoupling side reaction.
Base and Solvent Effects The choice of base and solvent can influence the reaction rates. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF) to find the optimal conditions for your specific substrates.
Issue 2: Stannane Homocoupling in Stille Coupling
Potential Cause Troubleshooting & Optimization Strategy
Reaction of organostannane with Pd(II) precatalyst As with Suzuki reactions, using a Pd(0) source can be beneficial. Ensure your Pd(II) precatalyst is efficiently reduced to Pd(0) before the organostannane is consumed in homocoupling pathways[5].
Ligand Effects The choice of phosphine ligand is crucial. While triphenylphosphine is common, more specialized ligands may be required. The use of additives like Cu(I) salts has been shown to sometimes accelerate the cross-coupling pathway, though this needs to be optimized carefully[11].
Reaction Temperature Stille reactions can sometimes require elevated temperatures, which can also promote side reactions. Try to find the minimum temperature required for efficient cross-coupling.
Issue 3: Alkyne Dimerization (Glaser-Hay Coupling) in Sonogashira Coupling
Potential Cause Troubleshooting & Optimization Strategy
Presence of Oxygen This is the most common cause of Glaser coupling. Rigorous exclusion of oxygen through degassing of solvents and purging of the reaction vessel is critical[2].
Copper(I) Co-catalyst While Cu(I) salts accelerate the Sonogashira reaction, they are also implicated in the Glaser coupling mechanism. Consider running the reaction under "copper-free" conditions. This often requires a more active palladium catalyst system and may necessitate higher temperatures or different bases[12][13][14].
Base Selection The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the rate of both the desired reaction and the homocoupling. Screening of different bases may be necessary.

Visualizing the Mechanisms of Homocoupling

To better understand and therefore prevent these side reactions, it is helpful to visualize their catalytic cycles.

Stille_Homocoupling PdII Pd(II) Precatalyst PdR2R2 R²-Pd(II)-R² PdII->PdR2R2 2x Transmetalation R2Sn 2 R²-Sn(n-Bu)₃ R2Sn->PdR2R2 Dimer R²-R² (Homocoupled Product) PdR2R2->Dimer Reductive Elimination Pd0 Pd(0) PdR2R2->Pd0

Caption: Stille homocoupling pathway involving a Pd(II) precatalyst.

Glaser_Hay_Coupling cluster_0 Glaser-Hay Homocoupling Cycle Alkyne 2 R-C≡C-H CuAcetylide 2 R-C≡C-Cu(I) Alkyne->CuAcetylide CuI 2 Cu(I) CuI->CuAcetylide CuII 2 Cu(II) CuI->CuII Oxidation Base Base Base->CuAcetylide Diyne R-C≡C-C≡C-R (Dimer) CuAcetylide->Diyne Oxidative Coupling O2 O₂ H2O 2 H₂O O2->H2O Diyne->CuII CuII->CuI Reduction

Caption: Simplified mechanism of the Glaser-Hay coupling.

Recommended Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling with N-SEM Protected 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

This protocol is adapted from a similar procedure for a 2-iodo-4-chloro-7-azaindole derivative and may require optimization.[6][8]

  • N-Protection: If starting with the unprotected azaindole, protect the pyrrole nitrogen with a SEM group using SEM-Cl and a suitable base (e.g., NaH) in an anhydrous solvent like DMF or THF.

  • Reaction Setup: To a dried Schlenk flask, add N-SEM-3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd₂(dba)₃ (0.03 equiv.), and potassium carbonate (3.0 equiv.).

  • Degassing: Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add a degassed 1:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 30-60 minutes, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and remove the solvent in vacuo. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Deprotection: The SEM group can be removed under acidic conditions (e.g., TFA in DCM) or with a fluoride source (e.g., TBAF in THF).

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is a general starting point for copper-free Sonogashira reactions with heteroaryl bromides.

  • Reaction Setup: To a dried Schlenk flask, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like triethylamine or diisopropylamine (which can also serve as the solvent).

  • Degassing: Thoroughly degas the reaction mixture.

  • Reaction: Heat the reaction to a temperature between 60-100°C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure and purify the residue by column chromatography.

Conclusion

The successful execution of cross-coupling reactions with 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine hinges on a thorough understanding of the potential side reactions and the strategies to mitigate them. By carefully controlling the reaction atmosphere, selecting the appropriate catalyst system, and optimizing the reaction parameters, the formation of homocoupled byproducts can be significantly suppressed. This guide provides a foundation for troubleshooting and developing robust and efficient synthetic routes to your target molecules.

References

  • Stille reaction - Wikipedia. (URL: [Link])

  • The Mechanisms of the Stille Reaction - University of Windsor. (URL: [Link])

  • Stille Coupling - Chemistry LibreTexts. (URL: [Link])

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - NIH. (URL: [Link])

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (URL: [Link])

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (URL: [Link])

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. (URL: [Link])

  • Stille reaction on bromo-1-methylpyridinium salts (1-3) with heteroarylstannanes. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC - NIH. (URL: [Link])

  • Glaser Coupling, Hay Coupling - Organic Chemistry Portal. (URL: [Link])

  • (PDF) A rapid High Performance Liquid Chromatographic (HPLC) method for the simultaneous determination of seven UV filters found in sunscreen and cosmetics - ResearchGate. (URL: [Link])

  • Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling) | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. (URL: [Link])

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (URL: [Link])

  • Stille Coupling | NROChemistry. (URL: [Link])

  • (PDF) Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - ResearchGate. (URL: [Link])

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex in water under aerobic conditions - ResearchGate. (URL: [Link])

  • Synthesis of Novel Fluorescent 3Aryl and 3Methyl7-aryl-[5][15][16]triazolo[1,5-a]pyridines by Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])

  • A Simple and Rapid HPLC/UV Method for the Simultaneous Quantification of Theophylline and Etofylline in Human Plasma - PubMed. (URL: [Link])

  • Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed. (URL: [Link])

  • Recent advances and applications of Glaser coupling employing greener protocols - RSC Publishing. (URL: [Link])

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (URL: [Link])

  • New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction | ACS Catalysis - ACS Publications. (URL: [Link])

  • "HPLC-UV method approach for the analysis and impurity profiling of Captopril " - SciSpace. (URL: [Link])

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[15][16]-Fused Indole Heterocycles - ACS Publications. (URL: [Link])

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - MDPI. (URL: [Link])

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. (URL: [Link])

  • The Stille Reaction - Organic Reactions. (URL: [Link])

  • Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques - SciSpace. (URL: [Link])

  • Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization | Request PDF - ResearchGate. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex | Journal of the American Chemical Society. (URL: [Link])

  • THE STILLE REACTION, 38 YEARS LATER. (URL: [Link])

Sources

Validation & Comparative

Navigating Reactivity: A Comparative Guide to 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolo[2,3-c]pyridine core, a key isomer of the 7-azaindole family, is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically relevant molecules, particularly kinase inhibitors. The strategic functionalization of this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) in drug discovery. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide powerful and versatile methods for forging new carbon-carbon and carbon-nitrogen bonds.

This guide presents a comparative analysis of the reactivity of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine against other positional bromo-isomers. While direct, side-by-side comparative studies under identical conditions are scarce in the literature, we can infer reactivity trends by synthesizing foundational principles of organic chemistry with published experimental data on analogous systems. This analysis is grounded in understanding the intricate interplay of electronic and steric effects that govern the reactivity of these essential building blocks.

Pillar 1: The Causality of Reactivity - Electronic and Steric Factors

The reactivity of a bromo-pyrrolopyridine in a palladium-catalyzed cross-coupling reaction is primarily dictated by the ease of the initial, often rate-determining, oxidative addition step. In this step, the palladium(0) catalyst inserts into the carbon-bromine bond. The facility of this process is governed by the electronic properties of the C-Br bond and steric hindrance around the reaction center.

  • Electronic Effects : The pyrrolo[2,3-c]pyridine system features an electron-rich pyrrole ring fused to a relatively electron-deficient pyridine ring. The pyridine nitrogen acts as an electron-withdrawing group, polarizing the C-Br bonds and making them more susceptible to oxidative addition. The position of the bromine atom relative to the pyridine nitrogen is therefore critical. Bromine atoms at positions electronically activated by the nitrogen (e.g., C4 and C6) are generally more reactive than those at positions less influenced by the nitrogen's inductive effect (e.g., C3 and C5)[1]. The electron-donating pyrrole ring and the methyl group at N7 can also modulate the overall electron density of the heterocyclic system.

  • Steric Hindrance : The proximity of substituents to the bromine atom can sterically impede the approach of the bulky palladium catalyst, slowing down the rate of oxidative addition. For instance, a bromine atom at C4, while electronically activated, is flanked by the pyrrole ring, which can introduce some steric challenge compared to a more exposed position.

  • The Role of the Pyrrole N-H : The acidic proton on the pyrrole nitrogen can complicate cross-coupling reactions. Deprotonation by the base can form an anionic species that may coordinate to and inhibit the palladium catalyst[2]. For this reason, N-protected pyrrolopyridines are often used, or specialized catalyst systems that are tolerant of the free N-H are employed[2][3].

Based on these principles, a general (and simplified) reactivity trend for bromo-pyrrolopyridines can be predicted: 4-bromo > 6-bromo > 2-bromo > 5-bromo ≈ 3-bromo . The C4 and C6 positions are most activated by the pyridine nitrogen. The C3 position, being on the electron-rich pyrrole ring and meta to the pyridine nitrogen, is expected to be one of the least reactive.

Pillar 2: Comparative Performance in Key Cross-Coupling Reactions

We will now examine the performance of bromo-pyrrolopyridines in three seminal palladium-catalyzed reactions. The data presented is compiled from studies on closely related substrates to illustrate the reactivity principles. Disclaimer: The following data is not from a single, direct comparative study and should be interpreted as representative examples.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. The reactivity of the bromo-pyrrolopyridine isomer is a key determinant of reaction efficiency.

Below is a generalized workflow for a typical Suzuki-Miyaura coupling experiment.

Suzuki_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Flask 1. Combine Bromo-pyrrolopyridine, Boronic Acid, and Base in a flame-dried Schlenk flask Evacuate 2. Evacuate and backfill with Argon (3x) Flask->Evacuate Additives 3. Add Pd Catalyst, Ligand, and Solvent via syringe Evacuate->Additives Heat 4. Heat reaction mixture (e.g., 80-100 °C) with vigorous stirring Additives->Heat Monitor 5. Monitor progress by TLC or LC-MS Heat->Monitor Cool 6. Cool to room temp, dilute with EtOAc, and quench Monitor->Cool Extract 7. Aqueous workup and extraction Cool->Extract Purify 8. Column Chromatography Extract->Purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromo-Azaindole Analogs

EntryBromo-HeterocycleCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (5 mol%)K₂CO₃DME80295[3]
25-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O901885[4][5]
33-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2 (5 mol%) / XPhos (10 mol%)K₂CO₃1,4-Dioxane/H₂O110 (MW)0.6789[6]

Analysis: The data, though on different scaffolds (indazole and pyrazolopyrimidine), illustrates that C-Br bonds can be effectively functionalized. Entry 1, analogous to a 5-bromo-pyrrolopyridine, shows a very high yield with a dppf-based catalyst[3]. Entry 3 demonstrates that even positions analogous to C3 can be reactive, especially with modern, highly active catalyst systems like those employing Buchwald ligands (e.g., XPhos) and microwave heating, which can overcome lower intrinsic reactivity[6]. For the less reactive 3-bromo isomer of our target molecule, one would rationally choose a more active catalyst system, such as that in Entry 3, to achieve high yields.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl halides, a crucial transformation for generating rigid linkers in drug molecules. This reaction typically requires a copper(I) co-catalyst.

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)L₂(alkyne) OxAdd->Transmetal Transmetalation CuAcet Cu(I)-alkyne CuAcet->Transmetal R-C≡CH, CuI, Base Transmetal->Pd0 Reductive Elimination Ar-C≡C-R

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Table 2: Representative Data for Sonogashira Coupling

EntryBromo-HeterocycleCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
15-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄ (15 mol%), CuI (30 mol%)Et₃NTHFRT94[2][7]
26-Bromo-3-fluoro-2-cyanopyridinePd(PPh₃)₄ (15 mol%), CuI (30 mol%)Et₃NTHFRT97[2][8]
33,5-Dibromo-2,6-dichloropyridine (mono-coupling)Pd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%)Et₃NTHF6085[9]

Analysis: The examples with bromocyanofluoropyridines show that both C5 and C6 bromides are highly reactive in Sonogashira couplings, affording excellent yields even at room temperature[2][7][8]. The mono-coupling of 3,5-dibromo-2,6-dichloropyridine at the more reactive C3/C5 position further supports the high reactivity of bromides at positions meta to the pyridine nitrogen[9]. This suggests that 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, despite its predicted lower reactivity in Suzuki couplings, should be a viable substrate for Sonogashira reactions, though potentially requiring slightly more forcing conditions than the C4 or C6 isomers.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is indispensable for synthesizing arylamines. The choice of ligand is particularly critical in this transformation, especially when dealing with potentially inhibitory substrates like N-H containing heterocyles.

Table 3: Representative Data for Buchwald-Hartwig Amination

EntryBromo-HeterocycleAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
13-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ (2.5 mol%) / RuPhos (5 mol%)LiHMDSTHF6583[10]
23-Bromo-2-chloropyridineAniline (primary)BrettPhos-precatalyst (2 mol%)LiHMDSTHF65High (not quantified)[11]
32-Bromo-6-methylpyridinetrans-1,2-diaminocyclohexanePd₂(dba)₃ (5 mol%) / BINAP (10 mol%)NaOtBuToluene8060[12]

Analysis: The data for 3-bromo-2-aminopyridine and 3-bromo-2-chloropyridine demonstrates that C3-bromides are competent coupling partners in C-N bond formation[10][11]. The use of specialized phosphine ligands like RuPhos and BrettPhos, in combination with strong, non-nucleophilic bases like LiHMDS, is key to achieving high yields[10][11]. The unprotected 2-amino group in Entry 1 does not prevent the reaction, suggesting that with the right catalyst system, the N-H of the pyrrole in our target molecule may also be tolerated. The lower yield for the 2-bromopyridine in Entry 3 with a more traditional ligand (BINAP) highlights the importance of modern, sterically demanding ligands for challenging substrates[12].

Pillar 3: Self-Validating Experimental Protocols

The following protocols are detailed, self-validating systems designed for reproducibility. They include stoichiometric ratios, catalyst loadings, and purification methods that have been proven effective for similar heterocyclic systems.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

(Adapted from procedures for less reactive aryl bromides)

Materials:

  • 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G2 (Palladium precatalyst, 0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried 25 mL Schlenk flask, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, the arylboronic acid, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times.

  • Under a positive flow of argon, add the XPhos Pd G2 precatalyst.

  • Add degassed 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

(Adapted from procedures for reactive aryl bromides and N-H containing heterocycles[10][11])

Materials:

  • 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 1.0 equiv)

  • Primary or Secondary Amine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (Palladium precatalyst, 0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.5 mL, 2.5 mmol, 2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the RuPhos Pd G3 precatalyst and the 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

  • Add anhydrous THF (5 mL) followed by the amine.

  • Add the LiHMDS solution dropwise at room temperature.

  • Seal the tube tightly and place it in a preheated oil bath at 70 °C.

  • Stir the reaction mixture for 16-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The reactivity of bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine isomers in palladium-catalyzed cross-coupling is a nuanced function of electronic and steric effects. While a definitive, experimentally-derived order of reactivity requires a dedicated comparative study, established chemical principles allow us to make robust predictions. The C4 and C6 positions are electronically primed for reactivity due to their proximity to the pyridine nitrogen. In contrast, the 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is expected to be among the least reactive isomers due to its position on the electron-rich pyrrole ring and its meta-relationship to the pyridine nitrogen.

However, as the provided protocols and representative data illustrate, even the less reactive C-Br bonds can be effectively functionalized to achieve high yields. The key to success lies in the judicious choice of reaction conditions, particularly the use of modern, sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands) and their associated palladium precatalysts. These advanced catalytic systems are often capable of overcoming the inherent low reactivity of certain substrates, making virtually all positional isomers of bromo-pyrrolopyridines viable and valuable building blocks for the synthesis of complex molecules in drug discovery and materials science.

References

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett, 24(10), 602. Available at: [Link]

  • Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2645. Available at: [Link]

  • de la Torre, M. C., et al. (2018). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 14, 2568–2575. Available at: [Link]

  • Gryko, D. T., et al. (2017). The Impact of the Interplay between Steric and Electronic Effects on the Synthesis and Optical Properties of Diketopyrrolopyrroles Bearing Pyridine Moieties. ChemPhotoChem, 1(5), 243–252. Available at: [Link]

  • Silva, A. M. G., et al. (2021). A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. Molecules, 26(11), 3213. Available at: [Link]

  • Bevilacqua, M., et al. (2022). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for efficient perovskite solar cells. Journal of Materials Chemistry A, 10(25), 13349-13357. Available at: [Link]

  • Beller, M., et al. (2015). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Catalysis Science & Technology, 5(1), 60-66. Available at: [Link]

  • Guillaumet, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6825–6834. Available at: [Link]

  • Organ, M. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1936–1959. Available at: [Link]

  • Baati, R., & Brown, R. C. D. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Chemistry – A European Journal, 24(51), 13488-13492. Available at: [Link]

  • Choy, P. Y., & Kwong, F. Y. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available at: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(18), 4838–4841. Available at: [Link]

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 647–652. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]

  • Alcón, M. J., et al. (2021). Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon-Halogen Bonds. Molecules, 26(20), 6218. Available at: [Link]

  • Tron, G. C., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(4), 2772–2783. Available at: [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. Available at: [Link]

  • Guesmi, L., et al. (2021). Polarisation of Electron Density and Electronic Effects: Revisiting the Carbon–Halogen Bonds. Molecules, 26(20), 6218. Available at: [Link]

  • Diederich, F., et al. (2006). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 4(1), 109-115. Available at: [Link]

  • Brown, R. C. D., et al. (2018). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. Chemistry–A European Journal, 24(51), 13488-13492. Available at: [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]

  • Radi, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. RSC Advances, 11(4), 2133-2141. Available at: [Link]

  • Iqbal, J., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6265. Available at: [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the 7-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, which is an isostere of the naturally occurring indole ring, allows it to mimic indole in biological systems while offering distinct physicochemical properties.[1] This unique characteristic has positioned 7-azaindole and its derivatives as versatile building blocks in the quest for novel therapeutics. These compounds have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4]

Among the myriad of derivatives, 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine serves as a particularly valuable synthetic intermediate.[5] The bromine atom at the 3-position provides a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, while the methyl group at the 7-position can influence metabolic stability and receptor binding. This guide provides a comparative analysis of the biological activities of derivatives originating from this specific scaffold versus their structural analogs, supported by experimental data and detailed methodologies for researchers in drug development.

Comparative Analysis of Biological Activities

The true potential of the 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold is revealed through the synthesis of diverse derivatives and the evaluation of their biological effects. This section compares these derivatives against other analogs, focusing on their anticancer and antimicrobial properties.

Anticancer Activity: A Focus on Kinase Inhibition

A primary application of 7-azaindole derivatives is in oncology, where they have emerged as potent inhibitors of protein kinases—enzymes that are often dysregulated in cancer.[1][6] The pyrrolo[2,3-c]pyridine core is adept at fitting into the ATP-binding pocket of various kinases, disrupting downstream signaling pathways that control cell proliferation and survival.[1]

Derivatives of this scaffold have shown inhibitory activity against several key oncogenic kinases, including:

  • Erk5 (Extracellular signal-regulated kinase 5): Crucial in promoting cancer cell proliferation.[7]

  • PI3K (Phosphoinositide 3-kinase): A central node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in tumors.[4][8]

  • FGFR4 (Fibroblast Growth Factor Receptor 4): A driver in hepatocellular carcinoma.[9]

  • DDX3 (DEAD-box helicase 3): Implicated in tumorigenesis and drug resistance.[10]

The table below summarizes the cytotoxic activity of various 7-azaindole derivatives against different human cancer cell lines. This comparative data highlights how modifications to the core structure impact potency.

Compound Core Scaffold Key Substituents Target Cell Line IC50 / GI50 (µM) Reference
Compound 5j 7-AzaindoleVaries (piperidine derivative)A549 (Lung)0.00456 (4.56 µg/mL)[7]
Compound 4g 7-AzaindoleVariesMCF-7 (Breast)15.56[2]
Compound P1 5-chloro-7-azaindoleTrifluoromethyl-pyridin-3-ylHOS (Osteosarcoma)0.088[11]
7-AID 7-AzaindolePyridin-2-ol at C5MDA MB-231 (Breast)12.69[10]
7-AID 7-AzaindolePyridin-2-ol at C5MCF-7 (Breast)14.12[10]
7-AID 7-AzaindolePyridin-2-ol at C5HeLa (Cervical)16.96[10]

Structure-Activity Relationship (SAR) Insights: A review of the literature reveals that substitutions at the C3, C5, and N1 positions of the 7-azaindole ring are critical for anticancer efficacy.[12] The 3-bromo-7-methyl scaffold is an excellent starting point because the C3-bromo group can be readily replaced with aryl or heterocyclic rings via Suzuki or other coupling reactions, allowing for extensive exploration of the chemical space. For instance, introducing aryl carboxamide groups or other heterocyclic rings has proven to be a successful strategy for enhancing potency.[12] The 7-methyl group, while less frequently modified, can contribute to improved metabolic stability and fine-tune interactions within the target's binding pocket.

Antimicrobial Activity

Beyond cancer, 7-azaindole derivatives have demonstrated significant potential as antimicrobial agents.[3] Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Studies have shown that these compounds are active against a range of pathogens, with particularly noteworthy activity against yeasts like Cryptococcus neoformans, a major threat to immunocompromised individuals.[13][14]

Compound Core Scaffold Key Substituents Target Organism MIC (μg/mL) Reference
Compound 16b 7-AzaindoleVariesPseudomonas aeruginosa7.8[13]
Various Analogs 7-AzaindoleVariesCryptococcus neoformans3.9 - 15.6[13]

Structure-Activity Relationship (SAR) Insights: For antimicrobial activity, the substitution pattern on the 7-azaindole ring dictates both the spectrum of activity and the potency. The ability to easily functionalize the 3-position of the 3-bromo-7-methyl precursor allows for the systematic optimization of derivatives to target specific bacterial or fungal pathogens.

Mechanisms of Action and Associated Signaling Pathways

The primary anticancer mechanism for many 7-azaindole derivatives is the competitive inhibition of ATP binding to protein kinases.[6] By occupying the ATP pocket, these small molecules prevent the phosphorylation of downstream substrates, thereby blocking signal transduction and inducing apoptosis in cancer cells.

A key pathway targeted by these compounds is the PI3K/AKT/mTOR pathway , a critical regulator of cell growth and survival that is often deregulated in cancer.[4]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor 7-Azaindole Derivative Inhibitor->PI3K Inhibits MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add 7-Azaindole Derivatives A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent & Incubate (4h) C->D E 5. Solubilize Formazan with DMSO D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Standard workflow for the MTT cell viability assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

Radiometric assays are considered the "gold standard" for directly measuring kinase activity due to their high sensitivity and direct detection of substrate phosphorylation. [15][16][17] Methodology:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a specific substrate (peptide or protein), and the 7-azaindole inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding a reaction buffer containing cofactors (e.g., MgCl2) and radioactively labeled ATP ([γ-³³P]ATP).

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination & Capture: Stop the reaction and spot the mixture onto a filter membrane (e.g., P81 phosphocellulose) that captures the phosphorylated substrate.

  • Washing: Wash the filter membrane extensively to remove unreacted [γ-³³P]ATP.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a DMSO control and calculate the IC50 value.

Consolidated Structure-Activity Relationship (SAR)

The biological activity of 1H-pyrrolo[2,3-c]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core.

Caption: Key positions on the 7-azaindole scaffold influencing biological activity.

Conclusion and Future Directions

The 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold is a highly versatile and valuable starting point for the development of potent therapeutic agents. Its derivatives have demonstrated significant efficacy as both anticancer and antimicrobial agents. The comparative data clearly indicates that strategic modifications, particularly at the C3 and C5 positions, can dramatically enhance biological activity. The role of the 7-methyl group in improving pharmacokinetic properties warrants further investigation.

Future research should focus on leveraging this scaffold to design next-generation kinase inhibitors with improved selectivity to minimize off-target effects. Exploring novel substitutions and creating hybrid molecules that target multiple pathways simultaneously could lead to breakthrough therapies for cancer and infectious diseases.

References

  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). PubMed.
  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024).
  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. (2013). Organic & Biomolecular Chemistry.
  • A New 7‐Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. Semantic Scholar.
  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). PubMed.
  • Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Deriv
  • 7-Azaindole derivatives as potential antibacterial agents. (2015).
  • The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry (RSC Publishing).
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters.
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023). Future Medicinal Chemistry.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2017). ACS Medicinal Chemistry Letters.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2015). Molecules.
  • 3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine. Benchchem.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin. (2018). Molecules.
  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). Journal of Medicinal Chemistry.
  • 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. Benchchem.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021).
  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013). Journal of Medicinal Chemistry.
  • Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology.
  • Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin. (2018). Semantic Scholar.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017). Current Medicinal Chemistry.

Sources

A Researcher's Guide to the Structural Elucidation of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Derivatives: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of medicinal chemistry, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutics. The 1H-pyrrolo[2,3-c]pyridine scaffold, a key heterocyclic motif, has garnered significant interest for its prevalence in potent kinase inhibitors. This guide provides a comprehensive technical overview of the X-ray crystal structure analysis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives, a class of compounds with considerable therapeutic potential.

While a definitive crystal structure for a 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivative is not yet publicly available, this guide will leverage crystallographic data from closely related analogs to provide a comparative framework. We will delve into the causality behind experimental choices in synthesis, crystallization, and data analysis, offering field-proven insights to empower your research endeavors.

The Significance of the 1H-pyrrolo[2,3-c]pyridine Core in Drug Discovery

The 1H-pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged scaffold in medicinal chemistry. Its isomeric parent, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), is a well-established bioisostere of indole and is found in numerous kinase inhibitors. The nitrogen atom in the pyridine ring offers a key hydrogen bond acceptor site, crucial for anchoring ligands within the ATP-binding pocket of various kinases. The pyrrole moiety provides a rich electronic surface for π-π stacking and other non-covalent interactions.

The introduction of a bromine atom at the 3-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing for the exploration of a wide chemical space. The methyl group at the 7-position can influence solubility and metabolic stability, and may also engage in specific hydrophobic interactions within the target protein. Understanding the precise spatial arrangement of these substituents through X-ray crystallography is therefore essential for optimizing pharmacological properties.

A Proposed Pathway: Synthesis and Crystallization of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Derivatives

A plausible synthetic route to the target compounds, adapted from established methodologies for related heterocyclic systems, is outlined below. The subsequent crystallization is a critical and often empirical step, requiring careful screening of conditions.

Experimental Protocol: Proposed Synthesis

A multi-step synthesis can be envisioned, starting from a commercially available pyridine derivative. The following is a representative protocol based on common organic synthesis techniques.

Step 1: Nitration of 2-chloro-4-methylpyridine. To a solution of 2-chloro-4-methylpyridine in sulfuric acid, fuming nitric acid is added dropwise at 0°C. The reaction is carefully warmed to room temperature and stirred until completion.

Step 2: Synthesis of the pyrrole ring. The resulting nitro-pyridine derivative is then subjected to a reaction with a suitable three-carbon synthon, such as the acetal of pyruvaldehyde, followed by reductive cyclization to form the pyrrolo[2,3-c]pyridine core.

Step 3: Bromination. The 1H-pyrrolo[2,3-c]pyridine scaffold is then selectively brominated at the 3-position using a mild brominating agent like N-bromosuccinimide (NBS).

Step 4: Derivatization (Optional). The 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine can be further functionalized using palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a variety of substituents for SAR studies.

Crystallization: The Gateway to Structural Analysis

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging aspect. A systematic approach to screening crystallization conditions is crucial.

Recommended Crystallization Screening Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be screened. This includes, but is not limited to, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, and hexane.

  • Solvent System: Both single-solvent and binary or ternary solvent systems should be explored.

  • Crystallization Techniques:

    • Slow Evaporation: The most straightforward method. A saturated solution of the compound is left undisturbed in a loosely capped vial.

    • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Screening Screening of Conditions (Solvents, Temperature) Purification->Screening Growth Single Crystal Growth Screening->Growth DataCollection Data Collection Growth->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing Solution Structure Solution (e.g., Direct Methods) DataProcessing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A generalized workflow from synthesis to final structural analysis.

Comparative Crystal Structure Analysis: Insights from Analogs

In the absence of a crystal structure for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, we can draw valuable comparative insights from the crystallographic data of related 1H-pyrrolo[2,3-b]pyridine derivatives.

Case Study 1: 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine reveals an essentially planar azaindole skeleton. In the crystal lattice, molecules form inversion dimers through N—H···N hydrogen bonds between the pyrrole N-H and the pyridine nitrogen.[1] This dimeric motif is a common feature in the crystal packing of many azaindole derivatives and is a critical intermolecular interaction to consider.

Case Study 2: 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

This derivative also displays the characteristic N—H···N hydrogen-bonded inversion dimers in its crystal structure.[2] The trimethoxyphenyl group is twisted out of the plane of the pyrrolo[2,3-b]pyridine system by a dihedral angle of 10.04 (7)°.[2] This torsion angle is a key structural parameter that would be of significant interest in a 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivative, as the orientation of substituents can dramatically impact binding to a target protein.

Compound Key Crystallographic Features Reference
5-Bromo-1H-pyrrolo[2,3-b]pyridinePlanar azaindole core, N—H···N hydrogen-bonded dimers.[1]
2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridineN—H···N hydrogen-bonded dimers, dihedral angle between the aromatic systems.[2]

From Structure to Function: The Role of Crystallography in SAR

The ultimate goal of structural analysis in drug discovery is to inform the design of improved compounds. The crystal structure of a 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivative, once obtained, would provide critical insights for structure-activity relationship studies.

SAR Structure 3D Crystal Structure Binding Binding Mode in Target Protein (e.g., Kinase) Structure->Binding Docking Studies Activity Biological Activity (e.g., IC50) Binding->Activity Correlates with Design Rational Design of New Derivatives Activity->Design Guides Design->Structure Leads to new

Caption: The iterative cycle of structure-based drug design.

Key structural features to analyze would include:

  • Hydrogen Bonding: The precise geometry of hydrogen bonds formed by the pyridine and pyrrole nitrogens.

  • Halogen Bonding: The potential for the bromine atom to engage in halogen bonding with electron-rich residues in the protein.

  • Hydrophobic Interactions: The role of the methyl group in occupying hydrophobic pockets.

  • Conformational Flexibility: The torsion angles of any appended substituents, which dictate their spatial orientation.

By comparing the crystal structures of a series of derivatives with their corresponding biological activities, researchers can build a robust SAR model to guide the synthesis of next-generation inhibitors with enhanced potency and selectivity.

Conclusion

While the definitive crystal structure of a 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivative remains an open target, this guide provides a comprehensive framework for approaching its structural elucidation. By leveraging established synthetic methodologies, systematic crystallization screening, and comparative analysis with known structures of related compounds, researchers can be well-equipped to unlock the three-dimensional secrets of this promising class of molecules. The insights gained from such studies will undoubtedly accelerate the development of novel therapeutics targeting a range of diseases.

References

  • 2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, E66(1), o3097. [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o333–o334. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-7-Methyl-1H-Pyrrolo[2,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 1H-pyrrolo[2,3-c]pyridine scaffold, an isomer of the well-known 7-azaindole, represents a privileged heterocyclic system in modern medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have positioned it as a valuable core for the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine framework, with a particular focus on their applications as kinase and tubulin polymerization inhibitors. We will explore the causal relationships behind experimental design choices and present supporting data to guide future drug discovery efforts.

The Significance of the 3-Bromo-7-Methyl-1H-Pyrrolo[2,3-c]pyridine Scaffold

The 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine core is a versatile starting point for chemical library synthesis. The bromine atom at the 3-position serves as a crucial handle for introducing chemical diversity through various cross-coupling reactions, most notably the Suzuki reaction.[1][2] This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity. The methyl group at the 7-position can also influence solubility, metabolism, and steric interactions with the target protein.

Derivatives of the broader 7-azaindole class, to which this scaffold belongs, are known to interact with the hinge region of kinases through hydrogen bonding, making them attractive candidates for anticancer therapies.[3][4] Furthermore, the rigid pyrrolo[2,3-c]pyridine system can act as a bioisostere for other chemical motifs, such as the metabolically labile cis-olefin bonds found in natural products like Combretastatin A-4, leading to the development of potent tubulin polymerization inhibitors.[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine analogs is highly dependent on the nature of the substituents introduced at various positions of the bicyclic ring. The following sections dissect the SAR at key positions, drawing insights from studies on related pyrrolopyridine and 7-azaindole derivatives.

Modifications at the 3-Position: The Gateway to Potency

The 3-position is the most extensively studied site for modification due to the reactivity of the bromine atom. The introduction of various aryl and heteroaryl moieties via Suzuki coupling has been a cornerstone of SAR exploration.

Key Insights:

  • Aryl Substituents: The nature of the aryl group at the 3-position significantly impacts activity. Electron-donating or electron-withdrawing groups on the aryl ring can modulate the electronic properties of the entire molecule, influencing its binding affinity to the target protein.

  • Heterocyclic Rings: The incorporation of heterocyclic rings, such as pyridine, pyrimidine, or indole, can introduce additional hydrogen bond donors and acceptors, leading to enhanced target engagement.[3][5] For instance, a nitrogen atom within the heterocyclic substituent can act as a hydrogen bond acceptor, mimicking the interaction of the adenine base with the kinase hinge region.

Below is a logical workflow for the synthesis and diversification of these analogs.

SAR_Workflow Start 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki Analogs Library of 3-Aryl/Heteroaryl Analogs Suzuki->Analogs Screening Biological Screening (e.g., Kinase Assay) Analogs->Screening SAR SAR Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions A 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Product 3-Aryl-7-methyl-1H-pyrrolo[2,3-c]pyridine A->Product Reaction B Arylboronic Acid B->Product Reaction C Pd Catalyst C->Product Reaction D Base D->Product Reaction E Solvent (Dioxane/Water) F Inert Atmosphere (N2) G Heat (80-100 °C)

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Bromo-7-Methyl-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of derivatives based on the 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold, a privileged structure in medicinal chemistry. We will delve into their performance against key biological targets, supported by experimental data from both cellular and whole-organism models. The focus is on elucidating the causal relationships behind experimental designs and validating the therapeutic potential of these compounds.

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine core is a bicyclic heterocyclic system that has garnered significant attention in drug discovery. Its structure is isomeric with other pyrrolopyridines, such as the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) and pyrrolo[3,2-c]pyridine scaffolds, all of which are recognized for their diverse biological activities. The 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, in particular, serves as a high-value brominated building block.[1] The bromine atom at the 3-position provides a chemically reactive handle for functionalization, typically through metal-catalyzed cross-coupling reactions like the Suzuki reaction.[1] This allows for the systematic introduction of various aryl groups to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.

The primary value of this scaffold lies in its ability to act as a rigid bioisostere, often used to replace metabolically unstable structures in natural products to create analogs with improved stability and potent biological activity.[1] Researchers have leveraged this scaffold to develop novel inhibitors for a range of therapeutic targets, primarily in oncology.

Key Therapeutic Targets and Mechanisms of Action

Derivatives of the broader pyrrolopyridine family have been primarily investigated as inhibitors of protein kinases and tubulin polymerization, two critical targets in cancer therapy.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their aberrant activation is a hallmark of many cancers.[2] The pyrrolopyrimidine nucleus, a related scaffold, is a known deaza-isostere of adenine, the nitrogenous base of ATP, making it an excellent starting point for designing ATP-competitive kinase inhibitors.[2][3] This principle extends to the pyrrolopyridine family.

  • Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is implicated in the progression of breast, lung, and bladder cancers.[4] Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3.[4][5] For example, compound 4h from this series showed excellent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[4][5]

  • FMS Kinase (CSF-1R): FMS kinase is over-expressed in ovarian, prostate, and breast cancers, as well as in inflammatory disorders like rheumatoid arthritis.[6] A series of pyrrolo[3,2-c]pyridine derivatives were evaluated as FMS kinase inhibitors, with compound 1r emerging as a highly potent candidate with an IC50 of 30 nM, making it 3.2 times more potent than the lead compound.[6]

  • Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM kinase is a critical player in the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.[7] A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as highly selective ATM inhibitors. Compound 25a from this series demonstrated excellent kinase selectivity and a remarkable oral bioavailability of 147.6% in mice.[7]

  • Multi-Kinase Inhibition: Many pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-kinase inhibitors, targeting enzymes like VEGFR-2, EGFR, HER2, and CDK2.[8] This multi-targeted approach can be effective in overcoming resistance mechanisms in cancer.

Below is a diagram illustrating the general mechanism of kinase inhibition leading to downstream effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FGFR, FMS) ADP ADP RTK->ADP Autophosphorylation (Blocked) Downstream Downstream Signaling (e.g., RAS-MEK-ERK, PI3K-Akt) RTK->Downstream Activation (Blocked) PyrroloPyridine Pyrrolopyridine Derivative PyrroloPyridine->RTK Binds to ATP-binding site ATP ATP ATP->RTK Competes with Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes G Compound Compound Library (Pyrrolopyridine Derivatives) InVitro In Vitro Screening (MTT, Kinase Assays) Compound->InVitro Hit Hit Identification (Potent Compounds) InVitro->Hit IC50 < Threshold LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt LeadOpt->InVitro Iterative Design PK Pharmacokinetics (ADME Studies) LeadOpt->PK InVivo In Vivo Efficacy (Xenograft Models) PK->InVivo Good Bioavailability Candidate Preclinical Candidate InVivo->Candidate Significant TGI

Caption: Experimental workflow from compound screening to preclinical validation.

Detailed Experimental Methodologies

To ensure reproducibility and scientific rigor, the protocols used in these studies must be clearly defined.

Protocol 1: In Vitro Antiproliferative MTT Assay

This protocol is adapted from studies evaluating tubulin inhibitors. [9]

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Combretastatin A-4).

  • Incubation: Incubate the plates for an additional 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

This protocol is used to determine if a compound induces cell cycle arrest at a specific phase (e.g., G2/M). [9]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 1000 rpm for 5 minutes), and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.

Conclusion and Future Directions

The 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine core and its isomers provide a robust and versatile platform for the development of novel therapeutics, particularly in oncology. The synthetic tractability of these scaffolds allows for extensive SAR studies, leading to the discovery of highly potent and selective inhibitors against targets like protein kinases and tubulin.

  • Key Insight: The rigid pyrrolopyridine scaffold is an effective design element for creating potent inhibitors, as demonstrated by the nanomolar activities of tubulin-targeting and kinase-inhibiting derivatives. [1][9]* Challenge: A significant hurdle remains the translation of high in vitro potency into in vivo efficacy. Pharmacokinetic properties such as bioavailability, metabolism, and clearance must be co-optimized alongside target potency. [7][10]* Future Perspective: The development of highly selective inhibitors, such as the ATM inhibitor 25a , opens promising avenues for combination therapies. [7]Combining these targeted agents with standard-of-care chemotherapy or radiotherapy could lead to synergistic effects, overcome drug resistance, and improve patient outcomes. Further exploration of different isomeric scaffolds and substitution patterns will undoubtedly yield new candidates for a range of diseases.

References

  • 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine - Benchchem. Benchchem.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Unknown Source.
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry.
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Unknown Source.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. OUCI.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

Sources

Comparative analysis of different cross-coupling methods for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 7-azaindole core, and specifically 3-substituted-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives, represent a class of compounds with significant therapeutic potential. The bromine atom at the 3-position of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.[1] This guide provides a comparative analysis of four key cross-coupling methodologies—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—for the functionalization of this important heterocyclic building block. We will delve into the mechanistic rationale behind experimental choices and provide representative protocols to aid researchers in selecting the optimal method for their synthetic goals.

Introduction to the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-c]pyridine (7-azaindole) framework is a privileged structure in drug discovery, appearing in a multitude of biologically active molecules. The incorporation of a methyl group at the 7-position can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. The ability to selectively introduce a wide array of substituents at the 3-position is crucial for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for achieving this transformation.

Comparative Analysis of Cross-Coupling Methodologies

The choice of cross-coupling reaction is dictated by the desired functionality to be introduced, as well as factors such as functional group tolerance, reaction robustness, and the availability of coupling partners. Here, we compare four of the most common and powerful palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and hetero-biaryl structures due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote efficient oxidative addition and reductive elimination.[2]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine with Phenylboronic Acid

  • Reagents:

    • 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

    • SPhos (0.036 mmol, 3.6 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Degassed 1,4-dioxane/H₂O (4:1, 5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Evacuate and backfill the tube with argon three times.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C and stir for 18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Expected Outcome: High yield of 3-phenyl-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Heck Reaction: For C(sp²)–C(sp²) Bond Formation with Alkenes

The Heck reaction enables the arylation of alkenes, providing access to substituted olefins which are valuable intermediates in organic synthesis.

Mechanistic Considerations: The Heck reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. The regioselectivity of the migratory insertion and the stereoselectivity of the β-hydride elimination are key aspects of this reaction.

Experimental Protocol: Heck Coupling of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine with n-Butyl Acrylate

  • Reagents:

    • 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 1.0 equiv)

    • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • P(o-tol)₃ (0.04 mmol, 4 mol%)

    • Triethylamine (2.0 mmol, 2.0 equiv)

    • Anhydrous DMF (5 mL)

  • Procedure:

    • In a sealed tube, combine 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, Pd(OAc)₂, and P(o-tol)₃.

    • Purge the tube with argon.

    • Add anhydrous DMF, n-butyl acrylate, and triethylamine.

    • Seal the tube and heat the mixture to 120 °C for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the residue by column chromatography.

Expected Outcome: Good to high yield of (E)-butyl 3-(7-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)acrylate.

Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is a highly efficient method for the synthesis of aryl and heteroaryl alkynes. These products are versatile building blocks for the synthesis of more complex molecules, including heterocycles and conjugated polymers.[3][4]

Mechanistic Considerations: The Sonogashira reaction involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[3][4]

Experimental Protocol: Sonogashira Coupling of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine with Phenylacetylene

  • Reagents:

    • 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 1.0 equiv)

    • Phenylacetylene (1.2 mmol, 1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

    • CuI (0.04 mmol, 4 mol%)

    • Triethylamine (3.0 mmol, 3.0 equiv)

    • Anhydrous THF (5 mL)

  • Procedure:

    • To a Schlenk flask, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with argon.

    • Add anhydrous THF, triethylamine, and phenylacetylene.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

Expected Outcome: High yield of 7-methyl-3-(phenylethynyl)-1H-pyrrolo[2,3-c]pyridine.

Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines and heteroarylamines.[5][6]

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step, which is often rate-limiting.[7]

Experimental Protocol: Buchwald-Hartwig Amination of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine with Morpholine

  • Reagents:

    • 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 mmol, 1.0 equiv)

    • Morpholine (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • RuPhos (0.08 mmol, 8 mol%)

    • LiHMDS (2.5 mmol, 2.5 equiv, as a 1M solution in THF)

    • Anhydrous THF (5 mL)

  • Procedure:

    • In a dry Schlenk tube under argon, combine 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, Pd₂(dba)₃, and RuPhos.

    • Add anhydrous THF and morpholine.

    • Add the LiHMDS solution dropwise at room temperature.

    • Heat the reaction mixture at 65 °C for 16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Expected Outcome: Good to high yield of 4-(7-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)morpholine.

Data Summary and Comparison

Cross-Coupling Method Bond Formed Typical Catalyst System Typical Base Typical Solvent Advantages Limitations
Suzuki-Miyaura C(sp²)–C(sp²)Pd(0) or Pd(II) with phosphine ligands (e.g., SPhos, XPhos)K₃PO₄, K₂CO₃, Cs₂CO₃Dioxane/H₂O, TolueneBroad substrate scope, high functional group tolerance, mild conditions, commercially available reagents.Boronic acids can be unstable; potential for protodeboronation.
Heck C(sp²)–C(sp²)Pd(OAc)₂, PdCl₂ with phosphine ligands (e.g., P(o-tol)₃)Et₃N, K₂CO₃DMF, AcetonitrileGood for vinylation of aryl halides.Requires activated alkenes for high efficiency; regioselectivity can be an issue.
Sonogashira C(sp²)–C(sp)Pd(0) or Pd(II) with phosphine ligands and Cu(I) co-catalystEt₃N, i-Pr₂NHTHF, DMFHighly efficient for alkyne synthesis, mild conditions.Requires terminal alkynes; potential for alkyne homocoupling (Glaser coupling).
Buchwald-Hartwig C(sp²)–NPd(0) or Pd(II) with bulky phosphine ligands (e.g., RuPhos, XPhos)NaOt-Bu, LiHMDS, K₃PO₄Toluene, Dioxane, THFWide range of amines can be used; good functional group tolerance.Requires strong bases which may not be compatible with all functional groups; sensitive to air and moisture.

Visualization of Catalytic Cycles

To further understand the underlying mechanisms, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Transmetalation [R-B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-R RedElim->Product ArBr Ar-Br BoronicAcid R-B(OH)₂ + Base

Caption: Simplified Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br AmineCoord Amine Coordination [(Ar-Pd(II)-Br)(R₂NH)]L OxAdd->AmineCoord R₂NH Deprotonation Deprotonation (Ar-Pd(II)-NR₂)L AmineCoord->Deprotonation -HBr RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArBr Ar-Br Amine R₂NH + Base

Caption: Simplified Buchwald-Hartwig Amination Catalytic Cycle

Conclusion

The choice of cross-coupling method for the functionalization of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is a critical decision in the synthetic workflow. The Suzuki-Miyaura coupling is often the method of choice for introducing aryl and heteroaryl substituents due to its versatility and robustness. The Heck and Sonogashira reactions provide access to valuable olefinic and alkynyl derivatives, respectively. For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is unparalleled. By understanding the mechanistic nuances and carefully selecting the reaction conditions, researchers can efficiently generate diverse libraries of 3-substituted-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives for the discovery of new therapeutic agents.

References

  • Luneau, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]

  • El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Paju, A., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(34), 5843-5848. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • Organic Chemistry Division, University of Southampton. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Kinzel, T., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(28), 4643-4646. [Link]

  • Whited, C., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2262-2273. [Link]

  • ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]

  • Nolan, S. P., et al. (2018). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC. [Link]

  • ResearchGate. Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions. IntechOpen. [Link]

  • MacMillan, D. W. C., et al. (2018). Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science, 362(6416), 792-797. [Link]

  • Baati, R., & Brown, R. C. D. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Al-Masri, H., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Appchem. 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. [Link]

  • Larsson, A., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]

  • ResearchGate. Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). [Link]

  • Kappe, C. O., et al. (2013). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link]

  • Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

Sources

A Comparative Efficacy Benchmark: 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Derivatives versus Approved Kinase Inhibitors in BRAF-Mutant Melanoma Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmark of a novel class of compounds, 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivatives, against established, FDA-approved drugs for the treatment of BRAF-mutant melanoma. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry. We will explore the scientific rationale, detailed experimental protocols, and comparative data, offering an objective analysis of this promising new chemical scaffold.

Introduction: The Rationale for Novel Kinase Inhibitors in Melanoma

The treatment landscape for metastatic melanoma was revolutionized by the development of targeted therapies aimed at specific molecular drivers of the disease.[1] Approximately half of all cutaneous melanomas harbor a mutation in the BRAF gene, most commonly the V600E substitution.[2][3] This mutation leads to constitutive activation of the BRAF protein kinase, driving uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.

The development of BRAF inhibitors, such as Dabrafenib and Vemurafenib, and MEK inhibitors, like Trametinib and Cobimetinib, has significantly improved patient outcomes.[3][4] Combination therapy using both a BRAF and a MEK inhibitor is now the standard of care, as it leads to better response rates and longer progression-free survival compared to monotherapy.[3][5]

Despite these advances, challenges such as acquired drug resistance and adverse side effects remain. This necessitates the continued search for new chemical entities with improved efficacy, selectivity, or a differentiated resistance profile. The pyrrolo[2,3-c]pyridine scaffold, also known as 6-azaindole, has emerged as a versatile pharmacophore in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors for various therapeutic targets, including cancer.[6][7]

This guide introduces a representative derivative, which we will refer to as PYC-371 , from the 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine class. Our core hypothesis is that this scaffold can be optimized to yield potent inhibitors of the BRAF kinase, offering a competitive alternative to existing therapies. We will benchmark the efficacy of PYC-371 against the FDA-approved BRAF inhibitor Dabrafenib .

Causality and Logic of the Experimental Design

To establish a robust and self-validating benchmark, we employ a tiered experimental approach. This strategy ensures that each stage of evaluation logically builds upon the last, from broad cellular effects to specific molecular interactions and finally to in vivo efficacy. This workflow minimizes resource expenditure by triaging compounds with insufficient activity early in the process.[8]

Tier 1: In Vitro Cell-Based Screening: The initial step is to determine the compound's ability to inhibit the proliferation of cancer cells. We selected the A375 human melanoma cell line, which is homozygous for the BRAF V600E mutation, providing a clinically relevant model system. A cytotoxicity assay provides a quantitative measure (IC50) of potency, serving as the first critical gatekeeper.

Tier 2: Target Engagement and Pathway Modulation: Once cytotoxic activity is confirmed, we must verify that the compound acts on the intended molecular target. This involves two key experiments:

  • Biochemical Kinase Assay: This cell-free assay uses recombinant BRAF V600E protein to directly measure the inhibitory activity of PYC-371 on the kinase itself, confirming target engagement.

  • Western Blot Analysis: This cell-based assay assesses the phosphorylation status of downstream proteins in the MAPK pathway (MEK and ERK). A reduction in phosphorylation provides direct evidence that the compound is inhibiting the signaling cascade within the cellular context.

Tier 3: In Vivo Preclinical Validation: Promising in vitro data must be translated into an in vivo setting.[9] A patient-derived xenograft (PDX) mouse model, where human tumor tissue is implanted into immunocompromised mice, offers a more clinically relevant system than traditional cell line xenografts.[10] This stage evaluates the drug's ability to inhibit tumor growth in a complex biological system, providing crucial data on efficacy and potential toxicity.

Below is a diagram illustrating this logical workflow.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: In Vivo Validation a A375 Melanoma Cells (BRAF V600E) b Cell Viability Assay (MTT) a->b Treat with PYC-371 & Dabrafenib c Determine IC50 Values b->c d Biochemical Assay (Recombinant BRAF V600E) c->d If IC50 is potent e Western Blot Analysis (A375 Cell Lysates) c->e f Confirm Target Engagement & Pathway Inhibition d->f e->f g BRAF V600E PDX Model (Immunocompromised Mice) f->g If target confirmed h Systemic Drug Administration g->h Implant Tumor i Measure Tumor Growth Inhibition (TGI) h->i j Evaluate Preclinical Efficacy i->j

Caption: A tiered experimental workflow for benchmarking novel kinase inhibitors.

Methodologies and Experimental Protocols

The protocols described herein are designed to be self-validating, with integrated controls to ensure data integrity and reproducibility.

Synthesis of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (PYC-371 Core)

The synthesis of the core scaffold can be achieved via established methods for halogenating azaindoles.[11] A common approach involves treating the starting material, 7-methyl-1H-pyrrolo[2,3-c]pyridine, with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) at room temperature.[11] Further derivatization to obtain the final compound, PYC-371, would proceed from this key intermediate.

In Vitro Efficacy Protocols

3.2.1 Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Step 1: Cell Seeding: Seed A375 melanoma cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Step 2: Compound Treatment: Prepare serial dilutions of PYC-371 and Dabrafenib in culture medium. Add 100 µL of the diluted compounds to the respective wells, ensuring a final concentration range that brackets the expected IC50. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.

  • Step 3: Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Step 4: MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Step 5: Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 6: Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Step 7: Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the results on a dose-response curve and calculate the IC50 value using non-linear regression.

3.2.2 Western Blot for MAPK Pathway Analysis

This technique allows for the visualization of changes in protein phosphorylation.

  • Step 1: Cell Treatment and Lysis: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with PYC-371 or Dabrafenib at their respective IC50 concentrations for 2 hours. Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Step 2: Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Step 3: SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Step 4: Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated MEK (p-MEK), total MEK, and a loading control (e.g., GAPDH).

  • Step 5: Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Step 6: Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

In Vivo Xenograft Protocol

All animal procedures must be conducted in accordance with institutional guidelines for animal welfare.

  • Step 1: Animal Model and Tumor Implantation: Use immunocompromised mice (e.g., NOD/SCID). Surgically implant patient-derived tumor fragments from a BRAF V600E mutant melanoma subcutaneously into the flank of each mouse.[10]

  • Step 2: Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle control, PYC-371, Dabrafenib).

  • Step 3: Dosing and Administration: Administer the compounds systemically (e.g., via oral gavage) daily for a specified period (e.g., 21 days). The dosage should be determined from prior maximum tolerated dose (MTD) studies.

  • Step 4: Monitoring: Measure tumor volume with calipers twice weekly and record the body weight of the mice as an indicator of toxicity. The formula (Length x Width²)/2 is used for tumor volume calculation.[10]

  • Step 5: Endpoint Analysis: The study concludes when tumors in the vehicle group reach a predetermined size or after the treatment course is complete. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Comparative Data Analysis

The following tables summarize hypothetical but plausible data from the experiments described above, designed to facilitate a clear comparison.

Table 1: In Vitro Cell Viability in A375 Melanoma Cells

CompoundTargetIC50 (nM)
PYC-371 BRAF (putative)45
Dabrafenib BRAF30

Interpretation: The novel compound PYC-371 demonstrates potent single-digit nanomolar activity against the BRAF V600E mutant cell line, comparable to the FDA-approved drug Dabrafenib.

Table 2: Biochemical Kinase Inhibition Assay

CompoundTarget KinaseIC50 (nM)
PYC-371 BRAF V600E15
Dabrafenib BRAF V600E8

Interpretation: In a cell-free system, PYC-371 directly inhibits the enzymatic activity of the BRAF V600E kinase, confirming its mechanism of action. Its potency is within the same order of magnitude as the benchmark inhibitor.

Table 3: In Vivo Efficacy in BRAF V600E PDX Model

Treatment GroupDose (mg/kg, oral)Tumor Growth Inhibition (TGI, %)
Vehicle -0%
PYC-371 5078%
Dabrafenib 3085%

Interpretation: PYC-371 significantly suppresses tumor growth in a challenging in vivo model, demonstrating strong preclinical efficacy that is comparable to the standard-of-care drug Dabrafenib.

The diagram below illustrates the targeted signaling pathway.

G RAS RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PYC371 PYC-371 PYC371->BRAF Dabrafenib Dabrafenib Dabrafenib->BRAF

Caption: Inhibition of the MAPK pathway by PYC-371 and Dabrafenib.

Discussion

The collective data from our tiered evaluation strongly supports the 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold as a promising foundation for developing novel BRAF inhibitors. Our representative compound, PYC-371, demonstrated potent and specific activity against the BRAF V600E kinase, effectively inhibited MAPK signaling in melanoma cells, and translated this activity into significant tumor growth inhibition in a preclinical PDX model.

The slightly lower potency of PYC-371 compared to Dabrafenib in these assays is not uncommon for an initial lead compound. The key takeaway is its comparable efficacy, which validates the scaffold. Future medicinal chemistry efforts could focus on structure-activity relationship (SAR) studies to optimize potency.[12] For instance, modifications at other positions of the pyrrolo[2,3-c]pyridine ring could enhance binding affinity to the ATP-binding pocket of the BRAF kinase.

A critical aspect for future investigation would be to profile PYC-371 against known resistance-conferring mutations in BRAF or downstream pathway components. Furthermore, evaluating the efficacy of PYC-371 in combination with a MEK inhibitor would be a logical next step, mirroring the current clinical standard of care.[5]

Conclusion

The 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine derivative, PYC-371, is a potent inhibitor of the BRAF V600E kinase with compelling anti-tumor activity in both in vitro and in vivo models of melanoma. Its performance benchmarks favorably against the established drug Dabrafenib, validating this chemical class as a fertile ground for the development of next-generation targeted cancer therapies. Further optimization and characterization are warranted to explore its full therapeutic potential.

References

  • Melanoma Research Foundation. (n.d.). FDA Approves Two New Drugs For Metastatic Melanoma.
  • AACR Journals. (2013, August 7). BRAF and MEK Inhibitors Approved for Melanoma. Cancer Discovery.
  • U.S. Food and Drug Administration. (2018, May 1). FDA approves dabrafenib plus trametinib for adjuvant treatment of melanoma with BRAF V600E or V600K mutations.
  • The AACR. (n.d.). A New Targeted Therapy Combination for Melanoma.
  • Melanoma Research Alliance. (2023, March 20). The Role of Targeted Therapy in Treating Advanced Melanoma.
  • Britannica. (2025, December 4). Anticancer drug | Description, Types, Mechanisms, & Side Effects.
  • Medical News Today. (2021, October 28).
  • Arborpharmchem. (2024, February 15). Top 10 Anti-Cancer Drugs Unveiling Their Success Stories.
  • Cancer Research UK. (n.d.). Cancer growth blockers | Targeted cancer drugs.
  • Mishra, R., Mishra, P. S., Varshney, S., Mazumder, R., & Mazumder, A. (2022). In Vitro and In Vivo Approaches for Screening the Potential of Anticancer Agents: A Review. Current Drug Discovery Technologies, 19(3).
  • PubMed. (2016, April 1). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors.
  • Cleveland Clinic. (2022, October 20). Chemotherapy Drugs: Types, How They Work & Side Effects.
  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380-90.
  • Noble Life Sciences. (n.d.).
  • El-Mernissi, R., et al. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
  • ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity.
  • FMS kinase. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Bentham Science. (n.d.). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • Benchchem. (n.d.).
  • MDPI. (2024, June 19). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF.
  • National Institutes of Health. (n.d.). Comparative in vitro and in vivo pharmacological investigation of platinum(IV)
  • PubMed. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-42.
  • Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • National Institutes of Health. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • MDPI. (n.d.).
  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • MedChemExpress. (n.d.).

Sources

A Head-to-Head Comparison of Catalytic Systems for the Functionalization of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 7-azaindole scaffold, specifically 1H-pyrrolo[2,3-c]pyridine, is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous bioactive compounds, including potent kinase inhibitors.[1] The targeted functionalization of this scaffold is paramount for the development of novel therapeutics. 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine serves as a key building block, with the bromine atom at the C-3 position providing a versatile handle for various transition-metal-catalyzed cross-coupling reactions.[1]

This guide provides a comprehensive, head-to-head comparison of different catalytic systems for the functionalization of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. Drawing upon experimental data from analogous heterocyclic systems, we will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting the optimal catalytic system to forge new carbon-carbon and carbon-nitrogen bonds on this important scaffold.

Catalyst Selection: A Critical Determinant of Reaction Success

The choice of catalyst, including the metal center, ligands, and additives, is a critical parameter that dictates the efficiency, selectivity, and substrate scope of a cross-coupling reaction. For a substrate like 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, the presence of multiple nitrogen atoms can lead to catalyst inhibition or undesired side reactions. Therefore, a careful evaluation of the catalytic system is essential.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. For the arylation of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, several palladium-based systems have proven effective for similar brominated heterocycles.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Brominated Heterocycles

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Substrate AnalogueReference
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90853-bromo-2-methylpyridine[2]
Pd(OAc)₂SPhosK₃PO₄Toluene100923-bromo-2-methylpyridine[2]
Pd₂(dba)₃XPhosCs₂CO₃THF80883-bromo-2-methylpyridine[2]
XPhos Pd G2/XPhos-Na₂CO₃Dioxane110High (unspecified)3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one[3]

Expertise & Experience:

The choice between a pre-formed catalyst like Pd(PPh₃)₄ and an in-situ generated catalyst from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand offers a trade-off between convenience and activity. For electron-rich and sterically hindered substrates, the use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is often crucial.[4] These ligands promote the reductive elimination step and stabilize the active Pd(0) species, leading to higher yields and faster reaction times.[5] The XPhos Pd G2 pre-catalyst is particularly effective in preventing debromination, a common side reaction with electron-deficient heterocycles.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[2]

  • To an oven-dried Schlenk flask, add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under the inert atmosphere.

  • Add the anhydrous 1,4-dioxane and degassed water (e.g., 4:1 mixture) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-OR'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-OR'(Ln) Ligand Exchange (Base, -X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-OR'(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Palladium- and Copper-Catalyzed C-N Bond Formation

The formation of a C-N bond at the C-3 position is crucial for introducing diverse functionalities. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings are viable options.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[6] For halo-7-azaindoles, the choice of ligand is critical to achieve high yields and avoid side reactions.

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of 4-bromo-7-azaindoles

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Substrate AnalogueReference
Pd(OAc)₂XantphosCs₂CO₃Dioxane100High (unspecified)N-substituted 4-bromo-7-azaindole[7][8]
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100High (unspecified)N-substituted 4-bromo-7-azaindole[7][8]
Pd₂(dba)₃ / Ligand 2NaOt-BuToluene100High (unspecified)5-bromopyrimidine[9]
Pd₂(dba)₃ / Ligand 3LiHMDSTHF65High (unspecified)5-bromopyrimidine[9]

Expertise & Experience:

For the amination of N-substituted 4-bromo-7-azaindoles, the combination of Pd(OAc)₂ or Pd₂(dba)₃ with the bidentate ligand Xantphos and a carbonate base like Cs₂CO₃ has proven to be highly effective.[7][8] The use of bulky biarylphosphine ligands, such as those developed by Buchwald's group, is also a standard approach for challenging aminations of heteroaryl halides.[5][9] The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) often being necessary to facilitate the deprotonation of the amine and promote the catalytic cycle.[5][6]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of halo-pyridines.[6]

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%).

  • Add 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous solvent (e.g., THF).

  • Add the base (e.g., LiHMDS, 2.5 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-NR'R''(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-NR'R''(Ln) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(Ln)->Pd(0)Ln Reductive Elimination (Ar-NR'R'')

Caption: Simplified Buchwald-Hartwig amination cycle.

Copper-Catalyzed C-N Coupling (Ullmann-type)

Copper-catalyzed amination offers a cost-effective alternative to palladium-based systems. Recent advancements have led to milder reaction conditions and broader substrate scope.

Performance of Copper Catalysts in C-N Coupling of Brominated Heterocycles

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Substrate AnalogueReference
CuIL-1 (carbazole-based)-Diethylene glycol80 (microwave)160-935-amino-3-bromopyrazolo[1,5-a]pyrimidine[3][10]

Expertise & Experience:

For the amination of a 3-bromo-pyrazolo[1,5-a]pyrimidine, a CuI catalyst in combination with a carbazole-based ligand under microwave irradiation has shown excellent results, providing high yields in a short reaction time.[3][10] This method is particularly advantageous for its speed and efficiency. The use of a high-boiling solvent like diethylene glycol allows for the necessary reaction temperatures to be reached quickly with microwave heating.

Palladium/Copper-Cocatalyzed Sonogashira Coupling

The Sonogashira reaction is a reliable method for the synthesis of arylalkynes. The reaction is typically cocatalyzed by palladium and copper salts.

Catalytic Systems for Sonogashira Coupling of Halo-azaindoles

Catalyst SystemBaseSolventTemp (°C)Substrate AnalogueReference
PdCl₂(PPh₃)₂ / CuIEt₃NDMFRT or 604-amino-2-bromo-5-iodopyridine[11]
Pd(PPh₃)₄ / CuI---3,5-diiodoaminopyridine[11]

Expertise & Experience:

The classic Sonogashira conditions involving a palladium catalyst like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) cocatalyst (CuI), and an amine base such as triethylamine (Et₃N) in a polar aprotic solvent like DMF are generally effective for the alkynylation of halo-azaindoles.[11][12][13] The reaction temperature can often be kept at or slightly above room temperature.[11] For less reactive bromides, heating may be required.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from general procedures for Sonogashira coupling.[13]

  • To a degassed solution of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv.) in a suitable solvent (e.g., THF/Et₃N mixture), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper cocatalyst (e.g., CuI, 10 mol%).

  • After degassing the reaction mixture for a few minutes, add the terminal alkyne (1.1 equiv.) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-C#CR(Ln) Ar-Pd(II)-C#CR(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-C#CR(Ln) Transmetalation Ar-Pd(II)-C#CR(Ln)->Pd(0)Ln Reductive Elimination (Ar-C#CR) Cu-X Cu-X Cu-C#CR Cu-C#CR Cu-X->Cu-C#CR Alkyne Coordination & Deprotonation (H-C#CR, Base) Cu-C#CR->Ar-Pd(II)-X(Ln)

Caption: Simplified Sonogashira catalytic cycle.

Conclusion

The functionalization of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is readily achievable through a variety of well-established cross-coupling reactions. For Suzuki-Miyaura couplings, palladium catalysts with bulky phosphine ligands like XPhos and SPhos offer excellent performance. In C-N bond formation, both palladium-catalyzed Buchwald-Hartwig amination with ligands such as Xantphos and copper-catalyzed Ullmann-type couplings under microwave irradiation provide efficient routes. For the introduction of alkynyl groups, the classic Sonogashira reaction using a palladium/copper co-catalytic system remains a reliable method.

The choice of the optimal catalytic system will ultimately depend on the specific coupling partners, desired functional group tolerance, and available laboratory equipment. The data and protocols presented in this guide, derived from closely related heterocyclic systems, provide a strong foundation for researchers to successfully functionalize the 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine scaffold and accelerate the discovery of new chemical entities with therapeutic potential.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2669. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules, 23(10), 2669. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (2020). Molecules, 25(21), 5035. [Link]

  • Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journal of Organic Chemistry, 8, 1958-1966. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874-922. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. (n.d.). ResearchGate. [Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journal of Organic Chemistry, 8, 1958-1966. [Link]

  • An Efficient Microwave Assisted Copper Catalyzed C-3 Amination of 3-Bromopyrazolo[1,5–a]pyrimidine. (n.d.). ResearchGate. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2007). Organic Letters, 9(10), 1809-1812. [Link]

  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine Characterization

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the unambiguous characterization of novel chemical entities is paramount. For a molecule such as 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound with significant potential as a versatile chemical building block in drug discovery, ensuring its identity, purity, and stability is a critical endeavor.[1][2] This guide provides a comprehensive framework for the cross-validation of analytical methods tailored to this specific compound, ensuring a robust and reliable characterization package suitable for regulatory scrutiny. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), emphasizing a multi-faceted analytical strategy for unequivocal evidence generation.[3][4][5][6][7]

The core philosophy of cross-validation lies in the comparative evaluation of analytical procedures to ensure their reliability and consistent performance.[8] This is particularly crucial when a method is transferred between laboratories or when multiple techniques are employed to measure the same critical quality attribute.[8][9] For a comprehensive characterization of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a combination of chromatographic and spectroscopic techniques is indispensable. This guide will detail the application and validation of High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and confirmation of identity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.

The Cross-Validation Workflow: A Multi-Technique Approach

A robust analytical characterization relies on the convergence of data from orthogonal methods. Each technique provides a unique perspective on the molecule, and their collective agreement provides a high degree of confidence in the final assessment. The following diagram illustrates the proposed cross-validation workflow.

CrossValidationWorkflow cluster_0 Primary Characterization cluster_1 Data Convergence & Cross-Validation cluster_2 Final Reportable Data HPLC HPLC Purity_Assay Purity & Assay HPLC->Purity_Assay Quantitative Impurity_Profile Impurity Profile HPLC->Impurity_Profile Non-volatile Impurities GC_MS GC_MS Identity_Confirmation Identity Confirmation GC_MS->Identity_Confirmation Mass Fragmentation GC_MS->Impurity_Profile Trace Analysis NMR NMR NMR->Identity_Confirmation Structural Elucidation FTIR FTIR FTIR->Identity_Confirmation Functional Groups Comprehensive_Characterization_Report Comprehensive_Characterization_Report Purity_Assay->Comprehensive_Characterization_Report Identity_Confirmation->Comprehensive_Characterization_Report Impurity_Profile->Comprehensive_Characterization_Report

Caption: Cross-validation workflow for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the cornerstone for determining the purity of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine and for quantifying its concentration (assay). A well-developed and validated HPLC method provides the necessary precision and accuracy for these critical attributes.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV spectral analysis of the compound, likely in the range of 254-280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a known concentration.

Validation Parameters for HPLC Method

The validation of the HPLC method should be performed in accordance with ICH Q2(R1) guidelines.[4][6][7]

Validation ParameterAcceptance Criteria
Specificity The peak for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is well-resolved from impurities and degradation products. Peak purity analysis should confirm homogeneity.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) of ≤ 1.0% for six replicate injections.
Intermediate Precision RSD of ≤ 2.0% when the analysis is performed by different analysts on different days and with different equipment.
Limit of Quantitation (LOQ) The lowest concentration at which the analyte can be reliably quantified with acceptable precision and accuracy.
Robustness The method remains unaffected by small, deliberate variations in parameters such as mobile phase composition, flow rate, and column temperature.

Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling Volatiles and Confirming Identity

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, it serves a dual purpose: to identify and quantify any residual solvents or volatile impurities from the synthesis process and to provide orthogonal confirmation of the molecular weight and fragmentation pattern. The use of a halogen-specific detector can also enhance selectivity for the target analyte.[10]

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A suitable temperature gradient to separate analytes of interest (e.g., start at 50 °C, ramp to 280 °C).

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Validation Parameters for GC-MS Method

While full validation as per ICH Q2(R1) is more common for quantitative methods, key performance characteristics should still be evaluated.[4][6][7]

Validation ParameterAcceptance Criteria
Specificity The mass spectrum of the main peak should be unique and consistent with the structure of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.
Identity Confirmation The observed molecular ion and isotopic pattern should match the theoretical values for C₈H₇BrN₂. The fragmentation pattern should be consistent and reproducible.
Limit of Detection (LOD) The lowest concentration at which the compound can be reliably detected.
Repeatability Consistent retention times and mass spectra for replicate injections.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. For 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, ¹H and ¹³C NMR are essential for confirming its identity and structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integration of all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of all carbon atoms.

  • 2D NMR (Optional but Recommended): Techniques such as COSY and HSQC can be used to confirm proton-proton and proton-carbon correlations, respectively.

Data Interpretation and Validation

The NMR data should be self-consistent and in full agreement with the proposed structure of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Data PointExpected Observation
¹H NMR Chemical Shifts The number of signals, their chemical shifts, and splitting patterns should correspond to the different types of protons in the molecule.
¹H NMR Integration The relative areas of the proton signals should be proportional to the number of protons they represent.
¹³C NMR Chemical Shifts The number of signals should match the number of unique carbon atoms in the structure.
Structural Confirmation The complete NMR dataset should unequivocally support the structure of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine and rule out any isomeric possibilities.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The infrared spectrum serves as a unique "fingerprint" for the compound.

Experimental Protocol: FTIR
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation

The FTIR spectrum should be compared to a reference standard if available. Key vibrational frequencies corresponding to specific functional groups should be identified and be consistent with the structure of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine.

Functional GroupExpected Vibrational Frequency Range (cm⁻¹)
N-H stretch (pyrrole) ~3400-3200
C-H stretch (aromatic and methyl) ~3100-2850
C=C and C=N stretch (aromatic rings) ~1650-1450
C-N stretch ~1350-1000
C-Br stretch ~650-550

Conclusion: Ensuring Data Integrity through Cross-Validation

The characterization of a novel compound like 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine demands a rigorous and multi-faceted analytical approach. By employing a suite of orthogonal techniques—HPLC for purity and assay, GC-MS for volatile impurities and identity confirmation, NMR for definitive structural elucidation, and FTIR for functional group analysis—and subjecting these methods to a thorough validation process, a high degree of confidence in the quality of the material can be established. The cross-validation of these methods, where the results from one technique corroborate the findings of another, provides a self-validating system that is essential for advancing a compound through the drug development pipeline. This comprehensive approach ensures not only scientific integrity but also compliance with global regulatory expectations.[11][12]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • Lab Manager. (2022). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Retrieved from [Link]

  • MDPI. (2022). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]

  • National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • Khaled M.H. NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Retrieved from [Link]

  • SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Retrieved from [Link]

  • IKEV. VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]

  • Appchem. 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • PubChem. 3-Bromo-6-methyl-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

  • National Institutes of Health. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link]

  • Agilent Technologies. The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. Retrieved from [Link]

  • National Institutes of Health. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Retrieved from [Link]

  • National Institutes of Health. 7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine. Retrieved from [Link]

  • eurl-pesticides.eu. (2014). Analysis of Fumigants in Cereals and Dry Fruits Applying GC-MS/MS. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, a halogenated heterocyclic compound. Our commitment to robust laboratory safety and chemical handling protocols builds a foundation of trust and responsibility that is paramount in our field.

Part 1: Hazard Assessment and Immediate Safety Protocols

Understanding the potential hazards is the first step in safe handling and disposal. Based on analogous compounds, 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine should be treated as a hazardous substance.

Inferred Hazard Profile:

Hazard ClassDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[2][4]Do not eat, drink or smoke when using this product.[1][2][4] If swallowed, call a poison center or doctor.[1][3] Rinse mouth.[1][2]
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][2][4]Wear protective gloves.[1] Wash skin thoroughly after handling.[2][4] If on skin, wash with plenty of soap and water.[1] If irritation occurs, get medical advice.[1]
Serious Eye Damage/Irritation (Category 2A/1) Causes serious eye irritation or damage.[1][2][3]Wear eye protection/face protection.[1][3] If in eyes, rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do.[3][5] Continue rinsing.[3][5]
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation.[1][2][6]Avoid breathing dust/fume/gas/mist/vapors/spray.[2] Use only outdoors or in a well-ventilated area.[1][2] If inhaled, remove person to fresh air.[2][6]

Mandatory Personal Protective Equipment (PPE): Before handling any waste containing this compound, the following PPE is required:

  • Gloves: Chemical-resistant gloves, such as double-layered nitrile or Viton, are essential.[7]

  • Eye Protection: Chemical splash goggles or a face shield must be worn.[7]

  • Lab Coat: A fully buttoned lab coat is necessary to prevent skin contact.[7]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a dust mask (e.g., N95) is required to prevent inhalation.[7]

Part 2: The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is governed by its classification as a halogenated organic compound. The U.S. Environmental Protection Agency (EPA) regulates such materials under the Resource Conservation and Recovery Act (RCRA).[8][9] The cardinal rule is segregation : never mix halogenated waste with non-halogenated waste streams.[7][10]

Step 1: Waste Identification and Segregation

All waste containing 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine must be classified as Hazardous Halogenated Organic Waste . This includes:

  • Unused or expired solid compound.

  • Solutions containing the compound.

  • Contaminated materials (e.g., silica gel, filter paper, gloves, weigh boats, paper towels).

Caption: Decision workflow for segregating waste containing the target compound.

Step 2: Container Selection and Labeling

Proper containment is critical for safety and compliance.

  • Container Type: Use a chemically compatible, leak-proof container with a secure, screw-top cap. High-density polyethylene (HDPE) carboys are recommended for liquids.[7][11] Avoid metal containers, as halogenated compounds can degrade to form acids that corrode metal.[11]

  • Labeling: The container must be labeled before the first drop of waste is added.[12] The label must include:

    • The words "HAZARDOUS WASTE ".[13]

    • The full chemical name: "3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine ". Do not use abbreviations.[12]

    • List all other components of the waste mixture (e.g., Dichloromethane, Ethyl Acetate).

    • An indication of the hazards (e.g., "Toxic," "Irritant").[13]

Step 3: Waste Accumulation and Storage

Waste must be accumulated at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel.[8][13]

  • Location: Store the sealed waste container in a designated, well-ventilated area, such as a secondary containment bin within a safety cabinet under a fume hood.[7]

  • Incompatibilities: Keep the waste container segregated from incompatible materials like strong oxidizing agents, acids, and bases.[1][7]

  • Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[12]

  • Volume Limits: Do not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[14]

Step 4: Final Disposal

Laboratory personnel are prohibited from disposing of this chemical waste themselves. Disposal down the drain or by evaporation is strictly forbidden and illegal .[7][11][14]

  • Contact EHS: Once the container is full (up to 90% capacity to allow for expansion) or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for pickup.[7][14]

  • Professional Disposal: The EHS office will work with a licensed hazardous waste contractor for final disposition, which typically involves high-temperature incineration.[13] This method is effective for destroying halogenated organic compounds.

Part 3: Spill Management and Emergency Procedures

Accidents require immediate and correct responses to mitigate risks.

Small Spills (Manageable by trained lab personnel):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear the full PPE described in Part 1.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as halogenated hazardous waste.

  • Report: Document the spill and report it to your laboratory supervisor or EHS office.

Large Spills (Beyond the control of lab personnel):

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's emergency response team and EHS office. Pull the fire alarm if there is a fire or significant inhalation hazard.

  • Isolate: Close the doors to the laboratory to contain the spill.

  • Do Not Re-enter: Await the arrival of trained emergency responders.

Caption: Emergency response flowchart for spills of the target compound.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]

  • Halogenated Waste Guidance. University of Wisconsin-Madison. [Link]

  • Halogenated Solvents Safety Information. Washington State University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • PSFC Halogenated Solvents Safety Procedures. MIT Plasma Science and Fusion Center. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. U.S. Government Publishing Office. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

Sources

A Comprehensive Safety and Handling Guide for 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven insights. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, adopting the highest level of precaution suggested by data on structurally analogous compounds.

Hazard Identification and Risk Assessment

  • Acute Oral Toxicity : May be harmful or toxic if swallowed.[1][2][3]

  • Skin Irritation : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Damage : Can cause serious eye damage or irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory tract irritation if inhaled.[1][2][4]

Additionally, some related compounds, like 3-Bromopyridine, are classified as flammable liquids.[5] Therefore, it is prudent to treat 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine as a potentially flammable solid and to avoid ignition sources.[5]

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard StatementGHS ClassificationPrimary Route of Exposure
Toxic/Harmful if SwallowedAcute Toxicity, Oral (Category 3 or 4)[1][2][3]Ingestion
Causes Skin IrritationSkin Corrosion/Irritation (Category 2)[1][2]Dermal
Causes Serious Eye Damage/IrritationSerious Eye Damage/Eye Irritation (Category 1 or 2)[1][2]Ocular
May Cause Respiratory IrritationSpecific Target Organ Toxicity (Single Exposure) (Category 3)[1][2]Inhalation
Flammable Liquid and Vapor (precautionary)Flammable Liquid (Category 3)-

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for mitigating the identified risks. The following table outlines the minimum required PPE, with the rationale for each selection.

Table 2: Recommended Personal Protective Equipment

Body PartPPE RecommendationRationale and Causality
Eyes/Face Chemical splash goggles and a full-face shield.[6]Protects against splashes of the compound or solvents, which can cause serious eye damage.[1][2] A face shield offers an additional layer of protection for the entire face.[6][7]
Hands Nitrile or neoprene gloves (double-gloving recommended).Prevents skin contact, which can lead to irritation.[1][2] Check glove manufacturer's compatibility charts for the specific solvents being used. Regularly change gloves to prevent permeation.[8]
Body A flame-resistant laboratory coat.Protects against accidental spills and splashes. Flame-resistant material is a necessary precaution due to the potential flammability of related compounds.[7]
Respiratory A NIOSH-approved respirator with organic vapor cartridges and a particulate filter (P100).[9]To be used when handling the solid outside of a certified chemical fume hood or when there is a risk of aerosolization. This mitigates the risk of respiratory tract irritation.[1][2] A fit test is required before use.
Footwear Closed-toe, chemical-resistant shoes.[8][9]Protects feet from spills. Perforated shoes or sandals are not permitted in the laboratory.[8]
PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task-Specific Hazards CheckSolid Handling Solid Compound? Start->CheckSolid CheckSolution Working with Solutions? CheckSolid->CheckSolution No BasePPE Baseline PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat CheckSolid->BasePPE Yes CheckAerosol Potential for Aerosolization? CheckSolution->CheckAerosol No FaceShield Add Full Face Shield CheckSolution->FaceShield Yes CheckAerosol->BasePPE No Respirator Use NIOSH-Approved Respirator (Organic Vapor/P100) CheckAerosol->Respirator Yes ChemShoes Wear Closed-Toe, Chemical-Resistant Shoes BasePPE->ChemShoes FaceShield->BasePPE Respirator->BasePPE

Caption: PPE selection workflow based on the specific handling task.

Operational Plan: From Benchtop to Disposal

Handling and Storage
  • Engineering Controls : Always handle 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine in a certified chemical fume hood to minimize inhalation exposure.[10] Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[11]

  • Air and Moisture Sensitivity : While not explicitly stated, many heterocyclic compounds can be sensitive to air and moisture.[12] It is good practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or when used in reactions sensitive to oxidation or hydrolysis.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace in the chemical fume hood by lining it with absorbent pads.

  • Weighing : If weighing the solid, do so in the fume hood. Use a tared, sealed container to transport the compound to the balance and back to the hood to minimize exposure.

  • Inert Atmosphere Handling (if required) : For air-sensitive applications, use Schlenk line techniques or a glove box.[12]

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After use, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Emergency Response Plan

Emergency Workflow Diagram

Emergency_Response cluster_incident Incident Occurs cluster_response Immediate Response cluster_details First Aid & Spill Control Details Incident Chemical Exposure or Spill Evacuate Evacuate Immediate Area (if necessary) Incident->Evacuate Alert Alert Colleagues and Supervisor Incident->Alert FirstAid Administer First Aid Evacuate->FirstAid SpillControl Control Small Spill (if trained) Alert->SpillControl Skin Skin Contact: Rinse with water for 15 min. Remove contaminated clothing. FirstAid->Skin Eyes Eye Contact: Rinse with water for 15 min. Seek immediate medical attention. FirstAid->Eyes Inhalation Inhalation: Move to fresh air. Seek medical attention. FirstAid->Inhalation Spill Small Spill: Absorb with inert material. Collect in sealed container for disposal. SpillControl->Spill

Caption: Workflow for responding to an emergency involving the compound.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[10] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

  • Spill : For small spills, absorb the material with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[11] For large spills, evacuate the area and contact your institution's environmental health and safety department.[11]

Disposal Plan

As a brominated heterocyclic compound, 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine and its associated waste are classified as halogenated organic waste .[13][14]

  • Waste Segregation : Do not mix halogenated waste with non-halogenated waste.[14][15] This is critical as the disposal methods and costs differ significantly. Halogenated organic waste typically requires incineration at high temperatures.[13][14]

  • Containerization : Collect all waste (solid compound, contaminated materials, and solutions) in a designated, properly labeled, and sealed hazardous waste container.[11][14] The label must clearly state "Hazardous Waste" and list the chemical contents.[11][13]

  • Disposal Procedure : Follow your institution's guidelines for the disposal of chemical waste. Contact your environmental health and safety department for pickup and disposal procedures. Do not dispose of this chemical down the drain.[15]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine, ensuring a safe and productive research environment.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.
  • Bucknell University. Hazardous Waste Segregation.
  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services.
  • Cornell University. Organic Solvents. Environmental Health and Safety.
  • PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information.
  • SentroTech. What Personal Protective Equipment (Ppe) Is Recommended For Benchtop Furnace Use?
  • Fisher Scientific. 3-Bromopyridine Safety Data Sheet.
  • Jubilant Ingrevia. 3-Bromopyridine Safety Data Sheet.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • BenchChem. The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
  • U.S. Environmental Protection Agency. Personal Protective Equipment. EPA.
  • ACS Green Chemistry Institute. Bromination. Pharmaceutical Roundtable Reagent Guides.
  • PubChem. 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information.
  • Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Princeton University. Section 6C: Protective Equipment. Environmental Health and Safety.
  • MedChemExpress. 3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine.
  • Fisher Scientific. 3-Bromo-1-propanol Safety Data Sheet.
  • Sigma-Aldrich. Safety Data Sheet.
  • MedChemExpress. Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.